molecular formula C5H11NNaO5P B12389879 DL-AP5 sodium

DL-AP5 sodium

カタログ番号: B12389879
分子量: 219.11 g/mol
InChIキー: KWRCYAPNGUCHOE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-AP5 sodium is a useful research compound. Its molecular formula is C5H11NNaO5P and its molecular weight is 219.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C5H11NNaO5P

分子量

219.11 g/mol

IUPAC名

sodium 2-amino-5-phosphonopentanoate

InChI

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1

InChIキー

KWRCYAPNGUCHOE-UHFFFAOYSA-M

正規SMILES

C(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+]

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of DL-AP5 Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 sodium) is a well-characterized and widely utilized pharmacological tool in neuroscience research. It is a synthetic antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of DL-AP5, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

DL-AP5 is a racemic mixture of the D- and L-isomers, with the D-isomer (D-AP5) being the more biologically active component.[1][2] It functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, DL-AP5 prevents the opening of the NMDA receptor channel, thereby inhibiting the influx of calcium ions (Ca2+) into the postsynaptic neuron. This action is fundamental to its experimental utility, as NMDA receptor-mediated Ca2+ influx is a critical trigger for numerous forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] The D-isomer of AP5 has been shown to be approximately 52-fold more potent than the L-isomer.[1][2]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the glutamate binding site on the GluN2 subunit of the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both the glutamate binding site on the GluN2 subunit and the glycine/D-serine co-agonist binding site on the GluN1 subunit must be occupied. Furthermore, the voltage-dependent block by magnesium ions (Mg2+) within the channel pore must be relieved by depolarization of the postsynaptic membrane.

DL-AP5, due to its structural similarity to glutamate, binds to the glutamate binding pocket on the GluN2 subunit but does not induce the conformational change necessary for channel activation. This competitive inhibition prevents glutamate from binding and, consequently, blocks the ion flux through the NMDA receptor channel. This blockade of NMDA receptor function has profound effects on synaptic transmission and plasticity.

Data Presentation

The following table summarizes key quantitative data regarding the interaction of AP5 isomers with the NMDA receptor.

CompoundParameterValueSpeciesPreparationReference
D-AP5Kd1.4 µMRatBrain[5][6]
D-AP5IC503.7 ± 0.32 µMRatCortical Wedges
DL-AP5Potency Ratio (D/L)~52-fold--[1][2]
DL-AP5Concentration to block LTP20-50 µMRatHippocampal Slices[1]

Signaling Pathways

The blockade of NMDA receptors by DL-AP5 directly impacts downstream signaling cascades that are crucial for synaptic plasticity. The following diagram illustrates the canonical NMDA receptor signaling pathway leading to Long-Term Potentiation (LTP) and how DL-AP5 interferes with this process.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx PKC PKC NMDA_R->PKC Ca2+ Influx AMPA_R->NMDA_R Depolarization (removes Mg2+ block) LTP LTP (Synaptic Strengthening) AMPA_R->LTP CaMKII->AMPA_R Phosphorylation & Trafficking CREB CREB PKC->CREB Activation Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->LTP DL_AP5 DL-AP5 DL_AP5->NMDA_R Blocks Glutamate Binding

NMDA Receptor signaling pathway and the inhibitory action of DL-AP5.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the methodology to assess the effect of DL-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

  • Brain slices (e.g., hippocampal) or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch pipettes (3-5 MΩ)

  • Patch-clamp amplifier and data acquisition system

  • This compound salt

  • NMDA

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Bicuculline to block GABAA receptors

  • CNQX to block AMPA/kainate receptors

Procedure:

  • Prepare brain slices or cultured neurons according to standard laboratory procedures.

  • Continuously perfuse the recording chamber with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • To isolate NMDA receptor-mediated currents, perfuse the slice with aCSF containing TTX, bicuculline, and CNQX.

  • Evoke synaptic responses by electrical stimulation of afferent fibers.

  • To confirm the presence of NMDA receptor currents, change the holding potential to +40 mV to relieve the Mg2+ block.

  • Apply a known concentration of NMDA to the bath to elicit a baseline current.

  • Wash out the NMDA and allow the current to return to baseline.

  • Bath-apply DL-AP5 (e.g., 50 µM) for a sufficient duration to ensure equilibration.

  • Re-apply the same concentration of NMDA in the presence of DL-AP5 and record the current.

  • A significant reduction in the NMDA-evoked current indicates the antagonistic effect of DL-AP5.

Receptor Binding Assay: Competitive Binding

This protocol outlines a competitive binding assay to determine the affinity of DL-AP5 for the NMDA receptor using a radiolabeled antagonist.

Materials:

  • Rat brain membrane preparation (e.g., cortical or hippocampal)

  • Radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653)

  • This compound salt (unlabeled competitor)

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare synaptic membranes from rat brain tissue.

  • In a series of tubes, add a constant concentration of the radiolabeled antagonist.

  • Add increasing concentrations of unlabeled DL-AP5 to the tubes.

  • Initiate the binding reaction by adding the membrane preparation to each tube.

  • Incubate the mixture at a defined temperature and for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The concentration of DL-AP5 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of DL-AP5 on Long-Term Potentiation (LTP) in hippocampal slices.

Experimental_Workflow_LTP Start Start Slice_Prep Prepare Hippocampal Slices Start->Slice_Prep Recording_Setup Establish Baseline Extracellular Field Recordings Slice_Prep->Recording_Setup Drug_Application Bath Apply DL-AP5 (e.g., 50 µM) or Vehicle Recording_Setup->Drug_Application LTP_Induction Induce LTP (High-Frequency Stimulation) Drug_Application->LTP_Induction Post_LTP_Recording Record Post-HFS fEPSPs LTP_Induction->Post_LTP_Recording Data_Analysis Analyze fEPSP Slope (Compare DL-AP5 vs. Vehicle) Post_LTP_Recording->Data_Analysis Conclusion Conclusion: DL-AP5 blocks LTP induction Data_Analysis->Conclusion

References

An In-depth Technical Guide to DL-AP5 Sodium as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-AP5 sodium, a widely used competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It details its mechanism of action, physicochemical properties, and its effects in various experimental models. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), also known as DL-APV, is a racemic mixture of the D- and L-isomers of AP5.[1][2] It is a potent and selective competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2][3] DL-AP5 exerts its effects by competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor.[4][5] The D-isomer, D-AP5, is the more active enantiomer, exhibiting significantly higher potency than the L-isomer.[6] Due to its selective antagonism, DL-AP5 is an invaluable tool for investigating the physiological and pathological roles of NMDA receptors.

Physicochemical Properties

This compound salt is the water-soluble form of DL-AP5, making it convenient for use in aqueous solutions for in vitro and in vivo experiments.[7]

PropertyValueReference
Chemical Name DL-2-Amino-5-phosphonopentanoic acid sodium salt[6]
Alternative Names DL-APV sodium salt[2]
Molecular Formula C₅H₁₁NNaO₅P[8]
Molecular Weight 219.11 g/mol [8]
CAS Number 76326-31-3 (for DL-AP5)[2]
Solubility Soluble in water[7]
Purity Typically >99%[8]
Appearance White solid[2]

Mechanism of Action

DL-AP5 is a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[4][5] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[9] Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers a cascade of intracellular signaling pathways.[3]

DL-AP5, by competitively binding to the glutamate site, prevents the conformational change necessary for channel opening, thereby inhibiting ion flux and subsequent downstream signaling.[4] This blockade of NMDA receptor function has profound effects on synaptic transmission and plasticity.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDA_R NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaMKII CaMKII MAPK MAPK CaMKII->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Regulates DL_AP5 DL-AP5 DL_AP5->NMDA_R Competitively Blocks Glutamate_synapse->NMDA_R Binds Ca_ion->CaMKII Activates

Figure 1: Mechanism of DL-AP5 action on the NMDA receptor signaling pathway.

Quantitative Data

The inhibitory potency of DL-AP5 and its active isomer, D-AP5, has been quantified in various experimental preparations.

Table 1: In Vitro Inhibitory Potency of AP5 Derivatives

CompoundPreparationIC₅₀ (µM)Kᵢ (nM)Reference
D-AP5Rat cortical wedges (antagonism of 40 µM NMDA)3.7 ± 0.32-[10]
D-AP5--Calculated from IC₅₀ and EC₅₀ of glutamate[4]
DL-AP5Mouse prelimbic cortex neurons (evoked NMDAR current)Full antagonism at 50 µM-[2][11]

Table 2: In Vivo Dose-Response Effects of D-AP5

SpeciesAdministration RouteDose RangeEffectReference
RatIntracerebroventricular0-50 mM (osmotic minipump)Linear dose-dependent impairment of spatial learning and LTP[12][13]
RatSystemic (i.v.)50-100 mg/kg70-100% reduction in NMDA-evoked excitations[10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure NMDA receptor-mediated currents in neuronal slices and assess the inhibitory effect of DL-AP5.

start Prepare Brain Slices (e.g., Hippocampus) transfer Transfer Slice to Recording Chamber start->transfer patch Establish Whole-Cell Patch-Clamp Configuration transfer->patch record_baseline Record Baseline NMDA-R Currents patch->record_baseline apply_ap5 Bath Apply This compound record_baseline->apply_ap5 record_ap5 Record NMDA-R Currents with DL-AP5 apply_ap5->record_ap5 washout Washout DL-AP5 record_ap5->washout record_washout Record NMDA-R Currents after Washout washout->record_washout analyze Analyze Data (e.g., current amplitude, decay kinetics) record_washout->analyze

Figure 2: Experimental workflow for whole-cell patch-clamp recording with DL-AP5.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution (for patch pipette): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

  • This compound Salt Stock Solution: 50 mM in distilled water.

  • Other Antagonists: To isolate NMDA currents, include antagonists for AMPA/kainate receptors (e.g., 20 µM CNQX) and GABAₐ receptors (e.g., 100 µM picrotoxin) in the aCSF.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Patching: Using a glass micropipette filled with internal solution, establish a gigaseal and then a whole-cell configuration on a target neuron.

  • Baseline Recording: Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. Evoke synaptic currents using a stimulating electrode placed in an appropriate afferent pathway. Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • DL-AP5 Application: Bath-apply this compound at the desired concentration (e.g., 50-100 µM) for 10-15 minutes.

  • Recording with DL-AP5: Record NMDA receptor-mediated EPSCs in the presence of DL-AP5.

  • Washout: Perfuse the slice with aCSF without DL-AP5 for at least 20 minutes to observe any reversal of the antagonist's effect.

  • Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before, during, and after DL-AP5 application to quantify the degree of inhibition.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal and can be adapted to assess the effect of locally infused DL-AP5.

Materials:

  • Microdialysis Probes: With appropriate membrane length (e.g., 1-4 mm) and molecular weight cutoff.

  • Perfusion Fluid: Typically aCSF.

  • This compound Salt: To be added to the perfusion fluid for reverse dialysis.

  • Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry for neurotransmitter analysis.

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow flow rate (e.g., 0.5-2 µL/min).[14]

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[14]

  • Reverse Dialysis of DL-AP5: Switch to a perfusion fluid containing this compound at a known concentration.

  • Sample Collection: Continue collecting dialysate samples to measure the effect of DL-AP5 on extracellular neurotransmitter levels.

  • Analysis: Analyze the collected samples using HPLC or another sensitive analytical technique to quantify neurotransmitter concentrations.

Intracellular Calcium Imaging

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in response to NMDA receptor activation and its blockade by DL-AP5.[15][16][17]

Materials:

  • Fura-2 AM: Stock solution in DMSO.

  • Pluronic F-127: To aid in dye loading.

  • Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

  • NMDA and Glycine (B1666218): For receptor activation.

  • This compound Salt: For receptor antagonism.

  • Fluorescence Microscopy Setup: With excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Culture: Plate neurons on glass coverslips suitable for imaging.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.[18]

  • De-esterification: Wash the cells with HBSS and incubate for another 30 minutes to allow for complete de-esterification of the dye.

  • Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • NMDA Application: Perfuse the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to induce a calcium influx.

  • DL-AP5 Application: After observing the response to NMDA, perfuse with a solution containing NMDA, glycine, and this compound (e.g., 100 µM) to assess the blockade of the calcium response.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium.

Downstream Effects and Logical Relationships

Blockade of NMDA receptors by DL-AP5 has significant consequences for downstream signaling cascades and gene expression, ultimately affecting synaptic plasticity and behavior.

DL_AP5 DL-AP5 Administration NMDA_Block NMDA Receptor Blockade DL_AP5->NMDA_Block Ca_Influx_Block ↓ Ca²⁺ Influx NMDA_Block->Ca_Influx_Block LTP_Impair Impaired Long-Term Potentiation (LTP) NMDA_Block->LTP_Impair Kinase_Activity ↓ CaMKII/MAPK Activation Ca_Influx_Block->Kinase_Activity CREB_Phos ↓ CREB Phosphorylation Kinase_Activity->CREB_Phos Gene_Exp Altered Gene Expression (e.g., ↓ BDNF) CREB_Phos->Gene_Exp Gene_Exp->LTP_Impair Learning_Deficit Learning & Memory Deficits LTP_Impair->Learning_Deficit

Figure 3: Logical relationship of the effects of DL-AP5 from receptor blockade to behavioral outcomes.

By inhibiting NMDA receptor-mediated calcium influx, DL-AP5 prevents the activation of key downstream kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway.[19] This, in turn, can lead to reduced phosphorylation of the transcription factor cAMP response element-binding protein (CREB).[19][20] The phosphorylation of CREB is a critical step in the regulation of gene expression necessary for long-lasting forms of synaptic plasticity, such as long-term potentiation (LTP), and for memory consolidation.[21] Consequently, the application of DL-AP5 has been shown to impair LTP and induce deficits in learning and memory tasks.[12][13]

Conclusion

This compound is a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-characterized mechanism as a competitive antagonist, coupled with its water solubility, makes it an ideal agent for a wide range of in vitro and in vivo applications. This guide provides a foundational understanding of its properties and experimental use, serving as a valuable resource for researchers investigating the intricate roles of NMDA receptors in neuroscience and developing novel therapeutics for neurological and psychiatric disorders.

References

A Technical Guide to DL-AP5 Sodium: An NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-AP5 sodium salt, with the full chemical name DL-2-Amino-5-phosphonopentanoic acid sodium salt , is a widely utilized pharmacological tool in neuroscience research.[1][2] It is a racemic mixture of the D- and L-isomers of AP5 and functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site.[3] Due to its critical role in blocking NMDA receptor-mediated processes, DL-AP5 is instrumental in studies of synaptic plasticity, learning, and memory, and serves as a key compound for investigating neurological disorders involving glutamatergic dysfunction.[3][4] The sodium salt form offers the advantage of solubility in aqueous solutions.[1]

Mechanism of Action

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission and plasticity.[5][6] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block, which is typically achieved by depolarization of the postsynaptic membrane via AMPA receptor activation.[5][6] Upon opening, the NMDA receptor channel allows the influx of sodium (Na⁺) and, crucially, calcium (Ca²⁺) ions. This Ca²⁺ influx acts as a second messenger, triggering a cascade of intracellular signaling pathways that can lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[6][7]

DL-AP5 exerts its inhibitory effect by competing with the endogenous ligand, glutamate, for its binding site on the NR2 subunit of the NMDA receptor.[3] By occupying this site, DL-AP5 prevents the glutamate-induced conformational change necessary for channel activation, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling events. This action effectively inhibits NMDA-dependent synaptic plasticity.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of DL-AP5 in various experimental preparations.

Experimental ModelPreparationConcentrationObserved EffectCitation(s)
Mouse Prelimbic CortexBrain Slice1 µM, 10 µMReduction of evoked NMDA receptor current[3]
Mouse Prelimbic CortexBrain Slice50 µMFull antagonism of evoked NMDA receptor current[3]
Rat Hippocampal CA1Brain Slice20 µMComplete prevention of field EPSP-LTP[8]
Rat Hippocampal CA1Pyramidal Neurons50-100 µMTypically used concentration for NMDA receptor antagonism[1]
Rat Cortical WedgesIn Vitro3.7 ± 0.32 µM (IC₅₀)Antagonism of 40 µM NMDA[9]
Rat Spinal NeuronsIn Vivo50-100 mg/kg (i.v.)70-100% reduction of NMDA-evoked excitations[9]

Key Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Voltage Clamp Recordings

This protocol is adapted from methodologies used to measure evoked NMDA receptor currents in brain slices.[3]

Objective: To measure the effect of DL-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., mouse prelimbic cortex or rat hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.

  • To isolate NMDA receptor currents, include antagonists for AMPA receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., Gabazine or Picrotoxin) in the perfusion solution.[3]

Recording:

  • Establish a whole-cell voltage-clamp recording from a target neuron (e.g., Layer V pyramidal neuron).

  • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channels.[3]

  • Use a stimulating electrode placed in an appropriate afferent pathway (e.g., Layers II/III for cortical recordings) to evoke synaptic responses.

  • Deliver a single square pulse (e.g., 150 µs) every 10 seconds at an intensity that elicits a reliable NMDA current.[3]

  • Record a stable baseline of evoked NMDA-EPSCs for several minutes.

  • Bath-apply DL-AP5 at the desired concentration (e.g., 1-50 µM) and continue recording until the effect reaches a steady state. Full receptor antagonism is typically achieved at 50 µM.[3]

  • To confirm the reversibility of the block (washout), switch the perfusion back to the aCSF solution without DL-AP5.

Protocol 2: In Vivo Neuropharmacology - Intracerebroventricular (i.c.v.) Infusion

This protocol describes a general method for assessing the effects of DL-AP5 on learning and memory in rodents.[10][11]

Objective: To investigate the role of NMDA receptors in spatial learning by chronically infusing DL-AP5 into the brain.

Procedure:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Surgically implant a cannula into a lateral ventricle.

  • Connect the cannula to an osmotic minipump filled with the desired concentration of D-AP5 (the more active isomer) or vehicle control, implanted subcutaneously.[10] Infusion rates are typically set for continuous delivery over several days.

  • Allow the animal to recover from surgery.

  • Conduct behavioral testing, such as the Morris water maze, to assess spatial learning and memory. The performance of the D-AP5-infused group is compared to the vehicle-treated control group.[10][11]

  • Following behavioral experiments, brain tissue can be collected to measure drug concentration and to perform electrophysiological recordings to confirm the blockade of LTP in vivo.[10]

Visualizations

Signaling Pathway

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Binds AMPA_R->NMDA_R Depolarizes (Relieves Mg²⁺ Block) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens DL_AP5 DL-AP5 DL_AP5->NMDA_R Blocks Signaling_Cascade Downstream Signaling Cascade (e.g., CaMKII) Ca_Influx->Signaling_Cascade Activates LTP LTP Induction (Synaptic Strengthening) Signaling_Cascade->LTP Leads to

Caption: NMDA receptor activation pathway and competitive antagonism by DL-AP5.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording Protocol cluster_analysis Data Analysis A1 Prepare Acute Brain Slices A2 Slice Recovery (in aCSF) A1->A2 B1 Obtain Whole-Cell Patch Clamp Recording A2->B1 B2 Record Baseline Evoked NMDA-EPSCs B1->B2 B3 Bath Apply DL-AP5 B2->B3 B4 Record Post-Drug NMDA-EPSCs B3->B4 B5 Washout B4->B5 C1 Measure EPSC Amplitude/Charge B5->C1 C2 Compare Baseline vs. DL-AP5 Condition C1->C2

Caption: Workflow for in vitro electrophysiology experiments studying DL-AP5 effects.

References

The Role of DL-AP5 Sodium in Synaptic Plasticity Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and neural development. A key player in many forms of synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor. To elucidate the intricate signaling pathways governed by these receptors, researchers rely on specific pharmacological tools. Among the most pivotal of these is DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a competitive antagonist of the NMDA receptor. This technical guide provides a comprehensive overview of the use of DL-AP5 sodium salt in synaptic plasticity research, with a focus on its application in studying Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Mechanism of Action of DL-AP5

DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active component. It acts as a selective antagonist at the glutamate (B1630785) binding site of the NMDA receptor. By competitively inhibiting the binding of the endogenous agonist glutamate, DL-AP5 prevents the opening of the NMDA receptor ion channel. This blockade is crucial for dissecting the contribution of NMDA receptor activation to various forms of synaptic plasticity. The sodium salt of DL-AP5 is highly soluble in water, making it convenient for use in physiological buffers.[1]

The activation of NMDA receptors is a critical event in the induction of both LTP and LTD. It requires the coincidence of two events: the binding of glutamate and the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg2+). The subsequent influx of calcium ions (Ca2+) through the NMDA receptor channel triggers downstream signaling cascades that lead to long-lasting changes in synaptic strength. DL-AP5, by preventing this initial step of NMDA receptor activation, allows researchers to confirm the NMDA receptor-dependence of the observed synaptic plasticity.

Data Presentation: Quantitative Effects of DL-AP5

The following tables summarize the effective concentrations of DL-AP5 and its impact on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) as reported in various studies.

Parameter Concentration Experimental Preparation Effect Reference
LTP Induction 20 µMHippocampal CA1 slicesComplete prevention of fEPSP-LTP[2]
30 µMHippocampal CA3/CA1 synapsesFull inhibition of LTP induction[3]
50 µMHippocampal slices (CA1)Blocks LTP induction by Theta-Burst Stimulation (TBS)[4][5]
50 µMBasolateral amygdala slicesFully blocked induction of STP and LTP
NMDA Receptor Current 1 µMMouse prelimbic cortex brain sliceReduction of evoked NMDAR current[6]
10 µMMouse prelimbic cortex brain sliceFurther reduction of evoked NMDAR current[6]
50 µMMouse prelimbic cortex brain sliceFull receptor antagonism[6]
LTD Induction Not specifiedHippocampal slicesBlocked by D-AP5[7]
Compound IC50 Value Target Effect Reference
D-AP5 0.95 µMLTPInhibition[7]
1.2 mMT cell proliferationInhibition[8]

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.[9][10][11]

Materials:

  • Rodent (rat or mouse)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Sucrose-based cutting solution (ice-cold and carbogenated)

  • Artificial cerebrospinal fluid (aCSF) (carbogenated)

  • Recovery chamber

  • Water bath

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) sucrose-based cutting solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

Standard aCSF Recipe (for 1 Liter): [12][13]

Component Concentration (mM) Weight (g)
NaCl1257.305
KCl2.50.186
NaH2PO41.20.144
NaHCO3262.18
D-Glucose12.52.252
CaCl220.294
MgSO420.493

Instructions:

  • Dissolve all salts except CaCl2 and MgSO4 in ~800 mL of distilled water while stirring.

  • Bubble the solution with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15 minutes.

  • Add CaCl2 and MgSO4.

  • Adjust the pH to 7.3-7.4.

  • Bring the final volume to 1 Liter with distilled water.

  • Continuously bubble with carbogen.

Whole-Cell Patch-Clamp Recording and DL-AP5 Application

This protocol outlines the general steps for whole-cell patch-clamp recordings to measure synaptic currents.[14][15][16]

Materials:

  • Prepared hippocampal slices in a recording chamber continuously perfused with carbogenated aCSF.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Glass micropipettes (3-5 MΩ resistance).

  • Internal solution for the micropipette.

  • This compound salt stock solution.

Procedure:

  • Place a hippocampal slice in the recording chamber on the microscope stage.

  • Fill a glass micropipette with the internal solution and mount it on the micromanipulator.

  • Under visual guidance, approach a neuron in the desired region (e.g., CA1 pyramidal cell).

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

  • To study the effect of DL-AP5, perfuse the slice with aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM).

  • After a stable baseline is achieved in the presence of DL-AP5, apply a stimulation protocol to induce LTP or LTD.

  • Wash out the DL-AP5 with regular aCSF to observe any recovery.

Induction of Long-Term Potentiation (LTP) using Theta-Burst Stimulation (TBS)

TBS is a physiologically relevant stimulation pattern for inducing LTP.[4][17][18]

Procedure:

  • Obtain a stable baseline of synaptic responses for at least 10-20 minutes.

  • Apply the TBS protocol to the stimulating electrode. A common TBS protocol consists of 10 trains of 4 pulses at 100 Hz, with the trains repeated at 5 Hz.[4][17]

  • Record the synaptic responses for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.

  • To confirm the NMDA receptor-dependence of LTP, perform the same experiment in the presence of DL-AP5 (e.g., 50 µM). LTP induction should be blocked.[4][5]

Mandatory Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTP

LTP_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Na⁺ influx NMDA_R NMDA Receptor Glutamate->NMDA_R Depolarization Depolarization AMPA_R->Depolarization Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx DL_AP5 DL-AP5 DL_AP5->NMDA_R Blocks Depolarization->NMDA_R Mg²⁺ block removal CaMKII CaMKII Activation Ca_Influx->CaMKII LTP LTP Expression (e.g., AMPA-R Insertion) CaMKII->LTP

Caption: NMDA receptor-dependent LTP signaling cascade and the inhibitory action of DL-AP5.

Experimental Workflow for Investigating LTP with DL-AP5

LTP_Workflow start Start: Prepare Acute Hippocampal Slices baseline Record Baseline Synaptic Transmission (e.g., 20 min) start->baseline drug_app Bath Apply DL-AP5 (e.g., 50 µM) baseline->drug_app tbs Induce LTP with Theta-Burst Stimulation (TBS) drug_app->tbs washout Washout DL-AP5 with aCSF tbs->washout post_tbs Record Post-TBS (e.g., 60 min) washout->post_tbs analysis Data Analysis: Compare LTP with and without DL-AP5 post_tbs->analysis end Conclusion: Determine NMDA Receptor Dependence analysis->end

Caption: A typical experimental workflow for assessing the role of NMDA receptors in LTP using DL-AP5.

Conclusion

This compound salt remains an indispensable tool for neuroscientists studying synaptic plasticity. Its specific and potent antagonism of NMDA receptors provides a reliable method for determining the involvement of this critical receptor in processes such as LTP and LTD. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can continue to unravel the complex molecular machinery that governs learning and memory. This guide serves as a foundational resource for both new and experienced investigators in the field, facilitating the design and execution of robust and informative experiments.

References

Investigating Learning and Memory with DL-AP5 Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) sodium salt, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in the fields of neuroscience and pharmacology. By selectively blocking the glutamate (B1630785) binding site on the NMDA receptor, DL-AP5 has become an indispensable tool for elucidating the molecular mechanisms underpinning learning, memory, and synaptic plasticity.[1][2] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active component. It acts as a selective and competitive antagonist at the glutamate recognition site of the NMDA receptor.[2] The activation of NMDA receptors is a cornerstone of synaptic plasticity, particularly a process known as long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[1][3] By binding to the NMDA receptor, DL-AP5 prevents the influx of Ca2+ ions that is critical for the induction of LTP.[2][4] This blockade of NMDA receptor-dependent synaptic plasticity makes DL-AP5 a powerful tool to investigate the role of these receptors in various cognitive functions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DL-AP5, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of DL-AP5
ParameterPreparationConcentration/ValueEffectReference
Full Receptor AntagonismMouse Prelimbic Cortex Slices50 µMComplete abolishment of evoked NMDA receptor currents.[6]
Evoked NMDAR Current ReductionMouse Prelimbic Cortex Slices1 µM and 10 µMPartial reduction of evoked NMDA receptor currents.[6]
LTP BlockadeRat Hippocampal CA120 µMCompletely prevented field Excitatory Postsynaptic Potential (fEPSP)-LTP.[3]
IC50 (vs. 40 µM NMDA)Cortical Wedges3.7 ± 0.32 µM (for D-AP5)Antagonism of NMDA-induced depolarization.[7]
LTP InhibitionRat Hippocampal Slices100 µM (for D-AP5)Did not induce LTD of field EPSPs in neonatal and juvenile slices.[2]
Table 2: In Vivo Administration and Behavioral Effects of DL-AP5
Animal ModelAdministration RouteDosage/ConcentrationBehavioral TaskEffectReference
RatsIntracerebroventricular (i.c.v.) Infusion (osmotic minipumps)0–50 mM (of D-AP5)Morris Water MazeLinear dose-dependent impairment of spatial learning.[8][9][10][11]
RatsIntraperitoneal (i.p.) Injection0.05, 0.1, 1.0, 3.0, and 5.0 mg/kgSucrose (B13894) IntakeNo significant effect on sucrose intake.[12]
RatsIntra-CA1 Injection0-10 µ g/rat NMDA-induced effectsSignificantly decreased the effect of NMDA.[13]
RatsIntracerebroventricular (i.c.v.) Injection5 and 10 nmolFood ConsumptionCaused a dose-dependent increase in food consumption.[13]
RatsBilateral Entorhinal Cortex InjectionNot specifiedContextual Fear ConditioningImpaired acquisition when injected pre-training.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.

NMDA Receptor-Dependent Long-Term Potentiation (LTP) Signaling Pathway

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds Na+ Influx Na+ Influx AMPAR->Na+ Influx Opens Ca2+ Influx Ca2+ Influx NMDAR->Ca2+ Influx Opens (with Depolarization) CaMKII CaMKII AMPAR_insert AMPAR Insertion CaMKII->AMPAR_insert PKC PKC PKC->AMPAR_insert AC Adenylate Cyclase cAMP cAMP PKA PKA CREB CREB PKA->CREB Activates Gene Gene Expression CREB->Gene Regulates Protein Protein Synthesis Gene->Protein Protein->AMPAR_insert LTP Expression LTP Expression AMPAR_insert->LTP Expression DLAP5 DL-AP5 DLAP5->NMDAR Blocks Depolarization Depolarization Ca2+ Influx->CaMKII Activates Ca2+ Influx->PKC Activates Ca2+ Influx->AC Activates

Caption: NMDA Receptor-Dependent LTP Signaling Cascade.

Experimental Workflow: Investigating DL-AP5 Effects on Spatial Learning using the Morris Water Maze

MWM_Workflow cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Prep Animal Acclimatization (e.g., Rats) Surgery Surgical Implantation of Cannula/Minipump (for i.c.v. infusion) Animal_Prep->Surgery Drug_Prep DL-AP5 Sodium Solution Preparation Drug_Admin DL-AP5 or Vehicle Administration Drug_Prep->Drug_Admin Surgery->Drug_Admin MWM_Training Morris Water Maze Training (Hidden Platform) Drug_Admin->MWM_Training Data_Acq_Train Data Acquisition: - Escape Latency - Path Length - Swim Speed MWM_Training->Data_Acq_Train Daily Trials Probe_Trial Probe Trial (Platform Removed) MWM_Training->Probe_Trial After Training Period Data_Acq_Train->MWM_Training Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Acq_Train->Stats Data_Acq_Test Data Acquisition: - Time in Target Quadrant - Platform Crossings Probe_Trial->Data_Acq_Test Data_Acq_Test->Stats Conclusion Conclusion on DL-AP5 Effect on Spatial Learning and Memory Stats->Conclusion

Caption: Morris Water Maze Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Electrophysiology - LTP Induction in Hippocampal Slices

This protocol is adapted from studies investigating the effect of DL-AP5 on LTP in the CA1 region of the hippocampus.[3]

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).

    • Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., every 15-30 seconds) at an intensity that evokes 30-50% of the maximal fEPSP response.

    • Record a stable baseline for at least 20-30 minutes.

  • DL-AP5 Application and LTP Induction:

    • Bath-apply this compound salt at the desired concentration (e.g., 20-50 µM) for a pre-incubation period of 10-20 minutes.[3][6]

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to observe the effect on LTP induction.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation between control (ACSF only) and DL-AP5 treated slices.

Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze

This protocol outlines the procedure for assessing the impact of DL-AP5 on spatial learning and memory in rodents.[8][15][16]

  • Apparatus:

    • A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.

    • A hidden escape platform submerged 1-2 cm below the water surface.

    • Various distal visual cues are placed around the room.

    • A video tracking system to record and analyze the animal's swim path.

  • Drug Administration:

    • For chronic studies, surgically implant an osmotic minipump connected to an intracerebroventricular (i.c.v.) cannula for continuous infusion of DL-AP5 (e.g., 0-50 mM solution).[8][9][10][11]

    • For acute studies, administer DL-AP5 via direct intracerebral injection prior to the training session.

  • Acquisition Training:

    • Conduct 4 trials per day for 5-7 consecutive days.

    • For each trial, place the animal in the pool facing the wall at one of four quasi-random start locations.

    • Allow the animal to swim and find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform), path length, and swim speed for each trial.

  • Probe Trial:

    • 24 hours after the final training trial, conduct a single probe trial where the escape platform is removed.

    • Place the animal in the pool from a novel start location and allow it to swim for 60 seconds.

    • Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze acquisition data using repeated measures ANOVA to compare learning curves between the DL-AP5 and vehicle control groups.

    • Analyze probe trial data using a t-test or one-way ANOVA to compare spatial memory retention.

Protocol 3: In Vivo Behavioral Assessment - Fear Conditioning

This protocol is designed to evaluate the role of NMDA receptors in fear learning and memory using DL-AP5.[17][18][19]

  • Apparatus:

    • A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US), a speaker for delivering an auditory cue (conditioned stimulus, CS), and a video camera to record freezing behavior.

  • Drug Administration:

    • Prior to the conditioning session, infuse DL-AP5 or vehicle directly into a specific brain region implicated in fear memory, such as the amygdala or hippocampus, via a surgically implanted cannula.[17]

  • Conditioning Phase:

    • Place the animal in the conditioning chamber and allow it to acclimate.

    • Present a series of CS-US pairings. For example, a 30-second tone followed immediately by a 0.5-second, 0.5 mA footshock.

    • The number of pairings can vary depending on the desired strength of the fear memory.

  • Contextual and Cued Fear Testing:

    • Contextual Test: 24 hours after conditioning, place the animal back into the same chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US.

    • Cued Test: 48 hours after conditioning, place the animal in a novel context with different visual, tactile, and olfactory cues. After an acclimation period, present the auditory CS and measure freezing behavior.

  • Data Analysis:

    • Score the amount of time the animal spends freezing (a fear response characterized by the absence of all movement except for respiration).

    • Compare the percentage of freezing time between the DL-AP5 and vehicle groups for both the contextual and cued fear tests using a t-test or ANOVA.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for neuroscience research. Its specific antagonism of the NMDA receptor allows for the precise dissection of the role of this receptor in the intricate processes of learning, memory, and synaptic plasticity. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize DL-AP5 in their investigations, ultimately contributing to a deeper understanding of cognitive function and the development of novel therapeutics for neurological and psychiatric disorders.

References

Foundational Research on DL-AP5 Sodium's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), particularly in its sodium salt form for enhanced solubility, is a cornerstone pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it selectively blocks the glutamate (B1630785) binding site, thereby inhibiting ion channel activation and subsequent calcium influx. This mechanism of action makes DL-AP5 an invaluable agent for dissecting the role of NMDA receptors in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the foundational research on DL-AP5's effects, with a focus on its quantitative pharmacological data, detailed experimental protocols for its use, and visualization of its impact on critical signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to elucidate the complexities of glutamatergic neurotransmission and develop novel therapeutics for neurological disorders.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the inhibitory effects of AP5 and its isomers on NMDA receptor activity and NMDA-dependent synaptic plasticity.

Table 1: Inhibitory Potency of AP5 and Related Compounds

CompoundPreparationIC50 (µM)Target/EffectReference
D-AP5Rat Cortical Wedges3.7 ± 0.32Antagonism of 40 µM NMDA[1]
DL-AP7Rat Cortical Wedges11.1 ± 2.1Antagonism of 40 µM NMDA[1]
L-AP5Rat CA1 Pyramidal Neuron0.31Sensitization to depolarization[2]

Table 2: Inhibition of Synaptic Plasticity by D-AP5

Plasticity TypePreparationIC50 (µM)NotesReference
Long-Term Potentiation (LTP)Rat Hippocampal Slices (CA1)0.95Single sigmoidal inhibition curve.[3]
Short-Term Potentiation (STP)Rat Hippocampal Slices (CA1)Low: 0.16, High: 10.5Double sigmoidal inhibition curve, suggesting two components of STP.[3]

Table 3: Binding Affinity of D-AP5

LigandReceptor/SiteKd (µM)PreparationReference
D-AP5NMDA Receptor1.4Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. This section outlines key experimental protocols frequently employed to study the effects of DL-AP5.

In Vitro Electrophysiology: Field Potential Recordings and Long-Term Potentiation (LTP)

This protocol is designed to assess the effect of DL-AP5 on synaptic plasticity in hippocampal slices.

Objective: To induce and record LTP in the CA1 region of the hippocampus and assess its blockade by DL-AP5.

Materials:

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF)

  • DL-AP5 sodium salt

  • Vibratome or tissue chopper

  • Recording chamber for brain slices

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rodent.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.[5]

  • Electrode Placement:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

    • Place the stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region).[6]

    • Position the recording electrode in the stratum radiatum of CA1, downstream from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).[6]

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., every 15-30 seconds) to evoke fEPSPs.

    • Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal amplitude.

    • Record a stable baseline for at least 20-30 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[6]

  • Application of DL-AP5:

    • To test the effect of DL-AP5, perfuse the slice with aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM) starting at least 20 minutes before LTP induction.[7][8]

    • Continue perfusion with DL-AP5 throughout the LTP induction protocol.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the degree of potentiation in control slices versus slices treated with DL-AP5. A significant reduction in the potentiation in the presence of DL-AP5 indicates its blockade of NMDA receptor-dependent LTP.[9]

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol allows for the detailed study of synaptic currents in individual neurons.

Objective: To record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and their inhibition by DL-AP5.

Materials:

  • As per field potential recording protocol, with the addition of:

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution (e.g., K-gluconate based)[10][11]

Procedure:

  • Slice Preparation and Cell Visualization:

    • Prepare hippocampal or cortical slices as described above.

    • Visualize individual neurons (e.g., pyramidal cells) using a microscope with differential interference contrast (DIC) optics.

  • Pipette Preparation and Sealing:

    • Pull patch pipettes with a resistance of 3-7 MΩ.[11]

    • Fill the pipette with intracellular solution.

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[12]

  • Whole-Cell Configuration:

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[12]

  • Recording NMDA Receptor-Mediated EPSCs:

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • To isolate NMDA receptor currents, it is common to block AMPA receptors with an antagonist like CNQX or NBQX.

    • To relieve the voltage-dependent magnesium block of the NMDA receptor, the cell can be held at a depolarized potential (e.g., +40 mV).[7]

    • Evoke synaptic responses by stimulating nearby afferent fibers.

  • Application of DL-AP5:

    • Bath-apply DL-AP5 at a known concentration (e.g., 50-100 µM) and observe the reduction in the NMDA receptor-mediated EPSC.[7]

  • Data Analysis:

    • Measure the amplitude and kinetics of the evoked EPSCs before and after the application of DL-AP5.

In Vivo Behavioral Assay: Morris Water Maze

This assay assesses spatial learning and memory, processes known to be dependent on hippocampal NMDA receptors.

Objective: To evaluate the effect of DL-AP5 on the acquisition of a spatial learning task.

Materials:

  • Rodents (rats or mice)

  • Circular pool (water maze) filled with opaque water.[13]

  • Submerged escape platform.[14]

  • Video tracking system.

  • DL-AP5 for systemic or intracerebroventricular (ICV) administration.

Procedure:

  • Habituation:

    • Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.

  • Acquisition Training:

    • The training phase typically consists of multiple trials per day for several consecutive days.[14]

    • In each trial, the animal is placed in the pool at one of several predetermined start locations and allowed to swim until it finds the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[15]

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.[13]

  • DL-AP5 Administration:

    • Administer DL-AP5 (e.g., via ICV infusion) prior to the training sessions. The dose and timing will depend on the specific experimental question.

  • Probe Trial:

    • After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.

    • The animal is allowed to swim for a set duration (e.g., 60 seconds).

  • Data Analysis:

    • During acquisition, measure the escape latency (time to find the platform) and path length. A significant increase in these parameters in the DL-AP5 treated group compared to controls indicates an impairment in spatial learning.

    • During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. A reduction in these measures in the DL-AP5 group suggests impaired spatial memory.

In Vivo Behavioral Assay: Fear Conditioning

This assay is used to study associative fear learning and memory, which involves the amygdala and hippocampus.

Objective: To assess the role of NMDA receptors in the acquisition and consolidation of conditioned fear using DL-AP5.

Materials:

  • Rodents (rats or mice)

  • Conditioning chamber capable of delivering an auditory cue (conditioned stimulus, CS) and a mild footshock (unconditioned stimulus, US).

  • DL-AP5 for infusion into specific brain regions (e.g., amygdala or hippocampus).[16][17]

Procedure:

  • Habituation:

    • Place the animal in the conditioning chamber and allow for a period of exploration without any stimuli.

  • Conditioning:

    • Present the CS (e.g., a tone) for a specific duration (e.g., 30 seconds).

    • The termination of the CS is paired with the delivery of the US (a mild footshock).

    • Repeat this pairing for a set number of trials.

  • DL-AP5 Administration:

    • Infuse DL-AP5 into the target brain region before the conditioning session to investigate its effect on acquisition, or immediately after to assess its impact on consolidation.[17]

  • Contextual and Cued Fear Testing:

    • Contextual Fear: 24 hours after conditioning, place the animal back into the same chamber (the context) and measure freezing behavior in the absence of the CS and US.

    • Cued Fear: At a later time point (e.g., 48 hours after conditioning), place the animal in a novel context and present the CS. Measure freezing behavior during the CS presentation.

  • Data Analysis:

    • Quantify the percentage of time the animal spends freezing.

    • A reduction in freezing behavior in the DL-AP5 treated group compared to controls indicates an impairment in fear memory formation.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is essential for a clear understanding of DL-AP5's role in neuroscience research.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Ca_Influx->Synaptic_Plasticity Initiates DL_AP5 DL-AP5 DL_AP5->NMDA_R Competitively Blocks Glutamate Binding

Caption: Mechanism of DL-AP5 action on the NMDA receptor signaling pathway.

LTP_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr) Slice_Prep->Recovery Baseline Baseline Recording (20-30 min) Recovery->Baseline Drug_App DL-AP5 Application (e.g., 50 µM) Baseline->Drug_App HFS High-Frequency Stimulation (LTP Induction) Drug_App->HFS Post_HFS Post-HFS Recording (>60 min) HFS->Post_HFS Measure_fEPSP Measure fEPSP Slope Post_HFS->Measure_fEPSP Normalize Normalize to Baseline Measure_fEPSP->Normalize Compare Compare LTP Magnitude (Control vs. DL-AP5) Normalize->Compare

Caption: Experimental workflow for studying the effect of DL-AP5 on LTP.

Behavioral_Experiment_Logic cluster_groups Experimental Groups Start Behavioral Task (e.g., Morris Water Maze) Control Control Group (Vehicle Infusion) Start->Control DL_AP5_Group DL-AP5 Group (Drug Infusion) Start->DL_AP5_Group Training Acquisition Training Control->Training DL_AP5_Group->Training Test Memory Test (Probe Trial) Training->Test Analysis Data Analysis (e.g., Escape Latency, Time in Quadrant) Test->Analysis Conclusion Conclusion on Memory Impairment Analysis->Conclusion

References

An In-depth Technical Guide to DL-AP5 Sodium for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 sodium), a cornerstone tool in neuropharmacology research. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in studying the central nervous system.

Core Concepts: Understanding this compound

DL-AP5 is a synthetic amino acid derivative that acts as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the GluN2 subunits of the NMDA receptor complex.[1][2] The sodium salt form of DL-AP5 offers enhanced solubility in aqueous solutions, making it a convenient choice for a wide range of in vitro and in vivo experimental paradigms.

DL-AP5 is a racemic mixture, containing both the D- and L-isomers of 2-amino-5-phosphonopentanoic acid. The D-isomer, D-AP5, is the biologically active enantiomer, exhibiting significantly higher potency as an NMDA receptor antagonist than the L-isomer, L-AP5.[3] In fact, D-AP5 displays approximately 52-fold higher potency than L-AP5.[3]

The blockade of NMDA receptors by DL-AP5 prevents the influx of calcium ions (Ca²⁺) that normally occurs upon receptor activation. This Ca²⁺ influx is a critical trigger for a multitude of downstream signaling cascades that are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[4][5][6] Consequently, DL-AP5 is extensively used to investigate and inhibit NMDA receptor-dependent processes, most notably long-term potentiation (LTP).[7][8]

Quantitative Data and Physicochemical Properties

For reproducible and accurate experimental design, a clear understanding of the quantitative aspects and physical characteristics of this compound is essential.

PropertyValueReference
Synonyms DL-2-Amino-5-phosphonovaleric acid sodium salt, DL-APV sodium[9]
Molecular Formula C₅H₁₁NNaO₅P
Molecular Weight 219.11 g/mol
Appearance White to off-white solid
Solubility Soluble in water to 100 mM
Storage Store at room temperature, desiccated. Stock solutions should be stored at -20°C.[9]
Purity ≥98%
CAS Number 1303993-72-7[9]

Pharmacological Data:

ParameterCompoundValueConditionsReference
Potency Ratio (D-isomer vs. L-isomer) D-AP5 vs. L-AP5~52-fold higher potency for D-AP5[3]
IC₅₀ D-AP53.7 ± 0.32 µMAntagonism of 40 µM NMDA in cortical wedges[10]
Order of Potency (Displacement of L-[³H]glutamate) D-AP5 > DL-AP5Crude postsynaptic densities from rat brain[11]
Effective Concentration for LTP Inhibition DL-AP520-50 µMComplete blockade of hippocampal CA1 LTP[7][8][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by DL-AP5 and a typical experimental workflow.

NMDA Receptor Signaling Pathway Blockade by DL-AP5

The following diagram illustrates the central role of the NMDA receptor in synaptic plasticity and how DL-AP5 intervenes in this pathway.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca²⁺ Influx CREB CREB CaMKII->CREB Plasticity Synaptic Plasticity (LTP) CREB->Plasticity Gene Transcription DLAP5 This compound DLAP5->NMDA_R Blocks

NMDA receptor signaling pathway and DL-AP5 blockade.
Experimental Workflow: Investigating LTP Inhibition

This diagram outlines a typical workflow for an electrophysiology experiment designed to study the effect of DL-AP5 on Long-Term Potentiation (LTP).

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Baseline Baseline Recording (fEPSPs) Slice_Prep->Baseline ACSF Prepare Artificial Cerebrospinal Fluid (ACSF) ACSF->Baseline DLAP5_Sol Prepare DL-AP5 Sodium Solution Drug_App Bath Application of This compound or Vehicle DLAP5_Sol->Drug_App Baseline->Drug_App LTP_Induction High-Frequency Stimulation (HFS) to Induce LTP Drug_App->LTP_Induction Post_HFS Post-HFS Recording LTP_Induction->Post_HFS Measure Measure fEPSP Slope Post_HFS->Measure Compare Compare Post-HFS to Baseline Measure->Compare Conclusion Determine Effect of DL-AP5 on LTP Compare->Conclusion

Workflow for an LTP experiment with DL-AP5.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices and its blockade by this compound.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Prepare fresh and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Cutting Solution (ice-cold, in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose. Continuously bubble with carbogen.

  • This compound Stock Solution: Prepare a 50 mM stock solution in deionized water. Store at -20°C. On the day of the experiment, dilute in ACSF to a final concentration of 50 µM.

2. Acute Hippocampal Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature in carbogenated ACSF until recording.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with carbogenated ACSF at a rate of 2-3 ml/min.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

  • Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal amplitude.

  • Record a stable baseline for at least 20-30 minutes.

4. LTP Induction and DL-AP5 Application:

  • After establishing a stable baseline, switch the perfusion to ACSF containing 50 µM this compound (or vehicle for control experiments) and perfuse for at least 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[7]

  • Continue recording fEPSPs for at least 60 minutes post-HFS.

5. Data Analysis:

  • Measure the initial slope of the fEPSPs.

  • Normalize the fEPSP slopes to the average baseline value.

  • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

  • Compare the degree of potentiation in the control (vehicle) and DL-AP5 treated groups to determine the effect of NMDA receptor blockade on LTP.

In Vitro Cellular Assay: Calcium Imaging

This protocol outlines a method for measuring NMDA receptor-mediated calcium influx in cultured neurons and its inhibition by this compound.

1. Cell Culture and Dye Loading:

  • Culture primary hippocampal or cortical neurons on glass coverslips.

  • Load the cells with a calcium indicator dye, such as Fura-2 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.[14][15]

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Continuously perfuse the cells with a magnesium-free HBSS to relieve the voltage-dependent magnesium block of the NMDA receptor.

  • Acquire baseline fluorescence images.

  • Stimulate the cells with NMDA (e.g., 50-100 µM) and glycine (B1666218) (co-agonist, e.g., 10 µM) to induce calcium influx.

  • For the experimental group, pre-incubate the cells with this compound (e.g., 50-100 µM) for 5-10 minutes before co-application with NMDA and glycine.

  • Record the changes in intracellular calcium concentration, typically by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[14]

3. Data Analysis:

  • Calculate the change in fluorescence ratio over time for individual cells.

  • Quantify the peak calcium response to NMDA stimulation in the presence and absence of DL-AP5.

  • Compare the responses to determine the inhibitory effect of DL-AP5 on NMDA receptor-mediated calcium influx.

In Vivo Behavioral Study: Morris Water Maze

This protocol describes the use of the Morris Water Maze to assess the role of NMDA receptors in spatial learning and memory, and the effect of DL-AP5 administration.

1. Animals and Surgical Preparation:

  • Use adult rodents (e.g., rats or mice) as subjects.

  • Surgically implant a guide cannula into the lateral ventricle for intracerebroventricular (ICV) injections, allowing for the direct administration of DL-AP5 to the brain. Allow for a recovery period of at least one week.

2. Morris Water Maze Apparatus:

  • A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C).

  • A hidden escape platform submerged just below the water surface.

  • Various distal visual cues are placed around the room and remain constant throughout the experiment.

3. Behavioral Protocol:

  • Habituation: Allow the animals to swim freely in the pool for 60 seconds without the platform on the day before training.

  • Acquisition Training:

    • Administer this compound (e.g., 5-10 nmol in sterile saline) or vehicle via ICV injection 15-30 minutes before the training session each day.

    • Conduct 4 trials per day for 5 consecutive days.

    • In each trial, release the animal into the pool from one of four randomized starting positions, facing the wall.

    • Allow the animal to search for the hidden platform for a maximum of 60 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and the path length using a video tracking system.

  • Probe Trial:

    • 24 hours after the final training trial, remove the platform from the pool.

    • Administer DL-AP5 or vehicle as before.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

4. Data Analysis:

  • Analyze the escape latency and path length across the training days to assess learning.

  • Compare the performance of the DL-AP5 and vehicle groups to determine the effect of NMDA receptor blockade on spatial learning.

  • In the probe trial, compare the time spent in the target quadrant between the groups to assess spatial memory consolidation and retrieval.

Conclusion

This compound remains an indispensable tool for neuropharmacologists. Its well-characterized mechanism as a competitive NMDA receptor antagonist, coupled with its ease of use in a variety of experimental settings, allows for the precise dissection of the role of NMDA receptors in a vast array of neurological processes. This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of the complexities of the central nervous system. As with any pharmacological agent, careful experimental design, appropriate controls, and thorough data analysis are paramount for generating robust and meaningful results.

References

Understanding the Racemic Nature of DL-AP5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the racemic nature of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5). DL-AP5 is a widely utilized selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This document elucidates the pharmacological distinctions between its constituent enantiomers, D-AP5 and L-AP5, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The Core Concept: Chirality and Potency

DL-AP5 is a racemic mixture, meaning it is composed of equal parts of two stereoisomers that are non-superimposable mirror images of each other: D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) and L-(+)-2-Amino-5-phosphonopentanoic acid (L-AP5).[1][2][3] This chirality is pivotal to its function, as the biological activity of AP5 resides almost entirely in the D-isomer.[1][4] D-AP5 is the more active enantiomer, exhibiting a significantly higher potency as an NMDA receptor antagonist compared to the L-isomer.[3][4] Specifically, D-AP5 is reported to be approximately 52 times more potent than L-AP5.[3][4] This substantial difference in potency underscores the importance of stereochemistry in drug-receptor interactions and necessitates the use of enantiomerically pure compounds for precise pharmacological studies.

DL-AP5 and its isomers act by competitively inhibiting the binding of the endogenous agonist, glutamate (B1630785), to the GluN2 subunit of the NMDA receptor.[5][6] This action prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ and Na⁺ ions that is crucial for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).[6][7]

Quantitative Pharmacological Data

The differential affinity of the AP5 enantiomers for the NMDA receptor has been quantified through various experimental paradigms. The following tables summarize the available quantitative data.

CompoundParameterValueSpecies/TissueAssay TypeReference(s)
D-AP5 Kd1.4 µM-Radioligand Binding[8]
D-AP5 IC503.7 ± 0.32 µMRat Cortical WedgesElectrophysiology (NMDA antagonism)[9]
D-AP5 vs. L-AP5 Potency Ratio~52-fold higher for D-AP5-General Pharmacology[3][4]

Experimental Protocols

Enantioselective Synthesis of D-AP5

While resolution of the racemic mixture is a common method, an enantioselective synthesis route provides a more direct path to the active isomer. The following is a summarized methodology based on published literature for the synthesis of D-(-)-AP5.[1]

Objective: To synthesize enantiomerically pure D-(-)-2-amino-5-phosphonopentanoic acid.

Key Reagents:

  • A chiral glycine (B1666218) synthon (e.g., an oxazinone derivative)

  • A suitable phosphono allylic bromide

  • Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)

  • Trimethylsilyl bromide (Me₃SiBr)

  • Palladium on carbon (Pd/C) catalyst

Procedure Outline:

  • Alkylation: The chiral glycine enolate is generated using a strong base like NaN(SiMe₃)₂ and then alkylated with the phosphono allylic bromide. This step establishes the carbon skeleton and the chiral center.

  • Deprotection: The protecting groups on the carboxyl and phosphonate (B1237965) moieties are removed. This is often achieved in a two-step process, for instance, using Me₃SiBr followed by acidic hydrolysis (e.g., 6 N HCl).

  • Hydrogenation: Any remaining double bonds from the allylic group are reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final saturated product, D-AP5.

  • Purification and Characterization: The final product is purified, and its enantiomeric purity is confirmed using techniques such as chiral HPLC and measurement of optical rotation.

Resolution of Racemic DL-AP5

A common alternative to enantioselective synthesis is the resolution of the racemic mixture. This is achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated.

Objective: To separate D-AP5 and L-AP5 from a racemic mixture.

Key Reagents:

  • DL-AP5

  • A chiral resolving agent (e.g., an optically pure amine like (S)-1-phenylethylamine or a chiral acid like (+)-tartaric acid)[10]

  • Solvents for crystallization (e.g., ethanol, water)

  • Acid and Base for salt formation and subsequent liberation of the free amino acid.

Procedure Outline:

  • Diastereomeric Salt Formation: The racemic DL-AP5 is reacted with an enantiomerically pure resolving agent in a suitable solvent. This reaction forms a mixture of two diastereomeric salts (e.g., (D-AP5)·((+)-tartaric acid) and (L-AP5)·((+)-tartaric acid)).

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt linkage, liberating the enantiomerically pure AP5.

  • Isolation and Purification: The pure enantiomer is then isolated, for example, by extraction and subsequent crystallization. The optical purity is confirmed by polarimetry.

Radioligand Binding Assay for Affinity Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of D-AP5 and L-AP5.

Objective: To quantify the binding affinity of AP5 enantiomers to the NMDA receptor.

Materials:

  • Rat brain membrane preparation (e.g., from cortex or hippocampus)

  • Radioligand: [³H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a high-affinity competitive NMDA receptor antagonist.

  • Unlabeled ligands: D-AP5, L-AP5, and DL-AP5 at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).

  • Scintillation counter and cocktail.

Procedure Outline:

  • Membrane Preparation: Homogenize rat brain tissue in cold lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-CPP (typically near its Kd value), and a range of concentrations of the unlabeled competitor (D-AP5 or L-AP5).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Potency Determination

This protocol outlines the measurement of the IC50 of AP5 enantiomers on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine the functional potency of AP5 enantiomers in inhibiting NMDA receptor currents.

Materials:

  • Cultured neurons or acute brain slices (e.g., hippocampal or cortical).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • External solution (ACSF) containing standard ions, plus glycine (a co-agonist) and blockers for AMPA and GABA receptors (e.g., NBQX and picrotoxin). A low (or zero) Mg²⁺ concentration is used to relieve the voltage-dependent block of NMDA receptors at negative holding potentials.

  • Internal pipette solution containing a Cs⁺-based salt to block K⁺ channels.

  • NMDA solution for agonist application.

  • Solutions of D-AP5 and L-AP5 at various concentrations.

Procedure Outline:

  • Preparation: Prepare brain slices or cultured neurons for recording.

  • Establish Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell voltage-clamp configuration on a target neuron. Hold the neuron at a negative potential (e.g., -60 or -70 mV).

  • Elicit NMDA Currents: Apply a brief pulse of NMDA (e.g., 100 µM) to the neuron to evoke an inward current. Record the baseline current amplitude.

  • Antagonist Application: Bath-apply or locally perfuse a known concentration of D-AP5 or L-AP5 for a few minutes to allow for equilibration.

  • Measure Inhibition: While in the presence of the antagonist, re-apply the same NMDA pulse and record the reduced current amplitude.

  • Dose-Response Curve: Repeat steps 4 and 5 with a range of antagonist concentrations.

  • Data Analysis: For each concentration, calculate the percentage of inhibition of the NMDA-evoked current. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Processes

NMDA Receptor Antagonism and Downstream Signaling

Blockade of the NMDA receptor by competitive antagonists like D-AP5 prevents the calcium influx necessary for the activation of several downstream signaling cascades implicated in synaptic plasticity. While much of the detailed pathway analysis has been conducted with non-competitive antagonists like ketamine, the initial blockade of calcium entry is the common initiating event.

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN2 Subunit) Glutamate->NMDAR Binds to D_AP5 D-AP5 D_AP5->NMDAR Blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates CaMKII CaMKII Ca_Influx->CaMKII mTOR_Pathway mTOR Pathway CaMKII->mTOR_Pathway Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) mTOR_Pathway->Synaptic_Plasticity Leads to

Caption: D-AP5 competitively blocks glutamate binding to the NMDA receptor, inhibiting Ca²⁺ influx and downstream signaling pathways like CaMKII and mTOR, which are crucial for synaptic plasticity.

Experimental Workflow for IC50 Determination via Electrophysiology

The following diagram illustrates the logical flow of a whole-cell patch-clamp experiment designed to determine the potency of an AP5 enantiomer.

Ephys_Workflow Start Start: Prepare Brain Slice or Neuronal Culture Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline NMDA-Evoked Current Patch->Baseline Apply_Antagonist Apply Known Concentration of D-AP5 or L-AP5 Baseline->Apply_Antagonist Record_Inhibited Record Inhibited NMDA-Evoked Current Apply_Antagonist->Record_Inhibited Washout Washout Antagonist & Verify Recovery Record_Inhibited->Washout Repeat Repeat with Different Concentrations Washout->Repeat Repeat->Apply_Antagonist Yes Analyze Analyze Data: Calculate % Inhibition Repeat->Analyze No Plot Plot Dose-Response Curve & Determine IC₅₀ Analyze->Plot End End Plot->End

Caption: Workflow for determining the IC₅₀ of AP5 enantiomers using whole-cell patch-clamp electrophysiology.

Conclusion

The racemic compound DL-AP5 is a valuable pharmacological tool, but its utility is predicated on understanding the profound difference in the activity of its constituent enantiomers. The D-isomer, D-AP5, is a potent and selective competitive antagonist of the NMDA receptor, while the L-isomer is significantly less active. For researchers investigating the nuanced roles of NMDA receptors in health and disease, the use of the enantiomerically pure D-AP5 is essential for obtaining clear, interpretable results. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the rigorous application of AP5 in neuroscience and drug development research.

References

The Advent of a Molecular Probe: A Technical Guide to the Discovery and History of DL-AP5 as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and seminal role of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) as a fundamental research tool in neuroscience. DL-AP5, and more specifically its active D-isomer, emerged in the early 1980s as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This discovery was a watershed moment, providing the scientific community with a critical tool to dissect the physiological functions of NMDA receptors. This guide details the initial characterization of DL-AP5, summarizing key quantitative data on its antagonist activity. It presents detailed experimental protocols from foundational studies that established the role of NMDA receptors in synaptic plasticity, particularly long-term potentiation (LTP). Furthermore, this document illustrates the core signaling pathways modulated by DL-AP5 and typical experimental workflows utilizing this antagonist through detailed diagrams.

Discovery and Historical Context

Prior to the 1980s, while evidence suggested glutamate (B1630785) was a primary excitatory neurotransmitter in the central nervous system, the field lacked specific pharmacological tools to differentiate the actions of its various receptor subtypes.[1][2][3] The identification of the N-methyl-D-aspartate (NMDA) receptor as a distinct entity was a significant step, but progress was hampered by the absence of potent and selective antagonists.[1][2][3]

The synthesis and characterization of 2-amino-5-phosphonopentanoic acid (AP5) by Jeff Watkins and his colleagues marked a pivotal breakthrough.[4] The racemic mixture, DL-AP5, and subsequently its more active stereoisomer, D-AP5, were found to be highly selective competitive antagonists at the glutamate binding site of the NMDA receptor.[5][6][7] This discovery armed neuroscientists with an unprecedented tool to investigate the functional significance of NMDA receptor activation.

A landmark 1983 paper by Graham Collingridge and colleagues demonstrated that D-AP5 could block the induction of long-term potentiation (LTP) in the hippocampus, a cellular model of learning and memory, without affecting baseline synaptic transmission.[1][4] This seminal work firmly established the critical role of NMDA receptors in synaptic plasticity and opened the floodgates for an explosion of research into their involvement in numerous physiological and pathological processes, including learning, memory, and excitotoxicity.[2][3]

Mechanism of Action

DL-AP5 is a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[5][8] By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor. The NMDA receptor is a unique ligand-gated ion channel that also exhibits voltage-dependent properties. For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a magnesium (Mg²⁺) block, which is achieved by depolarization of the postsynaptic membrane.[5][6] DL-AP5's antagonism is specific to the glutamate binding site and does not directly affect the co-agonist site, the ion channel pore, or the Mg²⁺ binding site.

NMDA Receptor Signaling Pathway

The following diagram illustrates the NMDA receptor signaling cascade and the point of intervention for DL-AP5.

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_vesicle Glutamate Glutamate_cleft Glutamate Glutamate_vesicle->Glutamate_cleft Release NMDA_R NMDA Receptor (GluN1/GluN2) Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Na⁺ influx CaMKII CaMKII CREB CREB CaMKII->CREB Phosphorylates LTP LTP Induction CREB->LTP Gene Transcription DL_AP5 DL-AP5 DL_AP5->NMDA_R Competitively Inhibits Glutamate_cleft->NMDA_R Binds Glutamate_cleft->AMPA_R Activates Glycine Glycine/ D-Serine Glycine->NMDA_R Binds (co-agonist) Mg Mg²⁺ Mg->NMDA_R Blocks channel Ca_ion->CaMKII Activates Depolarization->NMDA_R Relieves Mg²⁺ block

NMDA receptor signaling pathway and DL-AP5's point of inhibition.

Quantitative Data

The following tables summarize key quantitative data for D-AP5, the biologically active isomer of DL-AP5. These values highlight its potency and selectivity as an NMDA receptor antagonist across various experimental preparations.

Table 1: Binding Affinities and Dissociation Constants

ParameterValueSpeciesPreparationReference
Kd1.4 µMRatCultured Hippocampal Neurons[9]
Ki (vs [³H]-CPP binding)179 +/- 13 nMRatBrain Membranes[3]

Table 2: In Vitro Antagonist Potency (IC50)

Agonist Antagonized (Concentration)IC50SpeciesPreparationReference
NMDA (40 µM)3.7 +/- 0.32 µMRatCortical Wedges[3]

Table 3: In Vivo Efficacy

ExperimentEffective DoseSpeciesAdministrationEffectReference
Reduction of NMDA-evoked excitations50-100 mg/kg (i.v.)RatSystemic70-100% reduction[3]
Impairment of spatial learningChronic infusion (0-50 mM)RatIntracerebroventricularDose-dependent impairment[10][11]

Key Experimental Protocols

The utility of DL-AP5 as a research tool is best understood through the experimental protocols it enabled. Below are detailed methodologies for two foundational experimental paradigms.

In Vitro Electrophysiology: Inhibition of Long-Term Potentiation (LTP)

This protocol is based on the seminal work demonstrating the NMDA receptor dependence of LTP in hippocampal slices.

Objective: To determine if the induction of LTP is blocked by the application of D-AP5.

Preparation:

  • Prepare transverse hippocampal slices (300-400 µm thick) from a rat brain.

  • Maintain slices in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C, bubbled with 95% O₂ / 5% CO₂.

    • aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose.

Recording:

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • Perfuse the slice with aCSF containing D-AP5 (typically 50 µM) for 10-20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Continue recording fEPSPs at the baseline frequency to observe the effect on synaptic strength.

  • "Wash out" the D-AP5 by perfusing with normal aCSF and, if desired, apply a second HFS to demonstrate that the ability to induce LTP recovers.

Expected Outcome: In the presence of D-AP5, the HFS fails to induce a lasting potentiation of the fEPSP slope. After washout, a subsequent HFS should successfully induce LTP.

LTP_Workflow start Start: Hippocampal Slice Preparation baseline Establish Stable Baseline fEPSPs (0.05 Hz stimulation) start->baseline drug_app Bath Apply D-AP5 (50 µM) baseline->drug_app hfs Induce LTP (High-Frequency Stimulation: 100 Hz) drug_app->hfs post_hfs_rec Record Post-HFS fEPSPs hfs->post_hfs_rec washout Washout D-AP5 with aCSF post_hfs_rec->washout hfs_washout Induce LTP Post-Washout (100 Hz Stimulation) washout->hfs_washout end End: Analyze Data hfs_washout->end

Workflow for an in vitro LTP experiment using D-AP5.
In Vivo Behavioral Assay: Morris Water Maze

This protocol describes how D-AP5 was used to investigate the role of NMDA receptors in spatial learning in vivo.[10][11]

Objective: To assess the impact of chronic intracerebroventricular infusion of D-AP5 on spatial learning and memory.

Procedure:

  • Surgical Implantation: Surgically implant an osmotic minipump connected to a cannula targeting a lateral ventricle of the rat brain. The minipump is filled with either vehicle (aCSF) or a solution of D-AP5 (e.g., 20-50 mM) for chronic infusion.

  • Recovery: Allow the animals to recover from surgery.

  • Behavioral Training (Morris Water Maze):

    • The apparatus is a large circular pool filled with opaque water containing a hidden escape platform.

    • Over several days, rats are given multiple trials per day to find the hidden platform, using distal visual cues in the room for navigation.

    • The latency to find the platform and the path taken are recorded.

  • Probe Trial: After the training period, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

Expected Outcome: Rats infused with D-AP5 are expected to show a significant impairment in learning the location of the hidden platform, as indicated by longer escape latencies during training and less time spent in the target quadrant during the probe trial, compared to vehicle-infused control animals.

Conclusion

The discovery of DL-AP5 as a selective NMDA receptor antagonist was a transformative event in neuroscience. It provided a crucial pharmacological tool that enabled the direct investigation of NMDA receptor function. The foundational experiments conducted with DL-AP5 and its active isomer, D-AP5, were instrumental in establishing the central role of NMDA receptors in synaptic plasticity, learning, and memory. This technical guide has provided a comprehensive overview of the history, mechanism of action, quantitative pharmacology, and key experimental applications of DL-AP5, underscoring its enduring legacy as an indispensable tool for researchers, scientists, and drug development professionals in the ongoing exploration of glutamatergic neurotransmission and its implications for brain function and disease.

References

An In-depth Technical Guide to DL-AP5 Sodium: Properties, Mechanism, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties and characteristics of DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 sodium), a widely used antagonist in neuroscience research.

Core Properties and Characteristics

DL-AP5 is a racemic mixture of the D- and L-isomers of 2-Amino-5-phosphonopentanoic acid. It functions as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glutamate (B1630785) binding site.[1] The sodium salt form offers enhanced water solubility, facilitating its use in a variety of experimental settings.[2] The D-isomer, D-AP5, is the more biologically active enantiomer, exhibiting significantly higher potency than the L-isomer.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Name DL-2-Amino-5-phosphonopentanoic acid sodium salt[2][3]
Alternative Names DL-APV sodium salt[4]
Molecular Formula C₅H₁₁NNaO₅P[2][3][5]
Molecular Weight 219.11 g/mol [2][3][5]
Appearance White solid[1][3]
Purity >98% or >99% (product specific)[3][5]
Solubility Soluble in water (up to 100 mM)[3][5][6]
Storage Store at room temperature (desiccated) or +4°C. Stock solutions can be stored at -20°C.[1][3][7]
Potency (D-isomer) Kd = 1.4 µM for D-AP5[8][9]
Typical Working Concentration 50-100 µM for complete NMDA receptor antagonism in vitro.[2]

Mechanism of Action: NMDA Receptor Antagonism

DL-AP5 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the GluN2 subunit of the NMDA receptor.[1][10] The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[11] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[11]

Upon activation, the NMDA receptor channel opens, allowing the influx of cations, most notably calcium (Ca²⁺).[12] This calcium influx acts as a crucial second messenger, triggering downstream signaling cascades that are fundamental to processes like Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[12] By blocking the glutamate binding site, DL-AP5 prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux and the subsequent intracellular signaling events.[10]

NMDA Receptor Signaling Pathway Blockade by DL-AP5

Caption: Competitive antagonism of the NMDA receptor by DL-AP5.

Experimental Protocols

DL-AP5 is a versatile tool in neuroscience research, employed in a range of in vitro and in vivo experimental paradigms to investigate the role of NMDA receptors in various physiological and pathological processes.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

A common application of DL-AP5 is to isolate and study NMDA receptor-mediated currents in brain slices.

Objective: To measure the inhibition of evoked NMDA receptor excitatory postsynaptic currents (EPSCs) by DL-AP5.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent model.

  • Recording Setup: Use a whole-cell patch-clamp setup to record from a target neuron (e.g., a pyramidal neuron).[1]

  • Solution Composition:

    • External Solution (ACSF): Typically contains antagonists for AMPA and GABA-A receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor currents.[1]

    • Internal Solution: A standard internal solution for voltage-clamp recordings.

  • Voltage Protocol: Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.[1]

  • Stimulation: Place a stimulating electrode in a relevant afferent pathway to evoke synaptic responses. Deliver single square pulses (e.g., 150 µs) every 10 seconds.[1]

  • Data Acquisition:

    • Record baseline NMDA receptor-mediated EPSCs.

    • Bath-apply this compound salt at the desired concentration (e.g., 50 µM for full antagonism).[1]

    • Continuously record EPSCs until the response is completely abolished, demonstrating the blockade of NMDA receptors.[1]

In Vivo Studies: Intracerebroventricular Infusion

DL-AP5 can be administered directly into the brain to study its effects on complex behaviors like learning and memory.

Objective: To investigate the role of NMDA receptors in spatial learning.

Methodology:

  • Animal Model: Use adult rats for this behavioral paradigm.

  • Surgical Implantation: Surgically implant a cannula into a lateral ventricle of the brain.[13]

  • Drug Delivery: Connect the cannula to an osmotic minipump for chronic infusion of DL-AP5 (or its more potent D-isomer) at a range of concentrations (e.g., 0-50 mM).[13]

  • Behavioral Testing:

    • Train the animals in a spatial learning task, such as the Morris water maze.

    • Measure parameters like escape latency and path length to assess learning and memory performance.

  • Post-Behavioral Analysis:

    • Following the behavioral experiments, electrophysiological recordings can be performed to assess the in vivo blockade of LTP.[13]

    • Tissue samples can be collected for analysis of drug concentration.[13]

Experimental Workflow for In Vitro Electrophysiology

Experimental_Workflow A Brain Slice Preparation (e.g., Hippocampus) B Whole-Cell Patch-Clamp Recording Setup A->B C Isolate NMDAR Currents (Block AMPAR/GABA-AR) B->C D Set Holding Potential (e.g., +40 mV to relieve Mg2+ block) C->D E Record Baseline Evoked NMDAR EPSCs D->E F Bath Apply This compound E->F G Record Blocked NMDAR EPSCs F->G H Data Analysis: Compare Baseline vs. Blocked G->H

Caption: Workflow for assessing DL-AP5 effects on NMDA currents.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the multifaceted roles of NMDA receptors in synaptic function and dysfunction. Its properties as a potent, selective, and water-soluble competitive antagonist make it suitable for a wide array of experimental applications, from detailed electrophysiological studies in brain slices to the investigation of complex behaviors in vivo. A thorough understanding of its characteristics and appropriate experimental design is crucial for obtaining robust and reproducible data in the field of neuroscience.

References

Methodological & Application

Application Notes and Protocols for DL-AP5 in In Vitro Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission and plasticity in the central nervous system.[1][2] By competing with glutamate (B1630785) for its binding site, DL-AP5 is an invaluable tool for isolating and studying NMDA receptor-dependent phenomena in in vitro brain slice preparations. These application notes provide a detailed protocol for the use of the sodium salt of DL-AP5 in acute brain slice electrophysiology to investigate synaptic function.

Mechanism of Action

DL-AP5 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] This blockade prevents the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate and subsequent membrane depolarization. This calcium influx is a critical step in the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).[3][4][5] Therefore, DL-AP5 is widely used to confirm the involvement of NMDA receptors in observed synaptic events.

The signaling pathway affected by DL-AP5 is illustrated below:

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Ca_Influx->Synaptic_Plasticity Induces DL_AP5 DL-AP5 DL_AP5->NMDA_Receptor Blocks

Caption: Mechanism of DL-AP5 action on the NMDA receptor signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DL-AP5 in in vitro slice electrophysiology.

Table 1: DL-AP5 Concentrations for NMDA Receptor Blockade

ApplicationConcentration RangeNotes
General NMDA Receptor Blockade20-100 µMEffective for blocking most NMDA receptor-mediated currents.[1][3]
LTP Induction Blockade20-50 µMSufficient to prevent the induction of long-term potentiation.[3][6]
Isolating AMPA/Kainate Receptors50 µMUsed to study non-NMDA receptor-mediated synaptic transmission.[2][7]

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF) Solutions

ComponentSlicing aCSF (mM)Recording aCSF (mM)
NaCl87124
KCl2.52.5
NaH₂PO₄1.251.25
NaHCO₃2526
Glucose2510
Sucrose75-
MgCl₂71.3
CaCl₂0.52.4

Note: Solutions should be continuously bubbled with 95% O₂ / 5% CO₂. The pH should be adjusted to 7.3-7.4.

Experimental Protocols

A typical workflow for an in vitro slice electrophysiology experiment using DL-AP5 involves brain slice preparation, incubation and recovery, and electrophysiological recording.

Start Start Dissection Brain Dissection Start->Dissection Slicing Vibratome Slicing (in ice-cold slicing aCSF) Dissection->Slicing Incubation Incubation & Recovery (32-34°C for 30-60 min) Slicing->Incubation Transfer Transfer to Recording Chamber Incubation->Transfer Baseline Baseline Recording (in recording aCSF) Transfer->Baseline DL_AP5_Application Bath Application of DL-AP5 Baseline->DL_AP5_Application Post_DL_AP5_Recording Recording in presence of DL-AP5 DL_AP5_Application->Post_DL_AP5_Recording Washout Washout of DL-AP5 Post_DL_AP5_Recording->Washout Post_Washout_Recording Recording after Washout Washout->Post_Washout_Recording End End Post_Washout_Recording->End

References

Application Notes and Protocols: Preparation of DL-AP5 Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of DL-AP5 sodium salt, a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. DL-AP5 is a crucial tool in neuroscience research for investigating the physiological and pathological roles of NMDA receptors, which are pivotal in synaptic plasticity, learning, and memory.[1] This guide includes detailed protocols, quantitative data, and visualizations to ensure accurate and reproducible preparation for various experimental applications.

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a widely used pharmacological agent that competitively inhibits the binding of glutamate (B1630785) to NMDA receptors.[2] Its sodium salt form offers enhanced solubility in aqueous solutions, making it convenient for in vitro and in vivo studies. Understanding the precise roles of NMDA receptor subtypes in neuronal function and dysfunction is critical for the development of therapeutics for neurological disorders. Accurate preparation of a DL-AP5 stock solution is the first and a critical step for obtaining reliable and reproducible experimental results.

Mechanism of Action

DL-AP5 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ ions into the postsynaptic neuron.[1][3] This calcium influx is a key trigger for a cascade of intracellular signaling pathways that underlie synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[4][5] By blocking the glutamate binding site, DL-AP5 prevents channel opening and subsequent Ca²⁺ influx, thereby inhibiting NMDA receptor-mediated synaptic transmission and plasticity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound salt.

PropertyValueReference
Molecular Formula C₅H₁₁NNaO₅P[6]
Molecular Weight 219.11 g/mol [6][7][8]
Appearance White solid[7]
Purity (HPLC) ≥98%[7]
Solubility in Water Up to 100 mM[6][7]
Storage (Lyophilized Powder) Desiccate at room temperature
Storage (Stock Solution) Aliquot and store at -20°C or -80°C[2][7]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound salt in water.

Materials:

  • This compound salt (lyophilized powder)

  • Nuclease-free water (or appropriate buffer, e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Determine the required mass of this compound salt.

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.001 L x 219.11 g/mol = 0.021911 g = 21.911 mg

  • Weigh the this compound salt.

    • Carefully weigh out 21.91 mg of this compound salt powder using an analytical balance.

  • Dissolve the powder.

    • Add the weighed this compound salt to a sterile microcentrifuge tube.

    • Add 1 mL of nuclease-free water to the tube.

  • Ensure complete dissolution.

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquot and store.

    • For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7]

Note on Working Concentrations: The final working concentration of DL-AP5 will depend on the specific experimental paradigm. Typical working concentrations range from 10 µM to 100 µM.[2][9]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage cluster_2 Application start Start weigh Weigh 21.91 mg This compound Salt start->weigh dissolve Dissolve in 1 mL of Water weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot storage Store at -20°C or -80°C aliquot->storage dilute Dilute to Final Working Concentration storage->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

The diagram below depicts the NMDA receptor signaling pathway and the inhibitory action of DL-AP5.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel signaling_cascade Intracellular Signaling Cascade ca_influx->signaling_cascade Activates plasticity Synaptic Plasticity (LTP/LTD) signaling_cascade->plasticity Leads to dl_ap5 DL-AP5 dl_ap5->nmda_receptor Blocks

Caption: DL-AP5 Inhibition of NMDA Receptor Signaling.

References

Application Notes and Protocols: DL-AP5 Sodium in ACSF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-AP5 sodium salt, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in artificial cerebrospinal fluid (ACSF). DL-AP5 is a racemic mixture of the active D-isomer and the less active L-isomer, widely employed in neuroscience research to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory.[1][2][3] The sodium salt form offers enhanced solubility in aqueous solutions compared to the free acid.[4]

Typical Working Concentrations

The optimal working concentration of this compound in ACSF is experiment-dependent. However, a general range of 50-100 µM is typically used to achieve effective to full antagonism of NMDA receptors.[4]

ApplicationTypical Concentration Range (µM)NotesReferences
General NMDA Receptor Antagonism 50 - 100Full receptor antagonism is generally achieved at 50 µM.[4][5][4][5]
Long-Term Potentiation (LTP) Induction Blockade 50 - 100Higher concentrations may be required to fully block some forms of short-term potentiation (STP).[6][7][6][7][8]
Long-Term Depression (LTD) Induction Blockade 20 - 50Some studies have shown effective blockade of LTD at lower concentrations.[9][10][9][10][11]
Blocking Evoked NMDA Receptor Currents 50Sufficient for complete abolition of NMDA receptor-mediated currents in voltage-clamp recordings.[5][5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound salt powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: Based on the desired stock solution concentration (e.g., 10 mM or 100 mM) and volume, calculate the mass of this compound salt needed. The molecular weight of this compound salt is approximately 219.11 g/mol .

  • Dissolution: Weigh the calculated amount of this compound salt and dissolve it in the appropriate volume of high-purity water. The solubility of this compound salt in water is up to 100 mM.

  • Vortexing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the stock solution at -20°C for long-term storage. Aqueous solutions are generally stable for several weeks when stored at 4°C.[12] However, for critical experiments, it is recommended to use freshly prepared or thawed aliquots. It is not recommended to store aqueous solutions for more than one day.[1]

Preparation of ACSF containing DL-AP5

Materials:

  • Standard ACSF components (e.g., NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, Glucose)

  • This compound stock solution

  • Calibrated pH meter

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Prepare ACSF: Prepare the desired volume of ACSF according to your standard laboratory protocol. Ensure all salts are completely dissolved.

  • Aerate ACSF: Continuously bubble the ACSF with carbogen gas for at least 15-20 minutes to achieve physiological pH (typically 7.3-7.4) and oxygenation.

  • Add DL-AP5: Just before use, add the appropriate volume of the this compound stock solution to the aerated ACSF to achieve the final desired working concentration. For example, to prepare 100 mL of 50 µM DL-AP5 ACSF from a 10 mM stock, add 500 µL of the stock solution.

  • pH Check: Briefly check the pH of the final ACSF solution containing DL-AP5 and adjust if necessary, although the addition of a small volume of a neutral pH stock solution should not significantly alter the pH.

  • Maintain Aeration: Keep the ACSF containing DL-AP5 continuously bubbled with carbogen gas throughout the experiment.

Protocol: Inhibition of NMDA Receptor-Mediated Evoked Postsynaptic Currents (EPSCs)

This protocol is adapted from a method for whole-cell voltage-clamp recordings in brain slices.[5]

Experimental Setup:

  • Brain slice preparation (e.g., hippocampus or cortex)

  • Patch-clamp electrophysiology rig

  • ACSF perfusion system

Procedure:

  • Obtain Whole-Cell Recording: Establish a whole-cell voltage-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).

  • Isolate NMDA Receptor Currents: To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor. It is also common to include AMPA/kainate receptor antagonists (e.g., CNQX or DNQX) and GABA-A receptor antagonists (e.g., picrotoxin (B1677862) or gabazine) in the ACSF.[5]

  • Evoke Synaptic Responses: Stimulate afferent fibers (e.g., Schaffer collaterals) with a stimulating electrode to evoke EPSCs.

  • Establish a Stable Baseline: Record stable baseline EPSCs for a period of time (e.g., 5-10 minutes) in standard ACSF.

  • Bath Apply DL-AP5: Switch the perfusion to ACSF containing the desired concentration of DL-AP5 (e.g., 50 µM).

  • Record Inhibition: Continuously record the evoked EPSCs during the application of DL-AP5 until the NMDA receptor-mediated component is completely blocked.[5]

Signaling Pathways and Experimental Workflow

Mechanism of DL-AP5 Action

DL-AP5 acts as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor.[2][3][5] By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to DL_AP5 DL-AP5 DL_AP5->NMDA_R Competitively Binds (Antagonist) Ion_Channel Ion Channel (Blocked) NMDA_R->Ion_Channel Gating Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Mediates

Caption: Mechanism of DL-AP5 antagonism at the NMDA receptor.

Experimental Workflow for Studying Synaptic Plasticity

The following workflow illustrates a typical experiment investigating the role of NMDA receptors in long-term potentiation (LTP).

cluster_workflow LTP Experiment Workflow Prep Brain Slice Preparation Baseline Baseline Recording (Standard ACSF) Prep->Baseline Treatment Perfusion with DL-AP5 in ACSF Baseline->Treatment Induction LTP Induction (High-Frequency Stimulation) Treatment->Induction Post_Induction Post-Induction Recording Induction->Post_Induction Analysis Data Analysis Post_Induction->Analysis

Caption: Workflow for an LTP experiment using DL-AP5.

References

Application Notes and Protocols for Studying Long-Term Potentiation with DL-AP5 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 sodium) is a selective antagonist of the NMDA receptor.[2][3] By competitively blocking the glutamate (B1630785) binding site on the NMDA receptor, DL-AP5 prevents the influx of Ca²⁺ ions that is necessary to trigger the intracellular signaling cascades responsible for the induction of LTP.[2] This property makes DL-AP5 an invaluable tool for studying the mechanisms of synaptic plasticity and for screening compounds that may modulate LTP.

These application notes provide detailed protocols for using this compound to study LTP in vitro, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

The following tables summarize the quantitative effects of DL-AP5 on LTP induction. The data is compiled from various studies and illustrates the concentration-dependent inhibition of LTP by this NMDA receptor antagonist.

Table 1: Effect of DL-AP5 on the Induction of Long-Term Potentiation

Concentration of DL-AP5Brain Region/Slice PreparationStimulation ProtocolMeasured Parameter% Inhibition of LTPReference(s)
20 µMHippocampal CA1Theta-burst stimulationfEPSP slopeComplete prevention[4]
30 µMHippocampal CA1High-frequency stimulation (100 Hz)Field potential amplitudeFull inhibition[5]
50 µMHippocampal CA1High-frequency stimulationEPSP slopeComplete block[6]
100 µMRetinotectal synapses (in vivo)Spaced theta-burst stimulationfEPSP slopePrevention of E-LTP and L-LTP[7]

Table 2: IC₅₀ Values of D-AP5 for Different Components of Synaptic Potentiation

Component of PotentiationIC₅₀ Value (µM)Brain RegionReference(s)
Short-Term Potentiation (STP) Component 10.16Hippocampal CA1[2]
Long-Term Potentiation (LTP)0.95Hippocampal CA1[2]
Short-Term Potentiation (STP) Component 210.5Hippocampal CA1[2]

Experimental Protocols

This section provides a detailed methodology for inducing and recording LTP in acute hippocampal slices, using DL-AP5 as a negative control to confirm the NMDA receptor dependence of the observed plasticity.

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is adapted from methodologies described for preparing rodent hippocampal slices for electrophysiological recordings.[8][9][10][11]

Materials:

  • Rodent (e.g., mouse or rat)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Recovery chamber

  • Carbogen gas (95% O₂, 5% CO₂)

Solutions:

  • Cutting Solution (low Ca²⁺, high Mg²⁺): In mM: 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.

  • Artificial Cerebrospinal Fluid (aCSF): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.

Procedure:

  • Anesthetize the animal according to approved institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-gassed cutting solution.

  • Isolate the hippocampus.

  • Section the hippocampus into 300-400 µm thick transverse slices using a vibratome in a bath of ice-cold, carbogen-gassed cutting solution.

  • Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogen-gassed aCSF for at least 1 hour before recording.

Protocol 2: Induction and Recording of LTP with DL-AP5 Control

This protocol outlines the steps for extracellular field potential recordings in the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • This compound salt

  • Stimulating and recording electrodes (e.g., tungsten or glass micropipettes)

  • Amplifier and data acquisition system

  • High-frequency stimulation (HFS) protocol generator

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Control Group (LTP Induction):

    • After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

  • DL-AP5 Group (LTP Inhibition):

    • For this group, after establishing a stable baseline in normal aCSF, switch the perfusion to aCSF containing a working concentration of DL-AP5 (e.g., 50 µM).

    • Allow the slice to perfuse with the DL-AP5 solution for at least 20 minutes to ensure complete drug equilibration.

    • Apply the same HFS protocol as the control group.

    • Continue recording fEPSPs in the presence of DL-AP5 for at least 60 minutes post-HFS.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

    • Compare the magnitude of potentiation between the control and DL-AP5 treated groups.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow involved in studying LTP with DL-AP5.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx allows DL-AP5 DL-AP5 DL-AP5->NMDA_R blocks Signaling_Cascade Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Signaling_Cascade LTP_Expression LTP Expression (e.g., AMPA-R trafficking) Signaling_Cascade->LTP_Expression

Caption: NMDA Receptor Signaling in LTP and its Inhibition by DL-AP5.

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Acute Hippocampal Slices Recovery Slice Recovery (aCSF, 32-34°C then RT) Slice_Prep->Recovery Baseline Record Baseline fEPSPs (~20-30 min) Recovery->Baseline Drug_App Apply DL-AP5 (50 µM) (~20 min, for treatment group) Baseline->Drug_App HFS Induce LTP (High-Frequency Stimulation) Baseline->HFS Control Group Drug_App->HFS Treatment Group Post_HFS Record Post-HFS fEPSPs (~60 min) HFS->Post_HFS Analyze Analyze fEPSP Slope (Normalize to baseline) Post_HFS->Analyze Compare Compare LTP Magnitude (Control vs. DL-AP5) Analyze->Compare

Caption: Experimental Workflow for an In Vitro LTP Study Using DL-AP5.

References

Application Notes: Isolating AMPA Receptor Currents Using DL-AP5 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site.[1][2] Its sodium salt form offers enhanced water solubility, making it a valuable tool in neuroscience research, particularly for the pharmacological isolation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents.[3] By selectively blocking NMDA receptors, DL-AP5 allows researchers to study the properties of AMPA receptor-mediated synaptic transmission in isolation.[4][5] These application notes provide detailed protocols and quantitative data for utilizing DL-AP5 sodium to isolate AMPA receptor currents in electrophysiological experiments.

Mechanism of Action

Glutamate is the primary excitatory neurotransmitter in the central nervous system, activating both AMPA and NMDA receptors postsynaptically.[6][7] While AMPA receptors mediate fast synaptic transmission, NMDA receptors are voltage-dependent and require both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg²⁺) block of the channel pore.[8][9] DL-AP5 specifically competes with glutamate for its binding site on the NMDA receptor, thereby preventing its activation and the subsequent ion flow, particularly of Ca²⁺, which is a key second messenger.[10][11] This selective antagonism is crucial for dissecting the distinct contributions of AMPA and NMDA receptors to synaptic function.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight219.11 Da
Purity>99%
FormSolid
SolubilitySoluble in water[1]
StorageStore at +4°C under desiccating conditions
Mechanism of ActionCompetitive NMDA receptor glutamate site antagonist[1][2]

Table 2: Recommended Concentrations for DL-AP5 in Electrophysiology

ApplicationConcentration RangeNotesReference
Full NMDA Receptor Antagonism50-100 µMTypically used for complete block of NMDA receptor currents.[1][3]
Partial NMDA Receptor Blockade1-10 µMCan be used to study the graded contribution of NMDA receptors.[1]
In Vivo Studies (Intraventricular)0-50 mM (in minipumps)Dose-dependent impairment of spatial learning and LTP.[12]

Experimental Protocols

Protocol 1: Pharmacological Isolation of AMPA Receptor-Mediated Evoked Excitatory Postsynaptic Currents (eEPSCs) in Brain Slices

This protocol describes the use of whole-cell patch-clamp electrophysiology to record AMPA receptor-mediated eEPSCs from neurons in acute brain slices.[13][14]

1. Materials and Reagents:

  • This compound salt (e.g., from Tocris, Abcam, Hello Bio)[3][15]

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Other antagonists as needed (e.g., picrotoxin (B1677862) to block GABA-A receptors, CNQX as an AMPA receptor antagonist for control experiments)[5]

  • Brain slicing equipment (vibratome)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)

2. Solutions Preparation:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

  • DL-AP5 Stock Solution (10 mM): Dissolve the appropriate amount of this compound salt in deionized water.[1] Store at -20°C.

  • Recording aCSF: Add DL-AP5 stock solution to the aCSF to achieve the final desired concentration (e.g., 50 µM). It is also common to include a GABA-A receptor antagonist like picrotoxin (50 µM) to block inhibitory currents.[5]

  • Internal Solution (example, K-gluconate based, in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

3. Brain Slice Preparation:

  • Anesthetize and decapitate the animal according to approved institutional protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare acute brain slices (e.g., 300 µm thick) of the desired region using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

4. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF containing DL-AP5 (and picrotoxin) at a rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • To isolate AMPA receptor currents, voltage-clamp the neuron at a hyperpolarized potential, typically -70 mV.[4][5] At this potential, the voltage-dependent Mg²⁺ block of NMDA receptors is maximal, further ensuring their inhibition.

  • Place a stimulating electrode near the patched neuron to evoke synaptic responses.

  • Deliver brief electrical pulses to elicit eEPSCs. The resulting currents will be predominantly mediated by AMPA receptors due to the pharmacological block of NMDA receptors by DL-AP5 and the voltage-dependent block of any remaining active NMDA receptors.

5. Data Analysis:

  • Analyze the amplitude, rise time, and decay kinetics of the isolated AMPA eEPSCs.

  • To confirm the recorded current is AMPA-mediated, a specific AMPA receptor antagonist like CNQX can be bath-applied at the end of the experiment to block the response.[5]

Visualizations

Signaling Pathways

AMPA_NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Na_influx Na+ Influx AMPA_R->Na_influx Opens Channel Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Channel (if depolarized) DL_AP5 DL-AP5 DL_AP5->NMDA_R Blocks Depolarization Depolarization Na_influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., CaMKII, PKC, MAPK) Ca_influx->Signaling_Cascades Depolarization->NMDA_R Relieves Mg2+ Block

Caption: Glutamatergic signaling at the postsynaptic membrane.

Experimental Workflow

Isolate_AMPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Confirmation Slice_Prep Prepare Acute Brain Slices Patch Establish Whole-Cell Patch-Clamp Recording Slice_Prep->Patch Solution_Prep Prepare aCSF with DL-AP5 (50 µM) and Picrotoxin (50 µM) Solution_Prep->Patch Voltage_Clamp Voltage-Clamp Neuron at -70 mV Patch->Voltage_Clamp Stimulate Evoke Synaptic Transmission Voltage_Clamp->Stimulate Record Record Postsynaptic Currents Stimulate->Record Analyze Analyze AMPA eEPSC Properties (Amplitude, Kinetics) Record->Analyze Confirm Confirm with AMPA Antagonist (e.g., CNQX) Analyze->Confirm

Caption: Workflow for isolating AMPA receptor currents.

References

Application Notes and Protocols for DL-AP5 Sodium Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory.[1][2] By binding to the glutamate (B1630785) recognition site on the NMDA receptor, DL-AP5 blocks the influx of Ca2+ that is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning.[3][4][5] This makes DL-AP5 an invaluable tool for investigating the role of NMDA receptor-dependent processes in various physiological and pathological conditions in vivo. The sodium salt of DL-AP5 is typically used for in vivo studies due to its solubility in aqueous solutions.[6][7][8]

These application notes provide detailed protocols for the preparation and administration of DL-AP5 sodium salt in rodents, as well as for behavioral assays commonly used to assess its effects on learning and memory.

Data Presentation

Table 1: In Vivo Administration of DL-AP5 in Rodent Studies
SpeciesAdministration RouteBrain RegionConcentration/DosageInfusion Rate/VolumeKey FindingsReference(s)
RatIntracerebroventricular (ICV)Lateral Ventricle0–50 mMChronic infusion via osmotic minipumpsDose-dependent impairment of spatial learning and LTP.[9][10][11]
RatIntracerebroventricular (ICV)Not Specified0-10 nmolSingle injectionDose-dependent increase in food consumption.[12]
RatIntra-CA1Hippocampus0-10 μ g/rat Single injectionDecreased the effect of NMDA.[12]
RatIntraperitoneal (IP)Systemic0.05, 0.1, 1.0, 3.0, and 5.0 mg/kgSingle injectionDid not significantly affect sucrose (B13894) intake, suggesting central mediation of feeding effects.[13]
RatFourth VentricleHindbrain0.1, 0.2, 0.4, 0.6 μg / 3 μlSingle injectionIncreased sucrose and chow intake.[13]
RatIntravenous (IV)Systemic3.75 mg/injection/rat (approx. 13.6 mg/kg)Four consecutive injections at 15-min intervalsSuppressed pulsatile LH release.[14]
MouseNot Specified in detailNot SpecifiedNot SpecifiedNot SpecifiedDL-AP5 impairs learning and fear conditioning.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Salt Solution for In Vivo Injection
  • Determine the Desired Concentration: Based on the intended administration route and target brain region, calculate the required concentration of this compound salt. For example, for intra-CA1 injections in rats, a concentration of 1-10 µg/µl may be appropriate.[12] For ICV infusions, concentrations can range up to 50 mM.[9][10][11]

  • Weigh the this compound Salt: Accurately weigh the required amount of this compound salt powder using a calibrated analytical balance.

  • Dissolve in Sterile Saline: Dissolve the powder in sterile, pyrogen-free 0.9% saline. The sodium salt of DL-AP5 is water-soluble.[6][7][8]

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the powder is completely dissolved.

  • Adjust pH (if necessary): For direct brain infusions, it is crucial to ensure the pH of the solution is close to physiological pH (7.2-7.4). Check the pH using a calibrated pH meter and adjust with sterile NaOH or HCl if necessary.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile vial to remove any potential microbial contamination.

  • Storage: Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use.[7] Before use, allow the solution to come to room temperature.

Protocol 2: Stereotaxic Surgery for Intracranial Injection in Rodents

This protocol provides a general guideline for stereotaxic surgery for acute intracranial injections of DL-AP5. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[15][16][17][18][19]

  • Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).[19] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Animal Preparation: Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[16][19] Apply ophthalmic ointment to the eyes to prevent them from drying.[16]

  • Stereotaxic Fixation: Mount the animal in a stereotaxic frame.[16][19] Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).

  • Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull.[19] Use cotton swabs to clean and dry the skull surface.

  • Identification of Bregma: Identify the bregma, the anatomical landmark where the sagittal and coronal sutures meet. All stereotaxic coordinates are relative to this point.[18]

  • Craniotomy: Using the stereotaxic coordinates for the target brain region (e.g., hippocampus, amygdala), mark the injection site on the skull. Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.[18][19]

  • Injection: Lower a Hamilton syringe or a glass micropipette filled with the DL-AP5 solution to the predetermined dorsal-ventral coordinate.[18] Infuse the solution at a slow and controlled rate (e.g., 0.1-0.5 µl/min) to minimize tissue damage.

  • Post-Injection Dwell Time: After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution and to prevent backflow upon retraction.[18]

  • Closure: Slowly withdraw the needle. Suture or apply surgical clips to close the scalp incision.[18]

  • Post-Operative Care: Administer analgesics as per IACUC protocol.[18] Place the animal in a clean cage on a heating pad to maintain body temperature until it recovers from anesthesia. Monitor the animal daily for signs of pain or infection.

Protocol 3: Chronic Infusion via Osmotic Minipumps

For long-term administration of DL-AP5, osmotic minipumps can be used for continuous infusion.

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the sterile DL-AP5 solution.

  • Surgical Implantation: Anesthetize the animal and perform a craniotomy over the target brain region as described in Protocol 2.

  • Cannula Implantation: Securely implant a brain infusion cannula at the target coordinates.

  • Pump Placement: Create a subcutaneous pocket on the back of the animal and place the filled osmotic minipump.

  • Connection: Connect the minipump to the brain infusion cannula using sterile tubing.

  • Closure and Post-Operative Care: Close the incisions and provide post-operative care as described in Protocol 2.

Protocol 4: Morris Water Maze (MWM) for Spatial Learning Assessment

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.[20][21][22][23][24]

  • Apparatus: A circular pool (typically 1.2-2.0 m in diameter) filled with water made opaque with non-toxic paint or milk powder. A small escape platform is submerged just below the water surface.[22] The room should contain various distal visual cues.

  • Acquisition Phase:

    • For 5-6 consecutive days, rodents are given 4 trials per day to find the hidden platform.[20]

    • The starting position is varied for each trial (e.g., North, South, East, West).

    • If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds before being removed.

    • The latency to find the platform and the path length are recorded using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.[23]

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

Protocol 5: Fear Conditioning for Associative Memory Assessment

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.[25][26][27][28][29]

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock. The chamber is often equipped with a speaker to deliver an auditory cue and a camera to record the animal's behavior.

  • Training/Conditioning Phase:

    • The rodent is placed in the conditioning chamber and allowed to habituate for a few minutes.

    • The CS (e.g., a 20-30 second tone) is presented, and in the final seconds of the tone, the US (e.g., a 0.5-1.0 mA foot shock for 1-2 seconds) is delivered.[28][29]

    • This pairing can be repeated several times with an inter-trial interval.

  • Contextual Fear Testing:

    • 24 hours after training, the animal is returned to the same conditioning chamber.

    • No CS or US is presented.

    • Freezing behavior (the complete absence of movement except for respiration) is quantified for a period of several minutes as a measure of memory for the context.

  • Cued Fear Testing:

    • The animal is placed in a novel context (different shape, color, and odor).

    • After a habituation period, the CS (the tone) is presented without the US.

    • Freezing behavior during the presentation of the CS is measured as an indicator of memory for the cue.

Visualizations

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel (Blocked) NMDA_R->Ca_Channel Gating LTP_Block Blockade of Long-Term Potentiation (LTP) Ca_Channel->LTP_Block Prevents Ca2+ Influx DL_AP5 DL-AP5 DL_AP5->NMDA_R Competitively Binds (Antagonist)

Caption: Mechanism of DL-AP5 action on the NMDA receptor.

Experimental_Workflow_Acute_Injection cluster_prep Preparation cluster_surgery Stereotaxic Surgery cluster_admin Administration & Post-Op cluster_testing Behavioral Testing A1 Prepare DL-AP5 Sodium Salt Solution C1 Inject DL-AP5 Solution A1->C1 A2 Anesthetize Rodent B1 Mount in Stereotaxic Frame A2->B1 B2 Expose Skull & Locate Bregma B1->B2 B3 Drill Burr Hole B2->B3 B4 Lower Injection Needle B3->B4 B4->C1 C2 Suture Incision C1->C2 C3 Post-Operative Care C2->C3 D1 Behavioral Assay (e.g., MWM, Fear Conditioning) C3->D1

Caption: Workflow for acute intracranial injection of DL-AP5.

Experimental_Workflow_Chronic_Infusion cluster_prep_chronic Preparation cluster_surgery_chronic Stereotaxic Surgery cluster_postop_chronic Post-Op & Infusion cluster_testing_chronic Behavioral Testing A1_c Prepare DL-AP5 Solution A2_c Fill Osmotic Minipump A1_c->A2_c B2_c Implant Osmotic Minipump Subcutaneously A2_c->B2_c A3_c Anesthetize Rodent B1_c Implant Brain Cannula A3_c->B1_c B3_c Connect Pump to Cannula B1_c->B3_c B2_c->B3_c C1_c Suture Incisions B3_c->C1_c C2_c Post-Operative Care C1_c->C2_c C3_c Chronic Infusion Period C2_c->C3_c D1_c Behavioral Assays During or After Infusion C3_c->D1_c

Caption: Workflow for chronic infusion of DL-AP5 via osmotic minipumps.

References

Application Notes: Co-application of DL-AP5 Sodium with Other Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-2-Amino-5-phosphonovaleric acid (DL-AP5) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site.[1][2] It is a racemic mixture of the more active D-isomer and the less active L-isomer.[2] In neuropharmacology and physiology research, DL-AP5 is a critical tool for investigating the role of NMDA receptors in various processes, including synaptic plasticity, learning, and memory.[3][4]

The co-application of DL-AP5 with antagonists for other neurotransmitter receptors is a common and essential strategy. This approach allows researchers to dissect complex neural circuits and isolate specific receptor-mediated events. For instance, to study a pure NMDA receptor-mediated current, it is necessary to block other excitatory and inhibitory receptors, such as AMPA, kainate, and GABA-A receptors, which are often activated simultaneously. These application notes provide detailed protocols and data for the effective co-application of DL-AP5 with other receptor antagonists.

Data Presentation: Common Co-applications and Working Concentrations

The precise concentrations of antagonists can vary based on the preparation (e.g., cell culture, acute brain slices, in vivo) and experimental goals. The following tables provide typical working concentrations and quantitative data from key studies.

Table 1: Typical Working Concentrations for Isolating NMDA Receptor Currents

AntagonistTarget ReceptorTypical ConcentrationPurpose
DL-AP5 Sodium NMDA50 - 100 µMTo achieve full antagonism of NMDA receptors.[1][5]
CNQX / NBQX AMPA / Kainate10 - 20 µMTo block fast excitatory transmission mediated by AMPA/kainate receptors.[6]
Gabazine (SR 95531) GABA-A10 µMTo block fast inhibitory transmission mediated by GABA-A receptors.[1]

Table 2: Synergistic Antinociceptive Effects of Intrathecal AP-5 and YM 872 (AMPA Antagonist)

This table summarizes data from a study investigating the interaction between an NMDA antagonist (AP-5) and an AMPA antagonist (YM 872) on nociception in rats. The synergy is quantified by the Total Fractional Dose, where a value < 1.0 indicates a synergistic interaction.[7]

Nociceptive TestAntagonistED50 (Alone)ED50 (in Combination)Total Fractional Dose
Tail Flick (Acute Thermal) AP-5--0.22
YM 872--
Formalin (Phase 1) AP-5--0.12
YM 872--
Formalin (Phase 2) AP-5--0.14
YM 872--
ED50: 50% Effective Dose. Specific ED50 values were not detailed in the abstract but the total fractional dose demonstrates strong synergy.[7]

Experimental Protocols

Protocol 1: Pharmacological Isolation of NMDA Receptor-Mediated Evoked Postsynaptic Currents (EPSCs) in Brain Slices

This protocol is adapted from standard electrophysiological methods for recording from neurons in acute brain slices, for example, from the mouse prelimbic cortex or rat hippocampus.[1][5][8]

Objective: To isolate and record synaptic currents mediated exclusively by NMDA receptors.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • This compound salt (e.g., 10 mM stock in water)

  • CNQX disodium (B8443419) salt (or other AMPA/kainate antagonist, e.g., 10 mM stock in water)

  • Gabazine (SR 95531) (or other GABA-A antagonist, e.g., 10 mM stock in water)

  • Brain slice preparation (e.g., mouse or rat hippocampus/cortex)

  • Whole-cell patch-clamp electrophysiology setup

  • Stimulating electrode

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF. Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a layer V pyramidal neuron).

  • Initial Recording: To relieve the voltage-dependent magnesium block of the NMDA receptor, hold the neuron at a depolarized potential, typically +40 mV.[1][8]

  • Pharmacological Blockade of Non-NMDA Receptors:

    • To the perfusing aCSF, add an AMPA/kainate receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 10 µM Gabazine).[1]

    • Allow the antagonists to perfuse for at least 10 minutes to ensure complete blockade of AMPA and GABA-A receptors.

  • Evoking NMDA EPSCs:

    • Place a stimulating electrode near the recorded neuron (e.g., in layers II/III for a layer V neuron).[1][8]

    • Apply a single square pulse (e.g., 150 µs) every 10 seconds to evoke synaptic responses.[1] The resulting current at +40 mV should now be mediated solely by NMDA receptors.

  • Application of DL-AP5:

    • Once a stable baseline of evoked NMDA receptor EPSCs is established, add DL-AP5 (typically 50 µM for full blockade) to the perfusing aCSF.[1][5]

    • Continue stimulating and recording until the evoked current is completely abolished, confirming the response was NMDA receptor-dependent.

G cluster_prep Preparation cluster_exp Experiment prep_slice Prepare Brain Slice establish_patch Establish Whole-Cell Patch Clamp Recording prep_slice->establish_patch add_cocktail Perfuse with aCSF containing: - CNQX (AMPA-R Blocker) - Gabazine (GABA-A-R Blocker) establish_patch->add_cocktail hold_positive Voltage clamp neuron at +40 mV add_cocktail->hold_positive evoke_currents Evoke synaptic currents (Stimulate every 10s) hold_positive->evoke_currents record_nmda Record isolated NMDA-R EPSCs evoke_currents->record_nmda add_ap5 Add DL-AP5 (50 µM) to perfusion record_nmda->add_ap5 record_block Observe abolition of NMDA-R EPSCs add_ap5->record_block

Caption: Experimental workflow for isolating NMDA receptor currents.

Visualizations of Pathways and Mechanisms

Glutamatergic Synapse and Antagonist Targets

At a typical excitatory synapse, glutamate released from the presynaptic terminal can activate both AMPA and NMDA receptors on the postsynaptic membrane. DL-AP5 and AMPA antagonists like CNQX act at distinct sites to block these receptors.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Glutamate Vesicle glutamate Glutamate vesicle->glutamate Release ampa AMPA-R nmda NMDA-R glutamate->ampa Activates glutamate->nmda Activates ap5 DL-AP5 ap5->nmda Blocks cnqx CNQX cnqx->ampa Blocks

Caption: Targets of DL-AP5 and CNQX at a glutamatergic synapse.

Signaling Pathway of NMDA Receptor-Dependent Long-Term Potentiation (LTP)

The induction of many forms of LTP requires the activation of NMDA receptors. The co-activation of AMPA receptors leads to depolarization, which expels a magnesium ion (Mg²⁺) blocking the NMDA receptor channel. This allows calcium (Ca²⁺) to flow into the cell, triggering downstream signaling cascades involving enzymes like CaMKII.[3] DL-AP5 prevents this entire cascade by blocking the NMDA receptor.

G cluster_membrane Postsynaptic Membrane Events cluster_intracellular Intracellular Signaling glut_release 1. Glutamate Release ampa_act 2. AMPA-R Activation glut_release->ampa_act depol 3. Postsynaptic Depolarization ampa_act->depol mg_expel 4. Mg²⁺ block removed from NMDA-R depol->mg_expel nmda_act 5. NMDA-R Activation mg_expel->nmda_act ca_influx 6. Ca²⁺ Influx via NMDA-R nmda_act->ca_influx camkii 7. CaMKII Activation ca_influx->camkii ltp 8. LTP Induction camkii->ltp ap5 DL-AP5 ap5->nmda_act Blocks

Caption: DL-AP5 blocks the signaling cascade for LTP induction.

References

Application Notes and Protocols for Assessing NMDA Receptor Blockade by DL-AP5 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a synthetic, competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glutamate (B1630785) binding site.[1][2][3] Its water-soluble sodium salt form is frequently utilized in research to investigate the physiological and pathological roles of NMDA receptors.[4] Accurate assessment of NMDA receptor blockade by DL-AP5 is crucial for studies related to synaptic plasticity, learning and memory, and various neurological disorders.[5][6][7] This document provides detailed application notes and protocols for key methods used to quantify the antagonist activity of DL-AP5 sodium.

Methods for Assessing NMDA Receptor Blockade

Several robust methods can be employed to assess the blockade of NMDA receptors by this compound. These include electrophysiological recordings, competitive binding assays, and in vivo behavioral assays.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the function of ion channels, including NMDA receptors, in real-time.[8][9] By recording NMDA receptor-mediated currents in neurons, the inhibitory effect of DL-AP5 can be precisely quantified.

This protocol describes the whole-cell voltage-clamp recording of evoked NMDA receptor currents from pyramidal neurons in acute brain slices.[1][4]

Materials:

  • This compound salt

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Pharmacological agents: AMPA receptor antagonist (e.g., CNQX or DNQX), GABA-A receptor antagonist (e.g., Gabazine or Bicuculline)[1][4]

  • Brain slice preparation equipment (vibratome)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model. Maintain slices in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[8]

  • Pharmacological Blockade of Non-NMDA Currents: To isolate NMDA receptor currents, supplement the aCSF with an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 10 µM Gabazine).[1][4]

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ and fill with intracellular solution.[8]

  • Whole-Cell Recording:

    • Establish a gigaohm seal on a target neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor channel.[1][4]

  • Evoking NMDA Receptor Currents: Place a stimulating electrode in a region to activate afferent pathways to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).[4] Deliver a single square pulse (e.g., 150 µs) every 10 seconds to evoke a stable baseline of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[1][4]

  • Application of DL-AP5: After recording a stable baseline, bath-apply this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and continue to record the evoked currents until a steady-state block is achieved.[1]

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated EPSCs before and after the application of DL-AP5. Calculate the percentage of inhibition for each concentration and, if desired, fit the data to a concentration-response curve to determine the IC50 value.

Quantitative Data:

MethodPreparationDL-AP5 ConcentrationObserved EffectReference
Whole-Cell Patch-ClampMouse Prelimbic Cortex1 µMReduction of evoked NMDAR current[1]
Whole-Cell Patch-ClampMouse Prelimbic Cortex10 µMFurther reduction of evoked NMDAR current[1]
Whole-Cell Patch-ClampMouse Prelimbic Cortex50 µMComplete abolition of evoked NMDAR current[1]
Whole-Cell Patch-ClampRat Hippocampal CA150 µMFull receptor antagonism of evoked NMDAR current[4]
Field RecordingsRat Hippocampal CA120 µMComplete prevention of fEPSP-LTP[10]

Experimental Workflow for Patch-Clamp Recording

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis slice_prep Prepare Acute Brain Slices whole_cell Establish Whole-Cell Configuration (Hold at +40 mV) slice_prep->whole_cell patch_pipette Pull Patch Pipettes patch_pipette->whole_cell isolate_nmda Isolate NMDAR Currents (Apply AMPA/GABA Antagonists) whole_cell->isolate_nmda baseline Record Baseline Evoked NMDAR EPSCs isolate_nmda->baseline apply_ap5 Bath Apply DL-AP5 baseline->apply_ap5 record_block Record Blocked NMDAR EPSCs apply_ap5->record_block measure_amplitude Measure EPSC Amplitude record_block->measure_amplitude calculate_inhibition Calculate % Inhibition measure_amplitude->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for assessing NMDA receptor blockade using patch-clamp.

Competitive Radioligand Binding Assay

Competitive binding assays are used to determine the affinity of an unlabeled compound (DL-AP5) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.[11][12]

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of DL-AP5 for the NMDA receptor.[11][13]

Materials:

  • This compound salt

  • Radiolabeled NMDA receptor antagonist that binds to the glutamate site (e.g., [3H]CGP 39653 or [3H]CPP)[6][14]

  • Membrane preparation from a brain region rich in NMDA receptors (e.g., hippocampus or cortex)

  • Assay buffer

  • Scintillation fluid

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.[13]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (50-120 µg protein)

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)

    • Varying concentrations of unlabeled this compound (the competitor)

    • For determining non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM of the same unlabeled ligand as the radioligand).

    • Assay buffer to reach the final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[13]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of DL-AP5.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DL-AP5 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship for Binding Assay Data Analysis

binding_assay_analysis total_binding Total Binding (Radioactivity) specific_binding Specific Binding total_binding->specific_binding - nonspecific_binding Non-specific Binding (Radioactivity) nonspecific_binding->specific_binding ic50 IC50 Determination specific_binding->ic50 dl_ap5_conc [DL-AP5] dl_ap5_conc->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Ki Value cheng_prusoff->ki_value

Caption: Data analysis workflow for competitive binding assays.

In Vivo Behavioral Assays

Behavioral assays in animal models are essential for assessing the functional consequences of NMDA receptor blockade by DL-AP5 in a whole organism.[5] These tests often rely on learning and memory tasks that are known to be dependent on NMDA receptor function.[6][15]

The Morris water maze is a widely used task to assess spatial learning and memory in rodents, processes that are highly dependent on hippocampal NMDA receptors.[15][16][17]

Experimental Protocol: Morris Water Maze

This protocol describes a typical spatial learning paradigm in the Morris water maze.[17][18]

Materials:

  • This compound salt

  • Circular water tank (water maze)

  • Escape platform

  • Video tracking system

  • Rodent subjects (rats or mice)

Procedure:

  • Apparatus Setup: Fill the water maze with water and make it opaque with non-toxic paint. Place a hidden escape platform just below the water surface. Ensure consistent distal cues are present around the maze for spatial navigation.

  • Drug Administration: Administer DL-AP5 or vehicle to the animals prior to the training session. The route of administration (e.g., intracerebroventricular infusion) and timing should be consistent.[5]

  • Acquisition Training:

    • Place the animal into the maze facing the wall at one of several predetermined start locations.

    • Allow the animal to swim and find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 30 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial: After the acquisition phase, conduct a probe trial where the escape platform is removed. The animal is allowed to swim in the maze for a set duration.

  • Data Analysis: Use a video tracking system to record and analyze parameters such as:

    • Escape latency: Time taken to find the platform during acquisition trials.

    • Path length: The distance traveled to find the platform.

    • Time spent in the target quadrant: During the probe trial, the time spent in the quadrant where the platform was previously located.

    • Platform crossings: The number of times the animal crosses the former location of the platform during the probe trial.

Expected Outcome: Animals treated with DL-AP5 are expected to show impaired spatial learning, characterized by longer escape latencies, increased path lengths, and less time spent in the target quadrant during the probe trial compared to vehicle-treated controls.[5]

Fear conditioning is a form of associative learning where an animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), such as a footshock.[7][19] This process, particularly contextual fear conditioning, is sensitive to NMDA receptor blockade.[7][20]

Experimental Protocol: Contextual and Cued Fear Conditioning

This protocol describes a standard fear conditioning paradigm.[7][19]

Materials:

  • This compound salt

  • Fear conditioning chamber with a grid floor for footshock delivery

  • Sound-attenuating chamber

  • Software to control stimulus presentation and record behavior

Procedure:

  • Drug Administration: Administer DL-AP5 or vehicle to the animals before the training session.[7]

  • Training (Day 1):

    • Place the animal in the conditioning chamber and allow for a period of habituation.

    • Present the CS (e.g., a tone) followed by the US (a mild footshock).

    • Repeat the CS-US pairing for a set number of trials.

  • Contextual Fear Test (Day 2): Place the animal back into the same conditioning chamber (the context) without presenting the CS or US. Record the amount of time the animal spends freezing, a species-specific fear response.

  • Cued Fear Test (Day 3): Place the animal in a novel context (different chamber with altered cues). After a habituation period, present the CS (the tone) without the US. Record freezing behavior before and during the CS presentation.

  • Data Analysis: Calculate the percentage of time spent freezing during the contextual and cued fear tests.

Expected Outcome: DL-AP5 administration prior to training is expected to impair the acquisition of both contextual and cued fear conditioning, resulting in reduced freezing during the respective tests.[7]

Quantitative Data from Behavioral Assays:

AssayAnimal ModelDL-AP5 AdministrationObserved EffectReference
Spatial LearningRatChronic intracerebroventricular infusion (0-50 mM)Linear dose-dependent impairment in spatial learning in the Morris water maze, correlated with LTP impairment in vivo.[5]
Fear ConditioningRatBilateral intra-entorhinal cortex injection pre-trainingSelectively impaired contextual fear conditioning.[7]
Fear ConditioningRatBilateral intra-BLA infusions before serial-order conditioningImpaired conditioning of the secondary stimulus (S2).[19]

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for DL-AP5.

nmdar_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds & Activates DL_AP5 DL-AP5 DL_AP5->NMDAR Competitively Blocks Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream LTP Synaptic Plasticity (LTP) Downstream->LTP

Caption: DL-AP5 competitively antagonizes glutamate binding to the NMDA receptor.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for researchers to accurately assess the blockade of NMDA receptors by this compound. The choice of method will depend on the specific research question, available resources, and the desired level of detail, ranging from direct measurement of receptor function at the cellular level to the assessment of its impact on complex behaviors. By following these detailed protocols, researchers can generate reliable and reproducible data on the effects of DL-AP5 and further elucidate the critical roles of NMDA receptors in brain function and disease.

References

Troubleshooting & Optimization

Technical Support Center: NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete blockade of N-methyl-D-aspartate (NMDA) receptor currents using DL-AP5 sodium.

Troubleshooting Guide: Incomplete NMDA Current Blockade with DL-AP5

Issue: Application of this compound does not fully abolish NMDA receptor-mediated currents in my experimental preparation.

This guide provides a systematic approach to identifying and resolving the potential causes of incomplete NMDA receptor antagonism.

Step 1: Verify Compound and Concentration

The first step in troubleshooting is to ensure the correct form and concentration of the antagonist are being used.

Isomeric Composition: DL-AP5 is a racemic mixture of D- and L-isomers. The D-isomer, D-AP5 (also known as D-APV), is the biologically active form and is significantly more potent. The L-isomer has approximately 52-fold lower potency. Using the DL-racemic mixture requires a higher concentration to achieve the same level of inhibition as pure D-AP5.

Concentration: For a complete blockade of NMDA currents, a concentration of 50 µM DL-AP5 is often required.[1][2][3] In some preparations, concentrations up to 100 µM may be necessary.[2] If using the more potent D-AP5, a concentration of 50 µM is also commonly used to ensure complete abolition of NMDA currents.[4]

Recommendation:

  • Confirm whether you are using DL-AP5 or the more potent D-AP5.

  • If using DL-AP5, ensure the concentration is at least 50 µM. Consider preparing fresh solutions, as the stability of the compound in solution over time can affect its efficacy.

FAQs: Understanding and Optimizing DL-AP5 Blockade

Q1: Why is there a difference in potency between DL-AP5 and D-AP5?

A1: DL-AP5 is a racemic mixture containing two stereoisomers: D-2-amino-5-phosphonovalerate (D-AP5) and L-2-amino-5-phosphonovalerate (L-AP5). The NMDA receptor's glutamate (B1630785) binding site is stereoselective, showing a much higher affinity for the D-isomer. D-AP5 is approximately 52 times more potent as an NMDA receptor antagonist than L-AP5. Therefore, when using DL-AP5, a significant portion of the compound (the L-isomer) is largely inactive, necessitating a higher overall concentration to achieve a saturating level of the active D-isomer at the receptor.

Q2: Could the subtype of NMDA receptor in my preparation affect the efficacy of DL-AP5?

A2: Yes, the subunit composition of the NMDA receptor can influence the binding affinity of competitive antagonists like AP5. NMDA receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). D-AP5 has been shown to have different binding affinities for receptors containing different GluN2 subunits. For example, one study reported a binding affinity (Ki) of 282 nM for GluN1/GluN2A receptors, while the affinity for GluN1/GluN2B receptors was significantly lower at 1.67 µM.[5] This means that approximately six times the concentration of D-AP5 would be required to achieve the same level of receptor occupancy for GluN2B-containing receptors compared to GluN2A-containing ones. If your experimental system predominantly expresses NMDA receptors with lower affinity for D-AP5 (like GluN2B), you may require a higher concentration of the antagonist for a complete block.

Q3: Can experimental conditions other than concentration affect DL-AP5 performance?

A3: Yes, several experimental factors can influence the apparent effectiveness of DL-AP5:

  • Co-agonist Concentration: NMDA receptor activation requires the binding of both glutamate and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[6] If the concentration of the co-agonist in your preparation is very high, it can increase the overall activation state of the receptors, potentially making a competitive antagonist like DL-AP5 appear less effective at a given concentration.

  • Glutamate Concentration: As a competitive antagonist, DL-AP5 competes with glutamate at the binding site on the GluN2 subunit. If there are high concentrations of glutamate in your experimental system (e.g., due to high stimulation intensity or impaired glutamate uptake), a higher concentration of DL-AP5 will be needed to effectively compete and block the receptors.

  • Receptor Trafficking: NMDA receptors are not static on the cell surface; they are dynamically trafficked to and from the synapse. Experimental manipulations that increase the number of surface-expressed NMDA receptors could potentially lead to an incomplete block if the DL-AP5 concentration is at the threshold of effectiveness.

Q4: How can I be certain that the residual current I'm observing is from NMDA receptors?

A4: To confirm the identity of the residual current, you can use a non-competitive NMDA receptor antagonist that acts via a different mechanism. For instance, MK-801 is an uncompetitive channel blocker that binds within the ion channel pore of the NMDA receptor when it is in an open state. If the residual current is indeed mediated by NMDA receptors, the application of MK-801 should block it. It is important to note that MK-801 is a use-dependent blocker, meaning the channels need to be activated for it to exert its blocking effect.

Data Presentation

The following tables summarize key quantitative data for D-AP5.

ParameterValueReceptor SubtypeReference
Binding Affinity (Ki) 282 nMGluN1/GluN2A[5]
1.67 µMGluN1/GluN2B[5]
IC50 3.7 µMNative (Rat Cortical Wedges)[7]

IC50 values can vary depending on the experimental conditions, including the concentration of the agonist used.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology to Confirm NMDA Receptor Blockade

This protocol is designed to isolate and verify the blockade of NMDA receptor-mediated currents.

  • Preparation: Prepare acute brain slices or cultured neurons as per your standard laboratory protocol.

  • Recording Solution (External): Use an artificial cerebrospinal fluid (aCSF) containing:

    • 10 µM Glycine (to ensure the co-agonist site is saturated)

    • 0 mM Mg2+ (to relieve the voltage-dependent block of NMDA receptors)

    • 10 µM CNQX or NBQX (to block AMPA/Kainate receptors)

    • 100 µM Picrotoxin (to block GABAA receptors)

  • Recording Pipette (Internal): Use a standard internal solution containing a cesium base to block potassium channels and improve voltage clamp quality.

  • Procedure: a. Establish a whole-cell voltage-clamp recording from a neuron of interest. b. Hold the cell at a negative potential (e.g., -70 mV). c. Evoke synaptic currents using a stimulating electrode placed in an appropriate location. d. After obtaining a stable baseline of evoked currents (which should be purely NMDA receptor-mediated under these conditions), perfuse the recording chamber with aCSF containing 50-100 µM this compound. e. Continuously monitor the evoked currents. A complete blockade should be observed within a few minutes of drug application. f. Troubleshooting Step: If a residual current persists, confirm its identity by applying a non-competitive antagonist like MK-801 (10 µM).

Protocol 2: Calcium Imaging to Assess NMDA Receptor Blockade

This protocol uses a fluorescent calcium indicator to measure calcium influx through NMDA receptors and assess the efficacy of DL-AP5.

  • Preparation: Load cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging Buffer: Use a physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing:

    • 10 µM Glycine

    • 0 mM Mg2+

    • 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels and prevent action potentials.

  • Procedure: a. Place the coverslip with dye-loaded cells onto the stage of an fluorescence microscope equipped for calcium imaging. b. Obtain a stable baseline of fluorescence for several minutes. c. Apply a known concentration of NMDA (e.g., 100 µM) to elicit a robust increase in intracellular calcium, confirming the presence of functional NMDA receptors. d. Wash out the NMDA and allow the calcium levels to return to baseline. e. Perfuse the cells with the imaging buffer containing 50-100 µM this compound for at least 5-10 minutes. f. Re-apply the same concentration of NMDA in the continued presence of DL-AP5. g. A complete blockade should result in no significant increase in intracellular calcium upon NMDA application. Any observed increase indicates an incomplete block.

Visualizations

Logical Troubleshooting Workflow for Incomplete DL-AP5 Blockade

G Troubleshooting Incomplete DL-AP5 Blockade start Incomplete NMDA Current Blockade check_isomer Is the correct isomer being used? (D-AP5 vs. DL-AP5) start->check_isomer check_conc Is the concentration sufficient? (≥50 µM for DL-AP5) check_isomer->check_conc No use_d_ap5 Action: Switch to D-AP5 or increase DL-AP5 concentration check_isomer->use_d_ap5 Yes check_subtype Could NMDA receptor subtype be a factor? (e.g., high GluN2B expression) check_conc->check_subtype No increase_conc Action: Increase DL-AP5 concentration (e.g., to 100 µM) check_conc->increase_conc Yes check_conditions Are experimental conditions optimal? (e.g., high glutamate/co-agonist) check_subtype->check_conditions No consider_subtype Action: Further increase concentration or use a broad-spectrum antagonist check_subtype->consider_subtype Yes optimize_conditions Action: Reduce stimulation intensity or verify co-agonist concentration check_conditions->optimize_conditions Yes end_further_investigation Problem Persists: Consider alternative antagonists (e.g., MK-801) check_conditions->end_further_investigation No end_success Problem Resolved: Complete Blockade Achieved use_d_ap5->end_success increase_conc->end_success consider_subtype->end_success optimize_conditions->end_success cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 Glycine Glycine Glycine->NMDA_R Binds GluN1 DL_AP5 DL-AP5 DL_AP5->NMDA_R Competes with Glutamate Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaMKII CaMKII Activation Ca_ion->CaMKII Excitotoxicity Excitotoxicity Pathways Ca_ion->Excitotoxicity Excessive Influx CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

References

Technical Support Center: DL-AP5 Sodium Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with DL-AP5 sodium in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its primary mechanism of action?

A1: DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) sodium salt is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor.[3][4] This prevents the ion channel from opening, thereby inhibiting the influx of calcium ions and downstream signaling cascades.[3][4]

Q2: What is the solubility of this compound salt?

A2: this compound salt is highly soluble in water, with a maximum concentration of 100 mM.[1][5] The free acid form, DL-AP5, has significantly lower aqueous solubility (around 10 mM) but is more soluble in a basic solution like 1 M NaOH (up to 100 mM).[6]

Q3: What is a typical working concentration for this compound salt in experiments?

A3: The typical working concentration for this compound salt in many applications, such as electrophysiology, is in the range of 50-100 µM.[1] Full receptor antagonism is often achieved at a concentration of 50 µM.[1]

Q4: How should I prepare a stock solution of this compound salt?

A4: It is recommended to prepare a concentrated stock solution of this compound salt in sterile, deionized water. Given its high water solubility, creating a 10 mM or 100 mM stock solution is standard practice. This stock solution can then be diluted to the final working concentration in your experimental buffer.

Q5: How should I store this compound salt and its solutions?

A5: The lyophilized powder of this compound salt should be stored at room temperature under desiccating conditions.[5] Aqueous stock solutions should be prepared fresh for each experiment if possible. If storage is necessary, it is recommended to store aliquots at -20°C for up to one month. Before use, thaw the solution and ensure there is no precipitate.[7]

Troubleshooting Guide

Issue: My this compound salt is not dissolving or is precipitating in my artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS).

This is a common issue that can arise from several factors related to the composition and preparation of the buffer. Here are some potential causes and solutions:

Potential Cause 1: Divalent Cations (Ca²⁺ and Mg²⁺)

Artificial cerebrospinal fluid (aCSF) contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can sometimes form insoluble complexes with phosphate-containing compounds like DL-AP5.

  • Solution: When preparing your aCSF, it is best practice to add Ca²⁺ and Mg²⁺ salts last, after all other components, including the this compound salt, are fully dissolved. This minimizes the chances of precipitation. Some protocols even suggest preparing a 10x stock of aCSF without Ca²⁺ and Mg²⁺, and adding these ions to the 1x working solution just before use.[8][9]

Potential Cause 2: pH of the Buffer

The pH of your experimental buffer can influence the solubility of DL-AP5. While the sodium salt is generally soluble, significant deviations from a neutral pH could potentially cause issues.

  • Solution: Ensure your final aCSF or PBS solution is at the correct physiological pH (typically 7.3-7.4) after the addition of all components and after bubbling with carbogen (B8564812) (95% O₂ / 5% CO₂), as the bubbling will affect the final pH.[9]

Potential Cause 3: Order of Reagent Addition

The order in which you add reagents to your buffer can be critical.

  • Solution: Prepare your aCSF by dissolving the salts in the correct order. A common practice is to dissolve the main salts (NaCl, KCl, NaHCO₃, glucose) first, followed by other components, with the divalent cations added last. Add your this compound salt from a concentrated aqueous stock solution to the final, complete buffer.

Potential Cause 4: Low Temperature

Preparing or storing your buffer at low temperatures (e.g., on ice) can decrease the solubility of some components.

  • Solution: Prepare your aCSF at room temperature to ensure all components, including the this compound salt, are fully dissolved before cooling or use.

Data Summary

CompoundSolventMaximum Solubility
This compound Salt Water100 mM[5]
DL-AP5 (Free Acid) Water~10 mM[7]
DL-AP5 (Free Acid) 1 M NaOH100 mM[6]
DL-AP5 (Free Acid) PBS (pH 7.2)~10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Salt
  • Weigh out the appropriate amount of this compound salt powder (Molecular Weight: ~219.11 g/mol ). For 1 ml of a 10 mM stock solution, you would need 2.19 mg.

  • Add the powder to a sterile microcentrifuge tube.

  • Add the desired volume of sterile, deionized water to the tube.

  • Vortex briefly until the powder is completely dissolved.

  • If not for immediate use, aliquot into smaller volumes and store at -20°C for up to one month.

Protocol 2: Preparation of 1 L of Artificial Cerebrospinal Fluid (aCSF) with DL-AP5

This protocol is adapted for electrophysiology experiments and is designed to minimize precipitation.

  • To approximately 800 ml of high-purity, deionized water, add the following salts in order, ensuring each is fully dissolved before adding the next:

    • NaCl (124 mM)

    • KCl (2.5 mM)

    • NaH₂PO₄ (1.25 mM)

    • NaHCO₃ (26 mM)

    • Glucose (10 mM)

  • From your 10 mM aqueous stock of this compound salt, add the appropriate volume to achieve your desired final concentration (e.g., for 50 µM, add 5 ml of the 10 mM stock to the 1 L of aCSF).

  • Bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes.

  • While continuing to bubble, add the following:

    • CaCl₂ (2 mM)

    • MgCl₂ (1 mM)

  • Adjust the final volume to 1 L with deionized water.

  • Verify that the final pH is between 7.3 and 7.4. Adjust with small amounts of HCl or NaOH if necessary.

  • The aCSF is now ready for use. Continue to bubble with carbogen throughout your experiment to maintain pH and oxygenation.

Visualizations

NMDA Receptor Signaling Pathway and Antagonism

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to  GluN1   DL_AP5 DL-AP5 DL_AP5->NMDA_Receptor Competitively  Blocks GluN2   Ca_ion Ca²⁺ Signaling Downstream Signaling Ca_ion->Signaling Activates electrophysiology_workflow prep_acsf Prepare ACSF (without divalent cations) final_acsf Prepare Final ACSF: - Add DL-AP5 from stock - Add divalent cations - Bubble with carbogen - Adjust pH prep_acsf->final_acsf prep_stock Prepare DL-AP5 Stock Solution (in H₂O) prep_stock->final_acsf drug_app Bath Application of ACSF with DL-AP5 final_acsf->drug_app slice_prep Brain Slice Preparation and Recovery baseline_rec Baseline Electrophysiological Recording (in control ACSF) slice_prep->baseline_rec baseline_rec->drug_app Perfusion exp_rec Experimental Recording (NMDA receptor blockade) drug_app->exp_rec washout Washout with Control ACSF exp_rec->washout data_analysis Data Analysis washout->data_analysis

References

Technical Support Center: DL-AP5 Sodium in LTP Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DL-AP5 sodium to inhibit Long-Term Potentiation (LTP).

Frequently Asked Questions (FAQs)

Q1: What is DL-AP5 and how does it inhibit LTP?

DL-AP5 (DL-2-amino-5-phosphonopentanoic acid) is a competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor.[1][2] It specifically competes with the neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor. The activation of NMDA receptors is a critical step in the induction of most forms of LTP in the hippocampus and other brain regions.[2][3][4][5] By blocking this receptor, DL-AP5 prevents the calcium influx necessary to trigger the downstream signaling cascades that lead to the long-lasting enhancement of synaptic transmission.[4] The active isomer responsible for this inhibition is D-AP5.[1]

Q2: What is the optimal concentration of DL-AP5 to use for LTP inhibition?

The optimal concentration of DL-AP5 can vary depending on the experimental preparation (e.g., in vitro slice preparations vs. in vivo studies) and the specific brain region being studied. However, based on published literature, a concentration range of 20-100 µM is typically effective for inhibiting LTP in in vitro hippocampal slices.[6][7][8]

Q3: How long should I pre-incubate my preparation with DL-AP5 before inducing LTP?

A pre-incubation period of at least 10-15 minutes is generally recommended to ensure that DL-AP5 has sufficiently diffused into the tissue and reached its target receptors before the LTP induction protocol is applied.[8][9]

Q4: Is the effect of DL-AP5 reversible?

Yes, the inhibitory effect of DL-AP5 on LTP induction is reversible. After washing out the drug, LTP can typically be induced by reapplying the high-frequency stimulation protocol.[8]

Q5: Can DL-AP5 affect baseline synaptic transmission?

At concentrations typically used to block LTP, DL-AP5 should have minimal effect on baseline synaptic transmission mediated by AMPA receptors.[4][5] However, some studies have noted a slight, non-significant reduction in the field potential amplitude with the application of 30 µM D-AP5.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
LTP is not fully inhibited despite applying DL-AP5. Insufficient DL-AP5 Concentration: The concentration of DL-AP5 may be too low to fully antagonize all the NMDA receptors activated during the induction protocol.Increase the concentration of DL-AP5 in a stepwise manner (e.g., from 50 µM to 100 µM).
Inadequate Pre-incubation Time: The drug may not have had enough time to diffuse into the tissue and bind to the receptors.Increase the pre-incubation time to 20-30 minutes before LTP induction.
Degraded DL-AP5 Stock Solution: The DL-AP5 solution may have lost its potency.Prepare a fresh stock solution of DL-AP5. Store stock solutions in aliquots at -20°C to prevent repeated freeze-thaw cycles.
Baseline synaptic transmission is significantly depressed after DL-AP5 application. DL-AP5 Concentration is Too High: Excessively high concentrations of DL-AP5 may have non-specific effects.Reduce the concentration of DL-AP5 to the lower end of the effective range (e.g., 20-50 µM).
Issues with the Preparation: The health of the brain slices or the in vivo preparation may be compromised.Ensure proper preparation and maintenance of the experimental setup (e.g., adequate oxygenation, temperature control).
LTP is induced after what should have been a successful washout of DL-AP5. Incomplete Washout: Residual DL-AP5 may still be present in the tissue, partially inhibiting NMDA receptors.Extend the washout period to ensure complete removal of the drug. Increase the flow rate of the perfusion solution during washout.
Variability in the degree of LTP inhibition between experiments. Inconsistent Drug Application: Variations in the final concentration of DL-AP5 reaching the tissue.Ensure accurate and consistent preparation of working solutions from the stock. Calibrate perfusion systems for a consistent flow rate.
Differences in Experimental Preparations: Biological variability between animals or slice preparations.Standardize the preparation protocol as much as possible. Use animals of the same age and strain.

Quantitative Data Summary

The following table summarizes effective concentrations of AP5 (both DL- and the active D-isomer) used to inhibit LTP in various studies.

CompoundConcentrationPreparationKey FindingReference
DL-AP520 µMRat Hippocampal Slices (CA1)Completely prevented fEPSP-LTP.[6]
D-AP530 µMZebrafish Telencephalon SlicesBlocked the formation of LTP.[8]
D-AP530-100 µMRat Hippocampal SlicesBlocked the induction of both Short-Term Potentiation (STP) and LTP.[7]
D-AP550 µMRat Hippocampal SlicesInhibited both LTP and Long-Term Depression (LTD).[10]
D-AP510 µMRat Hippocampal SlicesSufficient to block LTP.[7]
D-AP51 µMRat Hippocampal SlicesIC50 for LTP inhibition was approximately 1 µM.[7]

Experimental Protocols

In Vitro Hippocampal Slice Electrophysiology for LTP Inhibition
  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • DL-AP5 Application and LTP Induction:

    • Switch the perfusion to aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM).

    • Allow the slice to incubate in the DL-AP5 solution for at least 15-20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to observe the inhibition of potentiation.

  • Washout and Recovery:

    • Switch the perfusion back to the standard aCSF to wash out the DL-AP5.

    • Continue perfusion for an extended period (e.g., 30-60 minutes) to ensure complete washout.

    • A second HFS can be applied after washout to confirm the reversibility of the DL-AP5 effect.

Visualizations

LTP_Inhibition_by_DLAP5 cluster_postsynaptic Postsynaptic Spine Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx LTP_Induction LTP Induction Cascade Ca_ion->LTP_Induction DL_AP5 DL-AP5 DL_AP5->NMDA_R Blocks

Caption: Mechanism of LTP inhibition by DL-AP5.

Experimental_Workflow_LTP_Inhibition A Establish Stable Baseline Recording B Pre-incubate with DL-AP5 Solution A->B C Apply High-Frequency Stimulation (HFS) B->C D Record Post-HFS (LTP Inhibited) C->D E Washout DL-AP5 D->E F Apply Second HFS E->F G Record Post-HFS (LTP Induced) F->G

Caption: Experimental workflow for testing DL-AP5 efficacy.

Troubleshooting_Logic Start LTP Not Inhibited? Conc Is DL-AP5 Concentration Sufficient? Start->Conc Yes Incub Is Pre-incubation Time Adequate? Conc->Incub No IncreaseConc Increase DL-AP5 Concentration Conc->IncreaseConc Yes Stock Is Stock Solution Fresh? Incub->Stock No IncreaseIncub Increase Pre-incubation Time Incub->IncreaseIncub Yes NewStock Prepare Fresh DL-AP5 Stock Stock->NewStock No Success Problem Resolved Stock->Success Yes IncreaseConc->Success IncreaseIncub->Success NewStock->Success

References

Technical Support Center: DL-AP5 Sodium Washout

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete washout of DL-AP5 sodium salt in experimental settings. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway and workflow diagrams.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the washout of this compound, a competitive antagonist of the NMDA receptor.[1][2][3]

Q1: I am seeing incomplete washout of DL-AP5 in my electrophysiology rig. What are the common causes?

A1: Incomplete washout of DL-AP5 can stem from several factors:

  • Inadequate Perfusion Rate: A slow flow rate of the artificial cerebrospinal fluid (aCSF) may not be sufficient to clear the antagonist from the recording chamber and the tissue slice effectively.

  • 'Dead Spaces' in the Perfusion System: Areas in your recording chamber or tubing with minimal or no flow can trap the DL-AP5 solution, leading to a slow bleed of the antagonist over time.

  • Tissue Thickness: Thicker tissue slices require longer washout periods as the drug needs more time to diffuse out from deeper layers.

  • Binding Kinetics: DL-AP5, as a competitive antagonist, binds to the glutamate (B1630785) site on the NMDA receptor.[1][2] The time required for washout is dependent on its dissociation rate from the receptor.[4][5]

  • Recirculation of Contaminated aCSF: If you are using a recirculating perfusion system, ensure that the volume of fresh aCSF is large enough to dilute the DL-AP5 to negligible concentrations.

Q2: How can I optimize my perfusion system for efficient washout?

A2: To improve washout efficiency, consider the following:

  • Increase Perfusion Rate: A faster flow rate (e.g., 2-4 mL/min) can significantly reduce washout times.[6]

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a small internal diameter to minimize the volume of the perfusion system.

  • Chamber Design: Utilize a recording chamber with a small volume and ensure the inflow and outflow ports are positioned to create laminar flow across the slice, minimizing dead spaces.[7][8]

  • Regular Maintenance: Clean your perfusion lines regularly to prevent buildup of residues that might absorb and later release the drug.

Q3: How long should I washout DL-AP5 for?

A3: The required washout time is dependent on several factors, including the concentration of DL-AP5 used, the perfusion rate, and the thickness of the preparation. A general recommendation is to perfuse with drug-free aCSF for at least 15-30 minutes. However, for complete washout, especially after prolonged application or high concentrations, a longer period of 30-60 minutes may be necessary. It is crucial to validate the completeness of the washout experimentally.

Q4: How can I confirm that the DL-AP5 has been completely washed out?

A4: The most reliable method is to demonstrate the full recovery of the NMDA receptor-mediated response. This can be achieved by:

  • Recording a baseline NMDA receptor-mediated current or potential.

  • Applying DL-AP5 to confirm blockade of the response.

  • Washing out the DL-AP5 and re-testing the NMDA receptor-mediated response.

Complete washout is achieved when the response amplitude returns to the baseline level. It is also good practice to re-apply the antagonist at the end of the experiment to confirm that the recorded responses are indeed NMDA receptor-mediated.

Q5: Could the DL-AP5 be binding to the tubing or chamber material?

A5: While possible, binding to standard laboratory plastics and tubing is generally not a significant issue for DL-AP5. However, if you suspect this is a problem, you can try priming the system with the DL-AP5 solution before the experiment or using materials known for low non-specific binding, such as FEP (Fluorinated ethylene (B1197577) propylene) tubing.

Quantitative Data on DL-AP5 Washout

The dissociation rate of DL-AP5 from the NMDA receptor is a key determinant of washout time. While specific washout times can vary between experimental setups, the following table summarizes kinetic data for AP5, which informs the expected washout characteristics.

ParameterValueCompoundPreparationReference
Dissociation Rate Constant (k_off) 20.3 s⁻¹D-AP7Cultured mouse hippocampal neurons[5]
Association Rate Constant (k_on) 1.4 x 10⁷ M⁻¹s⁻¹D-AP7Cultured mouse hippocampal neurons[5]
Dissociation Rate Constant (k_off) 0.2 s⁻¹LY 235959 (a conformationally restrained antagonist)Cultured mouse hippocampal neurons[5]
Time to onset of current after AP5 removal Limited by AP5 dissociationD-AP5Cultured hippocampal neurons[4]

Note: D-AP7 is a close analog of D-AP5. The data indicates that the dissociation of flexible antagonists like AP5 is relatively rapid. Conformationally restrained antagonists have significantly slower dissociation rates, which would lead to longer washout times.

Experimental Protocols

Protocol for Validation of DL-AP5 Washout

This protocol describes a method to experimentally validate the complete washout of DL-AP5 in a brain slice electrophysiology setup.

1. Preparation and Setup: a. Prepare acute brain slices (e.g., hippocampus) of 300-400 µm thickness. b. Allow slices to recover for at least 1 hour in oxygenated aCSF (95% O₂, 5% CO₂) at room temperature or 32-34°C.[6] c. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C). d. Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

2. Baseline Recording: a. In voltage-clamp mode, hold the neuron at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors. b. Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., picrotoxin (B1677862) or bicuculline) in the aCSF. c. Stimulate afferent fibers (e.g., Schaffer collaterals) to evoke NMDA receptor EPSCs. d. Record a stable baseline of evoked NMDA EPSCs for 5-10 minutes.

3. Application of DL-AP5: a. Switch the perfusion to aCSF containing the desired concentration of this compound salt (e.g., 50 µM). b. Continue to evoke and record NMDA EPSCs until the response is completely blocked. This typically occurs within 5-10 minutes.

4. Washout Procedure: a. Switch the perfusion back to the drug-free aCSF. b. Maintain a constant and adequate perfusion rate. c. Continue to evoke and record NMDA EPSCs every 1-2 minutes to monitor the recovery of the response.

5. Assessment of Washout Completion: a. Continue the washout until the amplitude of the evoked NMDA EPSCs returns to the pre-drug baseline level and is stable for at least 10-15 minutes. b. A successful washout is defined as the recovery of the EPSC amplitude to at least 90-95% of the initial baseline.

6. (Optional) Re-application of Antagonist: a. To confirm the recorded current is still mediated by NMDA receptors, re-apply DL-AP5 at the end of the experiment to observe the blockade of the response again.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel PSD95 PSD-95 NMDAR->PSD95 Anchors DLAP5 DL-AP5 DLAP5->NMDAR Competitively Blocks Glutamate Binding CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Downstream Downstream Signaling (e.g., CREB, Gene Expression) CaMKII->Downstream Phosphorylates Targets PSD95->CaMKII Scaffolds Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Leads to

Caption: NMDA Receptor Signaling Pathway and Site of DL-AP5 Action.

Experimental Workflow for Washout Validation

Washout_Workflow start Start: Prepare Brain Slice setup Establish Stable Whole-Cell Recording start->setup baseline Record Baseline NMDA EPSCs (5-10 min) setup->baseline application Apply DL-AP5 (e.g., 50 µM) baseline->application block Confirm Complete Blockade of NMDA EPSCs application->block washout Initiate Washout with Drug-Free aCSF block->washout monitor Monitor Recovery of NMDA EPSCs washout->monitor check Is EPSC amplitude restored to baseline? monitor->check complete Washout Complete: Proceed with Experiment check->complete Yes continue_wash Continue Washout check->continue_wash No continue_wash->monitor troubleshoot Incomplete Washout: Troubleshoot System continue_wash->troubleshoot

References

improving the stability of DL-AP5 sodium solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) sodium salt solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and effective use of DL-AP5 sodium solutions in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key scientific diagrams to support your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue Potential Causes Solutions
Precipitate observed in the solution upon thawing or during storage. - The concentration of DL-AP5 may exceed its solubility at a lower temperature.- The solution may not have been fully dissolved initially.- Interaction with other components in the buffer.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.2. Ensure the solution is completely clear before use.3. Consider preparing a more dilute stock solution.4. If using a complex buffer, test the solubility of DL-AP5 in the buffer at the desired concentration and temperature.
Loss of antagonist activity or inconsistent experimental results. - Degradation of the DL-AP5 solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light).- Repeated freeze-thaw cycles.[1]- Incorrect pH of the final experimental solution.1. Prepare fresh solutions for each experiment whenever possible.[2]2. If storing, aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]3. Store stock solutions at -20°C or below for up to one month.[2]4. Protect solutions from light by using amber vials or wrapping tubes in foil.[1]5. Ensure the final pH of your experimental buffer is within a stable range, as extreme pH can accelerate degradation.[3]
Solution appears discolored. - Oxidation or chemical degradation of DL-AP5.- Contamination of the solution.1. Discard the discolored solution.2. Prepare fresh solutions using high-purity water or buffer.3. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.
Difficulty dissolving the this compound salt powder. - The compound is hygroscopic and may have absorbed moisture.- Insufficient solvent volume for the desired concentration.- Low temperature of the solvent.1. Store the solid compound under desiccating conditions.2. Ensure you are using a sufficient volume of solvent for your target concentration (see solubility data below).3. Gently warm the solvent and use sonication or vortexing to aid dissolution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound salt solutions?

A1: For optimal stability, it is recommended to prepare this compound salt solutions fresh on the day of use.[2] If storage is necessary, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Before use, frozen solutions should be equilibrated to room temperature, and it should be ensured that any precipitate is fully redissolved.[2]

Q2: What is the solubility of this compound salt?

A2: this compound salt is highly soluble in water. The table below summarizes solubility data from various suppliers.

Solvent Maximum Concentration Reference
Water100 mM (21.91 mg/mL)
PBS (pH 7.2)~10 mg/mL[5]

Q3: How does pH affect the stability of DL-AP5 solutions?

A3: While specific data for DL-AP5 is limited, aminophosphonic acids can be susceptible to degradation at extreme pH values.[3] For experimental use, it is advisable to maintain the pH of the final solution within a physiological range (typically pH 7.2-7.4) to ensure both the stability of the compound and the biological viability of the preparation. Buffers such as phosphate, citrate, or acetate (B1210297) are commonly used in pharmaceutical formulations to maintain a stable pH.[6][7]

Q4: Is DL-AP5 sensitive to light?

A4: Aminophosphonic acids can undergo photodegradation.[8] Therefore, it is a best practice to protect DL-AP5 solutions from light by storing them in amber vials or tubes wrapped in aluminum foil, especially for long-term storage or during lengthy experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Salt Stock Solution

Materials:

  • This compound Salt (Molecular Weight: ~219.11 g/mol , confirm with batch-specific data)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale, vortex mixer, and micropipettes

Procedure:

  • Allow the this compound salt container to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.

  • Weigh the desired amount of this compound salt powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 21.91 mg.

  • Add the appropriate volume of high-purity water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • If sterility is required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile filter.[4]

  • For storage, aliquot the stock solution into single-use volumes in sterile tubes, and store at -20°C or -80°C.

Protocol 2: Assessing the Stability of DL-AP5 Solutions via HPLC (General Method)

This protocol provides a general framework for assessing the stability of your DL-AP5 solutions under specific experimental conditions.

Objective: To quantify the concentration of DL-AP5 over time under defined storage conditions (e.g., temperature, light exposure, buffer composition).

Materials:

  • Prepared DL-AP5 solution to be tested

  • HPLC system with a UV or diode-array detector (DAD)

  • C18 reverse-phase HPLC column

  • Mobile phase components (e.g., acetonitrile, potassium dihydrogen phosphate, phosphoric acid)

  • High-purity water

Procedure:

  • Method Development (Example): A reverse-phase HPLC method would be suitable. Since DL-AP5 lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) may be necessary. The mobile phase could consist of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to ~4.0 with phosphoric acid) and an organic modifier like acetonitrile.[9] A gradient elution may be required to separate DL-AP5 from any potential degradation products.

  • Standard Curve Preparation: Prepare a series of DL-AP5 standards of known concentrations in the same solvent as your test sample.

  • Sample Preparation: At each time point of your stability study (e.g., 0, 24, 48 hours), take an aliquot of your stored DL-AP5 solution and dilute it to fall within the range of your standard curve.

  • HPLC Analysis:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted test samples.

  • Data Analysis:

    • Determine the concentration of DL-AP5 in your samples at each time point by comparing their peak areas to the standard curve.

    • Calculate the percentage of DL-AP5 remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates degradation.

Visualizations

NMDA_Receptor_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonist Pharmacological Blockade Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R->NMDA_R Depolarization Removes Mg²⁺ Block Mg_ion Mg²⁺ Mg_ion->NMDA_R Blocks Channel (at rest) Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity DL_AP5 DL-AP5 DL_AP5->NMDA_R Competitively Blocks Glutamate Binding Site

Caption: NMDA receptor signaling pathway and competitive antagonism by DL-AP5.

Caption: Troubleshooting workflow for this compound solution stability issues.

References

refining DL-AP5 sodium delivery in vivo to minimize damage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vivo delivery of DL-AP5 sodium salt. The aim is to refine experimental protocols to minimize tissue damage and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal vehicle solution for in vivo delivery of this compound salt to minimize tissue damage?

A1: The most commonly recommended vehicle for in vivo administration of this compound salt is sterile, filtered Phosphate-Buffered Saline (PBS) or artificial cerebrospinal fluid (aCSF). These solutions are isotonic and have a physiological pH, which helps to minimize osmotic stress and local irritation at the injection site. It is crucial to ensure the final solution is sterile-filtered (0.22 µm filter) before injection to prevent infection.[1]

Q2: What are the recommended concentrations of this compound salt for in vivo experiments?

A2: The concentration of DL-AP5 used in vivo can vary significantly depending on the research question, target brain region, and delivery method (e.g., microinjection vs. infusion). Reported concentrations range from the micromolar to the millimolar range. For instance, direct intra-hippocampal (CA1) injections in rats have used doses of 0-10 µg per rat, while intracerebroventricular injections have used doses of 0-10 nmol.[2] Chronic infusions via osmotic minipumps have utilized concentrations up to 50 mM.[3][4] It is critical to perform dose-response studies to determine the optimal concentration for your specific experimental paradigm while minimizing potential excitotoxicity or other off-target effects.

Q3: How can I be sure my cannula placement is accurate and how do I verify it post-experiment?

A3: Accurate cannula placement is critical for targeted drug delivery. This is achieved through precise stereotaxic surgery. Post-experiment, cannula placement should always be verified histologically. This can be done by perfusing the animal and subsequently sectioning and staining the brain tissue with a Nissl stain (e.g., cresyl violet). The track of the cannula will be visible, allowing for confirmation of its location within the target brain region. Co-injection of a fluorescent tracer can also aid in visualizing the injection site.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of this compound salt.

ProblemPotential Cause(s)Recommended Solution(s)
1. Clogged Injection Cannula - Precipitation of DL-AP5 solution: This can occur if the solution is not properly dissolved or if it is stored for too long. - Tissue debris: Coring of tissue during cannula insertion.- Solution Preparation: Ensure this compound salt is fully dissolved in the vehicle. Gentle warming and sonication can aid dissolution. Prepare fresh solutions for each experiment and filter through a 0.22 µm syringe filter immediately before loading the injection syringe.[2] - Cannula Insertion: Use a sharp, beveled cannula to minimize tissue coring. A slow, controlled insertion rate is also recommended. Consider using a guide cannula to protect the injection cannula during insertion.
2. Backflow of Injected Solution Along the Cannula Track - High infusion rate: Injecting the solution too quickly can lead to increased pressure at the injection site, causing the fluid to travel back up the path of least resistance. - Large injection volume: A large volume of fluid can overwhelm the capacity of the local tissue to absorb it.- Optimize Infusion Parameters: Use a slow infusion rate (e.g., 0.1-0.5 µL/min).[6] Keep the injection volume as small as possible to achieve the desired local concentration. - Post-Injection Pause: Leave the injection needle in place for several minutes (e.g., 5-10 minutes) after the infusion is complete to allow for diffusion of the solution into the tissue before slowly retracting the needle.
3. Significant Tissue Damage at the Injection Site (Observed Histologically) - Mechanical trauma from cannula: The physical insertion of the cannula can cause significant damage. - Inflammatory response: The presence of the cannula and the injected solution can trigger an inflammatory response, leading to gliosis and neuronal cell death.[7][8] - Excitotoxicity from the injection itself: Rapid changes in the local environment due to the fluid injection can cause neuronal damage. - Neurotoxicity of DL-AP5: High concentrations of NMDA receptor antagonists can potentially have neurotoxic effects.- Refine Surgical Technique: Use the smallest gauge cannula that is practical for the experiment. Ensure a smooth and slow insertion and retraction of the cannula. - Minimize Inflammation: Consider co-infusing an anti-inflammatory agent if compatible with your experimental design. Ensure all surgical tools and solutions are sterile. - Control Infusion: As mentioned above, use a slow infusion rate and a small volume. - Dose-Response: Conduct thorough dose-response studies to use the lowest effective concentration of DL-AP5.
4. No Behavioral or Electrophysiological Effect of DL-AP5 - Incorrect cannula placement: The injection may have missed the target brain region. - Degradation of DL-AP5: The compound may have degraded due to improper storage or handling. - Insufficient dose: The concentration or volume of the injected solution may be too low to elicit a response.- Histological Verification: Always verify cannula placement histologically for every animal in the study.[5] - Proper Handling: Store this compound salt according to the manufacturer's instructions (typically at -20°C). Prepare fresh solutions for each experiment. - Dose Optimization: Refer to the literature for typical dosage ranges and perform your own dose-response curve to determine the effective dose for your specific setup.[2][9]
5. Animal Shows Signs of Distress Post-Surgery (Beyond Normal Recovery) - Infection: Contamination during the surgical procedure. - Cerebrospinal fluid (CSF) leakage: Dural tear during craniotomy. - Hemorrhage: Damage to blood vessels during cannula insertion.- Aseptic Technique: Maintain a sterile surgical field and use sterile instruments and solutions. - Surgical Care: Be meticulous during the drilling of the craniotomy to avoid puncturing the dura. If a dural tear occurs, it may need to be sealed. Use a blunt-tipped cannula if possible to minimize vascular damage. - Post-operative Monitoring: Closely monitor the animal's recovery and provide appropriate post-operative care, including analgesics. Consult with a veterinarian if signs of distress persist.

Experimental Protocols

Detailed Methodology for Stereotaxic Cannula Implantation and Microinjection

This protocol provides a general framework. Specific coordinates and parameters should be optimized for your animal model and target brain region.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Place the animal in a stereotaxic frame. Ensure the head is level.

    • Shave and sterilize the surgical area on the scalp.

    • Apply a local anesthetic to the scalp.

  • Surgical Procedure:

    • Make a midline incision to expose the skull.

    • Use a stereotaxic atlas to determine the coordinates for your target brain region.

    • Mark the target location on the skull and drill a small burr hole.

    • Carefully remove the dura mater to expose the brain surface.

  • Cannula Implantation and Microinjection:

    • Slowly lower the injection cannula to the predetermined dorsoventral coordinate.

    • Infuse the this compound salt solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) using a microinjection pump.

    • After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion.

    • Slowly retract the injection needle.

    • If implanting a guide cannula for future injections, secure it to the skull with dental cement and anchor screws.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per your institution's guidelines.

    • Monitor the animal closely during recovery.

Visualizations

experimental_workflow cluster_pre_op Pre-operative Phase cluster_op Operative Phase cluster_post_op Post-operative Phase anesthesia Anesthesia stereotaxic_placement Stereotaxic Placement anesthesia->stereotaxic_placement surgical_prep Surgical Site Preparation stereotaxic_placement->surgical_prep craniotomy Craniotomy surgical_prep->craniotomy Start Surgery cannula_insertion Cannula Insertion craniotomy->cannula_insertion microinjection DL-AP5 Microinjection cannula_insertion->microinjection cannula_retraction Cannula Retraction microinjection->cannula_retraction suturing Suturing cannula_retraction->suturing End Surgery recovery Recovery & Monitoring suturing->recovery histology Histological Verification recovery->histology

Caption: Workflow for in vivo this compound delivery.

troubleshooting_logic start Experiment Start issue Issue Encountered? start->issue no_effect No Behavioral/Physiological Effect issue->no_effect Yes tissue_damage Excessive Tissue Damage issue->tissue_damage Yes backflow Injection Backflow issue->backflow Yes clogging Cannula Clogging issue->clogging Yes check_placement Verify Cannula Placement no_effect->check_placement check_dose Review Dose & Compound Integrity no_effect->check_dose refine_surgery Refine Surgical Technique tissue_damage->refine_surgery optimize_infusion Optimize Infusion Parameters tissue_damage->optimize_infusion slow_infusion Decrease Infusion Rate/Volume backflow->slow_infusion pause_retraction Increase Post-infusion Pause backflow->pause_retraction check_solution Check Solution Preparation clogging->check_solution check_cannula Inspect Cannula clogging->check_cannula

Caption: Troubleshooting logic for in vivo DL-AP5 delivery.

References

addressing variability in experimental results with DL-AP5 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-AP5 sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sodium salt of DL-2-Amino-5-phosphonovaleric acid (also known as DL-APV). It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting receptor activation.[3][4] This action blocks the influx of calcium ions through the NMDA receptor channel, which is a critical step in many forms of synaptic plasticity, such as long-term potentiation (LTP).

Q2: What is the difference between DL-AP5, D-AP5, and L-AP5?

DL-AP5 is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-AP5 and L-AP5.[4] The D-isomer (D-AP5) is the biologically active form and is a potent NMDA receptor antagonist. The L-isomer (L-AP5) is significantly less active, with some studies indicating that D-AP5 is approximately 52-fold more potent than L-AP5.[4] For experiments requiring high specificity and potency, using the pure D-AP5 isomer is recommended. The use of the DL-racemic mixture can be a source of variability in experimental results.

Q3: How should I store and handle this compound?

This compound is a hygroscopic solid, meaning it can absorb moisture from the air.[1][5] It is important to store it under desiccating conditions.

Storage ConditionRecommendation
Solid (lyophilized powder) Store at room temperature under desiccating conditions.[5] Can be stored for up to 12 months.
Stock Solutions Prepare fresh solutions for each experiment if possible.[6] If storage is necessary, aliquot and store at -20°C for up to one month.[5][6] Avoid repeated freeze-thaw cycles.

Q4: How do I prepare a stock solution of this compound?

This compound salt is readily soluble in water.[5]

SolventMaximum Solubility
Water100 mM[5]
PBS (pH 7.2)~10 mg/mL

For a 10 mM stock solution in water, dissolve the appropriate amount of this compound salt in sterile, deionized water. It is recommended to filter-sterilize the solution using a 0.22 µm filter before use in cell culture or other sensitive applications.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Q: I am observing significant variability between my experiments using this compound. What could be the cause?

A: Variability in experiments with this compound can arise from several factors:

  • Racemic Mixture: You are using DL-AP5, which contains both the active D-isomer and the much less active L-isomer.[4] The exact ratio in different batches or slight weighing inaccuracies can lead to variability. Consider using the pure D-AP5 isomer for more consistent results.

  • Compound Stability: Aqueous solutions of DL-AP5 are not recommended for long-term storage.[2] Degradation of the compound over time can lead to a decrease in its effective concentration. Always use freshly prepared solutions or properly stored aliquots.

  • NMDA Receptor Subunit Composition: The potency of AP5 can vary depending on the subunit composition of the NMDA receptors in your experimental model.[7] For example, the expression of different GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) can change during development and in different brain regions, which can affect the efficacy of the antagonist.

  • Experimental Conditions: Factors such as pH, temperature, and the concentration of co-agonists like glycine (B1666218) or D-serine in your experimental buffer can influence NMDA receptor activity and, consequently, the effectiveness of DL-AP5.

Issue 2: Incomplete Blockade of NMDA Receptor Activity

Q: I am not seeing a complete block of NMDA receptor-mediated responses even at what should be a saturating concentration of DL-AP5.

A: Several factors could contribute to an incomplete blockade:

  • Concentration: Ensure you are using an appropriate concentration. For in vitro slice electrophysiology, concentrations of 50-100 µM are typically used to achieve full antagonism.[6]

  • Purity of the Compound: Verify the purity of your this compound salt from the supplier's certificate of analysis.

  • Application Method: For in vitro preparations, ensure adequate perfusion of the tissue with the DL-AP5 containing solution. For in vivo applications, the delivery method (e.g., microinjection, intracerebroventricular infusion) and the diffusion of the compound to the target site are critical.[8]

  • Presence of High Agonist Concentrations: In competitive antagonism, a very high concentration of the agonist (glutamate) can overcome the effect of the antagonist. Consider the experimental conditions and whether endogenous glutamate levels might be unusually high.

Issue 3: Off-Target Effects

Q: Could DL-AP5 be having effects other than blocking NMDA receptors in my experiments?

A: While DL-AP5 is considered a selective NMDA receptor antagonist, the possibility of off-target effects should always be considered, especially at high concentrations.

  • Other Ion Channels: Some NMDA receptor antagonists have been shown to interact with other ion channels, such as voltage-gated sodium and calcium channels.[9][10]

  • GABA Receptors: There is some evidence that NMDA receptor antagonists can indirectly affect the GABAergic system.[11][12][13] For example, blocking NMDA receptors on GABAergic interneurons can lead to disinhibition of pyramidal neurons.[11][13]

To mitigate potential off-target effects, it is crucial to use the lowest effective concentration of DL-AP5 and to include appropriate control experiments.

Experimental Protocols

Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes a general method for inhibiting NMDA receptor-dependent LTP in acute hippocampal slices using DL-AP5.

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSP responses for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • DL-AP5 Application: Switch the perfusion to aCSF containing 50 µM this compound. Allow the drug to perfuse for at least 20 minutes before inducing LTP.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to observe the effect of DL-AP5 on LTP induction. In the presence of an effective concentration of DL-AP5, the potentiation of the fEPSP slope should be significantly reduced or absent compared to control slices.[14][15][16]

Protocol 2: Intracerebroventricular (ICV) Injection in Rodents

This protocol provides a general guideline for the in vivo administration of DL-AP5 via ICV injection.

  • Animal Preparation: Anesthetize the rodent according to an approved institutional protocol. Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Expose the skull and identify the coordinates for the lateral ventricle (e.g., for a mouse: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface). Drill a small burr hole at the target coordinates.

  • Drug Preparation: Dissolve this compound in sterile saline or artificial cerebrospinal fluid to the desired concentration.

  • Injection: Slowly infuse the DL-AP5 solution into the lateral ventricle using a microsyringe pump over several minutes (e.g., 1-5 µL total volume).

  • Post-operative Care: After the injection, suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing: Conduct behavioral experiments at the desired time point after the injection to assess the effects of NMDA receptor blockade on learning and memory or other behaviors.[8][17]

Visualizations

NMDA_Receptor_Signaling_Pathway NMDA Receptor Signaling Pathway and DL-AP5 Inhibition Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site Glycine Glycine/D-Serine Glycine->NMDAR Binds to Co-agonist Site Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening DL_AP5 This compound DL_AP5->NMDAR Competitively Inhibits Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Plasticity Synaptic Plasticity (e.g., LTP) Downstream->Plasticity Leads to

Caption: DL-AP5 competitively inhibits glutamate binding to the NMDA receptor.

Experimental_Workflow_LTP Experimental Workflow for LTP Inhibition with DL-AP5 Slice_Prep Slice Preparation (Hippocampus) Recovery Recovery (>1 hour) Slice_Prep->Recovery Recording Establish Baseline Recording (20-30 min) Recovery->Recording Drug_App Apply DL-AP5 (50 µM, 20 min) Recording->Drug_App LTP_Induction LTP Induction (High-Frequency Stimulation) Drug_App->LTP_Induction Post_Rec Post-Induction Recording (≥60 min) LTP_Induction->Post_Rec Analysis Data Analysis (Compare fEPSP slope) Post_Rec->Analysis

Caption: Workflow for assessing DL-AP5's effect on Long-Term Potentiation.

Troubleshooting_Variability Troubleshooting Experimental Variability with DL-AP5 Variability High Experimental Variability Racemic DL-AP5 is a Racemic Mixture Variability->Racemic Potential Cause Stability Poor Solution Stability Variability->Stability Potential Cause Subunits Variable NMDA Receptor Subunit Expression Variability->Subunits Potential Cause Conditions Inconsistent Experimental Conditions Variability->Conditions Potential Cause Use_D_AP5 Use pure D-AP5 Racemic->Use_D_AP5 Solution Fresh_Solutions Use Freshly Prepared Solutions Stability->Fresh_Solutions Solution Characterize_Model Characterize Receptor Subtypes Subunits->Characterize_Model Solution Standardize_Protocol Standardize Protocol (pH, Temp, etc.) Conditions->Standardize_Protocol Solution

Caption: Key factors contributing to variability in DL-AP5 experiments.

References

optimizing incubation time for DL-AP5 sodium in brain slices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DL-AP5 sodium in brain slice electrophysiology experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of DL-AP5 in brain slice preparations.

ProblemPossible CauseSuggested Solution
No effect or incomplete block of NMDA receptor currents. Insufficient Concentration: The concentration of DL-AP5 may be too low to effectively compete with glutamate (B1630785) at the NMDA receptor binding sites.[1]Increase the concentration of DL-AP5. Effective concentrations typically range from 20 µM to 100 µM.[2][3][4] Full antagonism is often achieved at 50 µM.
Inadequate Incubation Time: The drug may not have had enough time to diffuse into the brain slice and reach the target receptors.Increase the pre-incubation time. While DL-AP5 is generally fast-acting, allow for at least 15-30 minutes of incubation before recording.[5] For thicker slices, a longer incubation period may be necessary.[1]
Poor Slice Health: Unhealthy or dying cells in the brain slice can lead to inconsistent drug effects. The lifespan of a typical acute brain slice is about 6-12 hours.[6][7][8][9]Ensure proper slice preparation and maintenance in oxygenated aCSF. Methods to extend slice viability, such as using a specialized recovery chamber, can improve experimental outcomes.[6][7][8][9]
Variability in results between experiments. Inconsistent Slice Thickness: Thicker slices may require higher concentrations or longer incubation times for the drug to penetrate the tissue.[1]Maintain a consistent slice thickness across all experiments.
Differences in Animal Age: The properties of NMDA receptors can change with the age of the animal, potentially affecting the efficacy of DL-AP5.Use animals from a consistent age group for your experiments.
Washout of DL-AP5 is slow or incomplete. Drug Trapping: The antagonist may be trapped within the tissue, slowing its removal during washout.Allow for a sufficient washout period, which could be 30 minutes or longer, with continuous perfusion of fresh aCSF.[5]

Frequently Asked Questions (FAQs)

???+ question "What is DL-AP5 and how does it work?"

???+ question "What is the difference between DL-AP5, D-AP5, and L-AP5?"

???+ question "What is a typical effective concentration for DL-AP5 in brain slices?"

???+ question "How long should I incubate my brain slices with DL-AP5?"

???+ question "How do I prepare a stock solution of this compound?"

Quantitative Data Summary

ParameterValueSource
Effective Concentration Range 20 µM - 100 µM[2][3][4]
Concentration for Full Blockade 50 µM[10]
Recommended Pre-incubation Time 15 - 30 minutes[5]
Washout Time ≥ 30 minutes[5]
Stock Solution Storage -20°C (1 month), -80°C (6 months)[2]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices
  • Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.

  • Perform transcardial perfusion with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution.

  • Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.

  • Mount the brain on a vibratome and cut slices of the desired thickness (e.g., 300-400 µm).

  • Transfer the slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for an initial recovery period of at least 30 minutes.[8][9]

  • After the initial recovery, maintain the slices at room temperature in oxygenated aCSF until they are used for recording.

Protocol 2: Application of DL-AP5 and Electrophysiological Recording
  • Transfer a brain slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate.

  • Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of NMDA currents).

  • Switch the perfusion to aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM).

  • Allow the slice to incubate in the DL-AP5 solution for at least 15-30 minutes to ensure complete drug penetration and receptor blockade.[5]

  • Record the synaptic activity in the presence of DL-AP5 to confirm the blockade of NMDA receptor-mediated responses.

  • To wash out the drug, switch the perfusion back to the standard aCSF. Continue washing for at least 30 minutes to allow for the recovery of NMDA receptor function.[5]

Visualizations

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream Activates DL_AP5 DL-AP5 DL_AP5->NMDA_R Blocks

Caption: NMDA receptor signaling and competitive antagonism by DL-AP5.

Experimental_Workflow A 1. Prepare Acute Brain Slice B 2. Transfer Slice to Recording Chamber A->B C 3. Record Stable Baseline Activity B->C D 4. Perfuse with DL-AP5 in aCSF C->D E 5. Incubate for 15-30 minutes D->E F 6. Record NMDA Receptor Blockade E->F G 7. Washout with aCSF F->G H 8. Record Recovery of Function G->H

Caption: Workflow for a typical DL-AP5 brain slice electrophysiology experiment.

Troubleshooting_Tree Start Problem: Incomplete NMDA R Block Q1 Is DL-AP5 concentration ≥ 50µM? Start->Q1 Sol1 Solution: Increase concentration to 50-100µM Q1->Sol1 No Q2 Was incubation time ≥ 15-30 min? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Increase incubation time Q2->Sol2 No Q3 Is slice health confirmed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Improve slice prep/viability Q3->Sol3 No End Consult further literature or support Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for incomplete NMDA receptor blockade.

References

challenges in interpreting data from DL-AP5 sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DL-AP5 in experiments involving sodium signaling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges in data interpretation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is DL-AP5 and how does it function in relation to sodium influx?

A1: DL-AP5 (also known as DL-2-Amino-5-phosphonovaleric acid or APV) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by binding to the same site as the neurotransmitter glutamate, thereby preventing the receptor from activating.[3] The NMDA receptor is an ion channel that, when activated, is permeable to several positive ions, including Calcium (Ca²⁺) and Sodium (Na⁺).[4][5][6] Therefore, by blocking the NMDA receptor, DL-AP5 directly inhibits the influx of sodium and calcium ions through this specific channel.[5]

Q2: My application of DL-AP5 isn't completely blocking the NMDA-induced current. What are the common causes?

A2: Several factors can lead to an incomplete blockade of NMDA receptor currents:

  • Concentration: Full receptor antagonism is typically achieved at concentrations of 50-100 µM.[7][8] Lower concentrations will result in a partial, competitive blockade.

  • Isomer Potency: DL-AP5 is a racemic mixture. The D-isomer (D-AP5) is significantly more potent, with some studies showing it to be approximately 52 times more active than the L-isomer.[3] Ensure your experimental design accounts for this if using the racemic mixture.

  • Solubility and Stability: While the sodium salt version of DL-AP5 is water-soluble, ensure your stock solution is fully dissolved and has not degraded.[7][8] Stock solutions are typically stable for about a month at -20°C or six months at -80°C.[1]

  • Experimental Conditions: In whole-cell voltage-clamp experiments, neurons are often held at a positive potential (e.g., +40 mV) to fully relieve the NMDA receptor's natural voltage-dependent magnesium (Mg²⁺) block.[7] An insufficient holding potential could result in a smaller-than-expected initial current, complicating the interpretation of the blockade.

Q3: I've applied a sufficient concentration of DL-AP5, but I still observe unexpected changes in intracellular sodium or sodium-dependent processes. Why?

A3: This is a critical challenge in data interpretation. While DL-AP5 blocks Na⁺ influx through the NMDA receptor, intracellular sodium itself is a dynamic signaling molecule.[9][10]

  • Positive Feedback on NMDARs: Increased intracellular sodium can upregulate the activity of any remaining unblocked NMDA receptors, creating a positive feedback loop.[9][11] This can counteract the effect of DL-AP5, especially if the initial stimulus is strong enough to cause significant sodium influx through other pathways.

  • Activation of Other Channels: Your experimental stimulus (e.g., strong depolarization) might be activating other sodium-permeable channels, such as voltage-gated sodium channels (VGSCs). The resulting increase in intracellular sodium can then modulate various cellular processes independently of the NMDA receptors you've blocked.

  • Na⁺/Ca²⁺ Interaction: Sodium influx plays a crucial role in overcoming the natural calcium-dependent inhibition of the NMDA receptor.[9][11] Even with DL-AP5 present, a rise in intracellular sodium from other sources could alter the dynamics of calcium signaling and other downstream pathways. A critical increase of 5-10 mM in intracellular sodium has been shown to be a threshold for regulating NMDA receptor-mediated events.[11][12]

Q4: How can I improve the viability of my brain slices for electrophysiology experiments?

A4: Poor slice viability is a common problem that can be mistaken for a drug effect.[13][14] To improve slice health:

  • Dissection and Slicing: Perform the dissection as quickly as possible and ensure all buffers are thoroughly oxygenated (typically with 95% O₂/5% CO₂).[14] Using NMDG, choline, or sucrose-based cutting solutions can improve viability.[14]

  • Solution Integrity: Check the pH (should be 7.3-7.4) and osmolarity of all solutions.[14] Cloudy ACSF or precipitates can indicate an incorrect pH.[13] Add divalent ions like Ca²⁺ and Mg²⁺ last to prevent precipitation.[14]

  • Recovery: Allow slices sufficient time to recover after slicing before starting recordings.

Q5: My electrophysiological recording is noisy or unstable. What are the first things to check?

A5: Instability in patch-clamp recordings can obscure experimental results.

  • Grounding: Ensure all equipment is tied to a common ground to avoid ground loops. A broken or poorly chlorinated ground electrode is a common source of noise.[15]

  • Perfusion Rate: A perfusion flow rate that is too high can cause mechanical instability, while a rate that is too low can lead to insufficient oxygenation.[14][16] Ensure the inflow and outflow rates are balanced.[16]

  • Pipette and Seal: Clogged pipettes or a poor giga-ohm seal can lead to unstable recordings and increasing series resistance.[13] Use filtered internal solution and ensure your pipette puller is producing tips of the correct size and shape.

Section 2: Troubleshooting Guides

Table 1: Interpreting Unexpected Electrophysiological Data

Symptom Possible Cause Recommended Action
Incomplete block of NMDAR current with DL-AP5. 1. DL-AP5 concentration is too low.2. Inactive isomer (L-AP5) affecting potency of DL-mixture.3. Degraded DL-AP5 stock solution.1. Increase DL-AP5 concentration to 50-100 µM.2. Consider using the more potent D-AP5 isomer.3. Prepare a fresh stock solution.
NMDAR current is blocked, but a significant inward current remains. 1. Activation of other channels (e.g., VGSCs, AMPA receptors).2. Incomplete block of other receptor types.1. Apply specific blockers like Tetrodotoxin (TTX) for VGSCs or CNQX/NBQX for AMPA receptors.2. Verify concentrations of all antagonists in your cocktail (e.g., Gabazine for GABA-A).
DL-AP5 effect appears to wear off over a long recording. 1. Increasing intracellular sodium is potentiating remaining unblocked NMDARs.2. Recording instability (increasing access resistance, cell health declining).1. Monitor intracellular ion concentrations if possible; consider the role of sodium from other sources.2. Monitor access resistance and cell health throughout the experiment. Discard data if parameters change significantly.
Baseline membrane potential or holding current shifts after DL-AP5 application. 1. The cell has tonic, spontaneous NMDA receptor activation at rest that is now being blocked.2. The solvent for the drug is affecting the cell.3. The perfusion system introduced an artifact.1. This may be a real physiological effect, indicating a role for NMDARs in setting the resting state.2. Run a vehicle control experiment.3. Check for bubbles or changes in flow rate upon drug application.

Table 2: Standard Experimental Parameters for DL-AP5

ParameterRecommended ValueNotes
Working Concentration 50 - 100 µMFor achieving full antagonism of NMDA receptors.[7][8]
Isomer D-AP5The more potent isomer, providing more reliable blockade at lower concentrations.[3]
Solvent Water or 0.1M NaOHThe sodium salt form is readily soluble in water.[7][8]
Storage (Stock Solution) -20°C for 1 month-80°C for 6 monthsTo ensure stability and potency.[1]

Section 3: Key Experimental Protocol

Protocol: Whole-Cell Voltage-Clamp Recording of NMDAR-Mediated Currents

This protocol describes a standard method for isolating and measuring NMDA receptor currents in brain slices and assessing their blockade by DL-AP5.

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick hippocampus or cortex) in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based or NMDG-based cutting solution. Allow slices to recover for at least 1 hour at room temperature in oxygenated Artificial Cerebrospinal Fluid (ACSF).

  • Solutions:

    • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 Glucose, 2 MgSO₄, 2 CaCl₂.

    • Internal Solution (in mM): 135 Cs-MeSO₃, 10 HEPES, 10 Na-Phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.5 EGTA. Cesium is used to block potassium channels from the inside.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse continuously with oxygenated ACSF at 2-4 mL/min.

    • Identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus) under a microscope.

  • Patching and Data Acquisition:

    • Using a glass pipette (3-5 MΩ resistance) filled with internal solution, form a giga-ohm seal with the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of +40 mV. This expels Mg²⁺ ions from the NMDA receptor channel, allowing it to pass current upon activation.[7]

  • Isolating NMDAR Currents:

    • Bath apply a cocktail of antagonists to block other major receptors. A typical cocktail includes:

      • 10 µM CNQX or NBQX to block AMPA/Kainate receptors.

      • 10 µM Gabazine (SR 95531) to block GABA-A receptors.

  • Evoking and Recording Currents:

    • Place a stimulating electrode near the patched neuron (e.g., in the Schaffer collateral pathway for a CA1 neuron).[8]

    • Apply a brief electrical pulse (e.g., 150 µs) every 10-20 seconds to evoke a synaptic response. The resulting inward current at +40 mV will be primarily mediated by NMDA receptors.

    • Record a stable baseline of these evoked currents for 5-10 minutes.

  • DL-AP5 Application:

    • Bath apply 50 µM DL-AP5 (or D-AP5) dissolved in ACSF.

    • Continue to stimulate and record until the evoked current is completely abolished, which confirms the current was NMDAR-mediated and demonstrates the efficacy of the block.[7]

  • Washout (Optional): Perfuse with normal ACSF (containing the initial cocktail of blockers but without DL-AP5) to see if the NMDAR current recovers.

Section 4: Mandatory Visualizations

NMDA_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Binds Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds Mg2 Mg²⁺ Mg2->NMDAR Blocks at Resting Potential Na_ion Na⁺ NMDAR->Na_ion Influx Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., LTP, Plasticity) Ca_ion->Downstream

Caption: NMDA receptor activation and ion flow.

DLAP5_Mechanism Glutamate Glutamate BindingSite Glutamate Binding Site Glutamate->BindingSite Binds to DLAP5 DL-AP5 DLAP5->BindingSite Competes for Blockade Blockade DLAP5->Blockade NMDAR NMDA Receptor BindingSite->NMDAR Activation Channel Activation NMDAR->Activation

Caption: Competitive antagonism of DL-AP5.

Sodium_Feedback_Loop Stimulus Synaptic Activity / Depolarization NMDAR NMDA Receptor Activation Stimulus->NMDAR VGSC VGSC Activation Stimulus->VGSC Na_Influx Na⁺ Influx NMDAR->Na_Influx Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx VGSC->Na_Influx Intra_Na Increased Intracellular [Na⁺] Na_Influx->Intra_Na Intra_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Intra_Na->NMDAR Positive Feedback (Potentiation) Intra_Ca->NMDAR Negative Feedback (Inhibition)

Caption: Sodium and Calcium feedback on NMDARs.

Troubleshooting_Workflow Start Symptom: Unexpected Na⁺-related signal despite DL-AP5 CheckBlock Is NMDAR current fully blocked in a control experiment? Start->CheckBlock CheckConc Action: Increase DL-AP5 conc. (50-100 µM) or use D-AP5 isomer. CheckBlock->CheckConc No ConsiderOther Hypothesis: Na⁺ influx is from another source. CheckBlock->ConsiderOther Yes CheckConc->CheckBlock TestVGSC Action: Apply TTX to block Voltage-Gated Sodium Channels. ConsiderOther->TestVGSC CheckStability Action: Check recording stability. (Access Resistance, Seal) Run vehicle control. ConsiderOther->CheckStability Result Interpretation: Data reflects complex Na⁺ signaling, not just NMDAR influx. TestVGSC->Result

Caption: Troubleshooting workflow for DL-AP5 experiments.

References

Validation & Comparative

A Comparative Analysis of DL-AP5 and D-AP5 Potency as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of DL-AP5 and D-AP5, two widely used antagonists of the N-methyl-D-aspartate (NMDA) receptor. We will examine their relative potencies, mechanisms of action, and the experimental data that substantiates these findings, offering researchers and drug development professionals a clear basis for selecting the appropriate compound for their studies.

Introduction to AP5 Isomers

2-Amino-5-phosphonovaleric acid (AP5) is a selective and competitive antagonist of the NMDA receptor, acting at the glutamate (B1630785) binding site.[1] It is a critical tool in neuroscience research for isolating and studying NMDA receptor-dependent processes, such as synaptic plasticity. AP5 exists in two stereoisomers: D-AP5 and L-AP5. The commercially available antagonist, DL-AP5, is a racemic mixture of both the D- and L-isomers.

Potency and Efficacy: D-AP5 vs. DL-AP5

The primary distinction between D-AP5 and DL-AP5 lies in their potency. The antagonist activity of the racemic mixture is almost entirely attributable to the D-isomer. D-AP5 is the more active and potent form, displaying a significantly higher affinity for the NMDA receptor's glutamate binding site. Experimental data indicates that D-AP5 is approximately 52-fold more potent than its counterpart, the L-isomer. Consequently, when comparing D-AP5 to the DL-AP5 mixture, D-AP5 provides a more potent and specific antagonism. A study evaluating various radioligands for NMDA receptors confirmed a higher potency for D-AP5 over DL-AP5 in displacing L-[3H]glutamate.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the potency of D-AP5 and DL-AP5. Due to its significantly lower activity, data for L-AP5 is often not the focus of antagonist studies. The potency of DL-AP5 is inherently lower than D-AP5 because it contains the less active L-isomer.

CompoundMetricValue (µM)Experimental Context
D-AP5 Kd1.4Dissociation constant.[3]
D-AP5 IC503.7Antagonism of 40 µM NMDA on cortical wedges.[4]
DL-AP5 Effective Conc.50Concentration for full antagonism of evoked NMDAR current.[5]

Mechanism of Action and Signaling Pathway

Both D-AP5 and DL-AP5 are competitive antagonists that bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[6][7] By occupying this site, they prevent the endogenous agonist, glutamate, from binding and activating the receptor. This action blocks the influx of Ca²⁺ ions through the receptor's channel, thereby inhibiting downstream signaling cascades crucial for synaptic plasticity phenomena like Long-Term Potentiation (LTP).[8]

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_pre Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate_pre->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaMKII CaMKII Activation Plasticity Synaptic Plasticity (e.g., LTP) CaMKII->Plasticity Ca_ion->CaMKII AP5 D-AP5 / DL-AP5 AP5->NMDA_R Blocks

NMDA receptor antagonism by AP5.

Experimental Protocols

The potency of NMDA receptor antagonists is commonly determined through electrophysiological or ion imaging techniques. Below is a detailed methodology for assessing antagonist activity using whole-cell voltage-clamp recordings.

Protocol: Inhibition of Evoked NMDA Receptor Currents

This protocol is adapted from methodologies used to measure NMDA receptor antagonism in brain slices.[5]

1. Preparation:

  • Brain slices (e.g., from mouse prelimbic cortex) are prepared and maintained in artificial cerebrospinal fluid (aCSF).

  • Whole-cell voltage-clamp recordings are obtained from target neurons (e.g., Layer V pyramidal neurons).[5]

2. Recording Evoked Currents:

  • Neurons are voltage-clamped at a positive potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[5]

  • NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by placing a stimulating electrode in a nearby layer (e.g., Layers II/III) and delivering a single square pulse (e.g., 150 µs) every 10 seconds.[5]

  • To isolate NMDA currents, recordings are made in the presence of antagonists for AMPA and GABA-A receptors.[5]

3. Application of Antagonist:

  • A stable baseline of evoked NMDA currents is recorded.

  • DL-AP5 or D-AP5 is bath-applied to the slice at varying concentrations (e.g., 1 µM, 10 µM, 50 µM).[5]

  • The evoked currents are continuously recorded until the inhibitory effect of the antagonist reaches a steady state or the current is completely abolished.[5]

4. Data Analysis:

  • The amplitude of the evoked EPSCs before and after antagonist application is measured.

  • The percentage of inhibition is calculated for each concentration.

  • This data can be used to generate a dose-response curve and calculate the IC₅₀ value for the antagonist.

Conclusion

While both DL-AP5 and D-AP5 are effective NMDA receptor antagonists, they are not interchangeable.

  • D-AP5 is the significantly more potent isomer and is the compound of choice for studies requiring maximal and specific inhibition of NMDA receptors. Its use allows for lower effective concentrations, reducing the risk of off-target effects.

  • DL-AP5 , as a racemic mixture, demonstrates lower overall potency.[2] Researchers using DL-AP5 must consider that approximately half of the compound (the L-isomer) contributes minimally to the desired antagonist effect.

For researchers and drug development professionals, the clear choice for potent, selective, and reliable antagonism of the NMDA receptor's glutamate binding site is D-AP5 .

References

A Comparative Guide to NMDA Receptor Antagonists: DL-AP5 Sodium vs. Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) sodium salt and ketamine. By examining their distinct mechanisms of action, pharmacological properties, and effects on neuronal function, this document aims to equip researchers with the necessary information to select the appropriate antagonist for their experimental needs.

At a Glance: Key Differences

FeatureDL-AP5 SodiumKetamine
Mechanism of Action Competitive AntagonistUncompetitive (Non-competitive) Channel Blocker
Binding Site Glutamate (B1630785) binding site on the GluN2 subunitPore-blocking site (dizocilpine site) within the ion channel
Use-Dependence NoYes (channel must be open for binding)
Voltage-Dependence NoYes (block is more pronounced at depolarized potentials)
Selectivity Highly selective for NMDA receptorsPrimarily targets NMDA receptors, but has off-target effects
Kinetics Faster onset and offsetSlower "trapping" block with longer-lasting effects

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters for DL-AP5 and ketamine, providing a basis for comparing their potency and affinity for the NMDA receptor.

ParameterDL-AP5KetamineReference
IC50 (NMDA-induced currents) 3.7 ± 0.32 µM (rat cortical wedges)1.5 µM (dissociated hippocampal cultures)[1][2]
Kd (NMDA receptor) 1.4 µM~0.5 µM[3][4]

Note: IC50 and Kd values can vary depending on the experimental conditions, tissue preparation, and specific NMDA receptor subunit composition.

Mechanism of Action and Signaling Pathways

DL-AP5 and ketamine both inhibit NMDA receptor function, but through fundamentally different mechanisms. DL-AP5 is a competitive antagonist that binds to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[5][6][7] This prevents glutamate from binding and activating the receptor. In contrast, ketamine is an uncompetitive channel blocker.[8][9][10] It enters the ion channel pore when the receptor is opened by the binding of both glutamate and a co-agonist (glycine or D-serine) and physically obstructs the flow of ions.[10][11] This "trapping" block means that ketamine's inhibitory effect is use-dependent; the more active the NMDA receptors are, the more effective the block becomes.[10]

The distinct binding sites and mechanisms of these two antagonists are depicted in the following signaling pathway diagram.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor:n Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor:n Binds to GluN1 DLAP5 DL-AP5 DLAP5->Glutamate Competes with Ca_ion Ca²⁺ NMDA_Receptor:s->Ca_ion Channel Opening Ketamine_bind Ketamine Binding (Pore Block) Ketamine_bind->NMDA_Receptor:s Blocks Channel Pore Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Ketamine Ketamine

NMDA Receptor Antagonism by DL-AP5 and Ketamine

Experimental Protocols

The following are detailed methodologies for key experiments used to compare DL-AP5 and ketamine.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp Recording

This protocol is used to measure NMDA receptor-mediated currents in individual neurons and assess the inhibitory effects of DL-AP5 and ketamine.

1. Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
  • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or cortex) using a vibratome.
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels).
  • Obtain a whole-cell patch-clamp recording from a target neuron.
  • Clamp the neuron at a depolarized holding potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor.
  • Evoke synaptic responses by placing a stimulating electrode in a relevant afferent pathway.
  • To isolate NMDA receptor-mediated currents, include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) in the perfusion solution.

3. Drug Application and Data Analysis:

  • Establish a stable baseline of evoked NMDA receptor currents.
  • Bath-apply DL-AP5 or ketamine at various concentrations.
  • Record the reduction in the amplitude of the evoked NMDA receptor current in the presence of the antagonist.
  • Wash out the drug to observe the reversal of the effect.
  • Analyze the data to determine the IC50 for each antagonist.

Behavioral Assay: Fear Conditioning

This protocol assesses the role of NMDA receptors in learning and memory and can be used to compare the effects of systemically administered DL-AP5 and ketamine.

1. Apparatus:

  • A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue.
  • A novel context chamber with different visual, tactile, and olfactory cues.

2. Procedure:

  • Habituation: Place the animal in the conditioning chamber for a few minutes to acclimate.
  • Conditioning: On the training day, administer either vehicle, DL-AP5, or ketamine via intraperitoneal (i.p.) injection a specified time before placing the animal in the conditioning chamber. Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.
  • Contextual Fear Testing: The following day, place the animal back into the conditioning chamber (the context) and measure freezing behavior (a fear response) for a set period in the absence of the CS and US.
  • Cued Fear Testing: On a subsequent day, place the animal in the novel context and, after a baseline period, present the CS (tone) and measure freezing behavior.

3. Data Analysis:

  • Quantify the percentage of time the animal spends freezing in each testing phase.
  • Compare the freezing behavior between the different treatment groups to determine the effect of each antagonist on the acquisition of contextual and cued fear memories.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of DL-AP5 and ketamine on long-term potentiation (LTP), a cellular correlate of learning and memory.

A Prepare Brain Slices (e.g., Hippocampus) B Obtain Baseline Synaptic Responses (fEPSPs) A->B C Group 1: Apply High-Frequency Stimulation (HFS) to Induce LTP B->C D Group 2: Pre-incubate with DL-AP5, then apply HFS B->D E Group 3: Pre-incubate with Ketamine, then apply HFS B->E F Record Post-HFS Responses for 60+ minutes C->F D->F E->F G Analyze Data: Compare the degree of potentiation between groups F->G

Workflow for Comparing Antagonist Effects on LTP

Concluding Remarks

The choice between this compound and ketamine as an NMDA receptor antagonist should be guided by the specific experimental question. DL-AP5, as a competitive antagonist, is an excellent tool for investigating the role of glutamate binding in NMDA receptor function and for producing a clean, selective blockade of these receptors.[5][6] Its lack of use- and voltage-dependence makes it a predictable tool in a variety of experimental paradigms.

Ketamine, on the other hand, provides a model for uncompetitive channel block and can be used to study the effects of inhibiting active NMDA receptors.[8][10] Its use-dependent nature can be advantageous for targeting overactive neuronal circuits. However, researchers must be mindful of its potential off-target effects and its more complex pharmacokinetic and pharmacodynamic profile.[9] Understanding the distinct properties of these two antagonists is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the NMDA receptor system.

References

Validating NMDA Receptor-Dependence: A Comparative Guide to DL-AP5 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the N-methyl-D-aspartate (NMDA) receptor-dependence of a biological phenomenon is a critical step in neuroscience research. The go-to antagonist for this purpose has traditionally been DL-2-Amino-5-phosphonopentanoic acid (DL-AP5). This guide provides a comprehensive comparison of DL-AP5 with other commonly used NMDA receptor antagonists, offering experimental data and detailed protocols to aid in the selection and application of the most appropriate tool for your research needs.

Comparing the Tools: A Quantitative Overview

DL-AP5 is a competitive antagonist that vies with glutamate (B1630785) for its binding site on the NMDA receptor.[1][2] Its efficacy is well-documented, but a clear understanding of its performance relative to other antagonists is crucial for experimental design. The D-isomer, D-AP5, is the more active enantiomer, exhibiting approximately 52-fold higher potency than the L-isomer.[1][3] Below is a quantitative comparison of DL-AP5 and its active isomer with other prevalent NMDA receptor antagonists.

AntagonistTypeBinding SitePotency (IC50/Kd)Typical Working Concentration (Electrophysiology)
DL-AP5 CompetitiveGlutamate site on GluN2 subunitIC50: ~50 µM for full antagonism[2][4]50-100 µM[4]
D-AP5 CompetitiveGlutamate site on GluN2 subunitKd: 1.4 µM50 µM for complete block[5]
MK-801 (Dizocilpine) Uncompetitive (Channel Blocker)Pore of the ion channel (PCP site)Ki: 30.5 nM10-20 µM
Ketamine Uncompetitive (Channel Blocker)Pore of the ion channel (PCP site)IC50: ~1.5-2.1 µM10-20 µM

In-Depth Comparison of NMDA Receptor Antagonists

Beyond the numbers, the choice of antagonist can have significant implications for experimental outcomes. The mechanism of action—competitive versus uncompetitive—is a key differentiator.

CharacteristicDL-AP5 / D-AP5MK-801Ketamine
Mechanism of Action Competitive antagonist at the glutamate binding site. Its effect can be overcome by increasing glutamate concentration.Uncompetitive open-channel blocker. It enters and blocks the ion channel pore only when the receptor is activated by an agonist. Its action is use-dependent.Uncompetitive open-channel blocker with a similar mechanism to MK-801, though with faster kinetics.
Reversibility Readily reversible upon washout.Very slow reversibility due to being trapped in the channel.Faster washout compared to MK-801.
Voltage-Dependence Not directly voltage-dependent, but its effectiveness is influenced by the membrane potential's effect on Mg2+ block.Highly voltage-dependent as it requires channel opening to bind.Voltage-dependent.
Reported Side Effects (in vivo) Can impair spatial learning and induce sensorimotor disturbances at higher concentrations.[6][7][8]Can induce hyperlocomotion, stereotypy, and cognitive deficits.[9][10][11][12]Can cause psychotomimetic effects, dizziness, confusion, and increased blood pressure.[13][14][15][16][17]

Experimental Protocols

Accurate and reproducible data hinge on meticulously executed experimental protocols. Below are detailed methodologies for validating NMDA receptor-dependence using DL-AP5 in common experimental paradigms.

Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to isolate and record NMDA receptor-mediated currents from neurons in brain slices and assess their blockade by DL-AP5.

Materials:

  • Brain slices (e.g., hippocampal, cortical)

  • Artificial cerebrospinal fluid (aCSF)

  • DL-AP5 stock solution (e.g., 50 mM in NaOH or water)

  • Patch-clamp rig with amplifier, digitizer, and recording software

  • Glass pipettes for whole-cell recording

  • Stimulating electrode

Procedure:

  • Prepare brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Establish a whole-cell voltage-clamp recording from a neuron of interest.

  • To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block. It is also common to include AMPA and GABA receptor antagonists in the aCSF.

  • Place a stimulating electrode to evoke synaptic responses.

  • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Bath-apply DL-AP5 at the desired concentration (typically 50-100 µM).[4]

  • Continuously record EPSCs until a stable blockade is achieved.

  • To confirm reversibility, wash out the DL-AP5 by perfusing with regular aCSF.

Calcium Imaging

This protocol allows for the visualization of NMDA receptor-dependent calcium influx in cultured neurons and its inhibition by DL-AP5.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • NMDA and glycine (B1666218) (co-agonist) stock solutions

  • DL-AP5 stock solution

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Load cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with imaging buffer.

  • Acquire a baseline fluorescence signal.

  • Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a calcium response.

  • After the signal returns to baseline, pre-incubate the cells with DL-AP5 (e.g., 100 µM) for a few minutes.[18]

  • While still in the presence of DL-AP5, co-apply NMDA and glycine.

  • Measure the change in fluorescence to determine the extent of inhibition.

Behavioral Assay: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory, processes known to be NM DA receptor-dependent.[19][20][21]

Materials:

  • Morris water maze apparatus (a circular pool filled with opaque water)

  • A hidden escape platform

  • Animal tracking software

  • DL-AP5 for in vivo administration (e.g., via osmotic minipump or intracerebroventricular injection)

Procedure:

  • Habituation: Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the maze.

  • Acquisition Training:

    • Place the hidden platform in a fixed quadrant of the pool.

    • For several consecutive days, conduct multiple trials per day where the animal is released from different starting positions and must find the platform.

    • Record the latency to find the platform and the path taken.

    • Administer DL-AP5 or vehicle to the respective animal groups before or during the training period, depending on the experimental question.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow the animal to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located. A significant reduction in time spent in the target quadrant for the DL-AP5 treated group would indicate an impairment in spatial memory consolidation, suggesting NMDA receptor involvement.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for its validation.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Opens Depolarization Membrane Depolarization Mg_Block Mg2+ Block Relief Depolarization->Mg_Block Mg_Block->NMDAR Enables Activation CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB Phosphorylation CaMKII->CREB PKC->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression DL_AP5 DL-AP5 DL_AP5->Glutamate Competes with Experimental_Workflow Hypothesis Hypothesis: Phenomenon is NMDA Receptor-Dependent Experiment_Design Experimental Design (e.g., Electrophysiology, Calcium Imaging, Behavior) Hypothesis->Experiment_Design Control_Group Control Group (Vehicle) Experiment_Design->Control_Group Treatment_Group Treatment Group (DL-AP5 or other antagonist) Experiment_Design->Treatment_Group Data_Collection Data Collection Control_Group->Data_Collection Treatment_Group->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis No_Effect No Significant Difference Data_Analysis->No_Effect Effect_Observed Significant Difference Data_Analysis->Effect_Observed Conclusion Conclusion: Validate or Refute NMDA Receptor-Dependence No_Effect->Conclusion Effect_Observed->Conclusion

References

Comparative Analysis of DL-AP5 and Ifenprodil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two widely used NMDA receptor antagonists, DL-AP5 and ifenprodil (B1662929). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data.

Overview and Mechanism of Action

DL-AP5 (also known as DL-2-Amino-5-phosphonopentanoic acid or DL-APV) and ifenprodil are both antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission, synaptic plasticity, and neuronal development.[1][2] However, they exhibit fundamentally different mechanisms of action and subunit selectivity, which dictates their application in research and potential therapeutic development.

DL-AP5 is a competitive antagonist that acts at the glutamate (B1630785) binding site on the NMDA receptor.[3][4] It is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more potent enantiomer. By competing with the endogenous agonist glutamate, DL-AP5 prevents the opening of the NMDA receptor ion channel, thereby inhibiting calcium influx and downstream signaling cascades. Its antagonism is not selective for any particular NMDA receptor subunit.

Ifenprodil , in contrast, is a non-competitive, allosteric modulator that exhibits high selectivity for NMDA receptors containing the GluN2B subunit.[5][6][7] It binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, distinct from the agonist binding sites.[1][8] This binding event reduces the channel open probability, effectively inhibiting receptor function.[1] Its mechanism is use-dependent and voltage-independent.[7] Due to its selectivity, ifenprodil is a valuable tool for dissecting the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.[6][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for DL-AP5 and ifenprodil, providing a direct comparison of their potency and selectivity.

Table 1: Binding Affinity and Potency of DL-AP5

ParameterValueSpecies/TissueExperimental ConditionReference
Kd (D-AP5)1.4 µM-Selective and competitive NMDA receptor antagonist[3]
IC50 (D-AP5)3.7 µMRat cortical wedgesAntagonism of 40 µM NMDA[10]

Note: DL-AP5 is a racemic mixture. The D-isomer (D-AP5) is significantly more active, with approximately 52-fold higher potency than the L-isomer.

Table 2: Binding Affinity and Potency of Ifenprodil

ParameterValueReceptor SubunitExperimental ConditionReference
IC500.3 µM-Neonatal rat forebrainHigh affinity interaction
IC500.34 µMNR1A/NR2BXenopus oocytes, voltage-clamped at -70 mV[7][11]
IC50146 µMNR1A/NR2AXenopus oocytes, voltage-clamped at -70 mV[7][11]
IC500.17 µM-Rat cultured cortical neurons, 100 µM NMDA[12]
IC500.88 µM-Rat cultured cortical neurons, 10 µM NMDA[12]

Note: The potency of ifenprodil is highly dependent on the NMDA receptor subunit composition, demonstrating a strong preference for GluN2B-containing receptors.

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for its receptor.

Protocol for [3H]glutamate Binding Assay (for competitive antagonists like DL-AP5):

  • Membrane Preparation: Whole rat brains are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.[13][14]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]glutamate) and varying concentrations of the unlabeled competitor compound (e.g., D-AP5).[13]

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[13]

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in cultured neurons, are used to measure the functional effects of antagonists on NMDA receptor-mediated currents.

Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).[11] The oocytes are then incubated to allow for receptor expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

  • Drug Application: NMDA receptor currents are evoked by applying glutamate and glycine. The antagonist (e.g., ifenprodil) is then co-applied at various concentrations.[11]

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-response curve and the IC50 value for the antagonist.[11]

Protocol for Whole-Cell Voltage Clamp Recordings in Cultured Neurons:

  • Cell Culture: Primary cortical neurons are isolated from embryonic or neonatal rats and cultured on coverslips.[12]

  • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a specific holding potential (e.g., +40 mV to relieve Mg2+ block).[4]

  • Evoked Currents: NMDA receptor-mediated currents are evoked by local application of NMDA or by electrical stimulation of presynaptic inputs in the presence of AMPA/kainate and GABAA receptor antagonists.[4]

  • Drug Perfusion: The antagonist (e.g., DL-AP5) is applied to the bath at different concentrations, and the effect on the evoked NMDA current is measured.[4]

  • Data Analysis: The reduction in current amplitude is plotted against the antagonist concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by DL-AP5 and ifenprodil, as well as a typical experimental workflow for their characterization.

cluster_DLAP5 DL-AP5 Signaling Pathway cluster_Ifenprodil Ifenprodil Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor (Glutamate Binding Site) Glutamate->NMDAR Binds DLAP5 DL-AP5 DLAP5->NMDAR Competitively Blocks IonChannel Ion Channel (Closed) Ifenprodil Ifenprodil GluN1_GluN2B GluN1/GluN2B (Allosteric Site) Ifenprodil->GluN1_GluN2B Binds ChannelGating Channel Gating (Inhibited) GluN1_GluN2B->ChannelGating IonChannel2 Ion Channel (Reduced Open Probability) ChannelGating->IonChannel2

Caption: Mechanism of action for DL-AP5 and Ifenprodil.

cluster_workflow Experimental Workflow: Antagonist Characterization A Receptor Expression (Oocytes or Cultured Neurons) B Electrophysiological Recording (TEVC or Patch Clamp) A->B C Baseline NMDA Current Measurement B->C D Antagonist Application (Varying Concentrations) C->D E Measurement of Inhibited Current D->E F Data Analysis (Concentration-Response Curve) E->F G IC50 Determination F->G

Caption: Workflow for characterizing NMDA receptor antagonists.

Conclusion

DL-AP5 and ifenprodil are indispensable tools in neuroscience research, each offering distinct advantages based on their mechanism of action and selectivity. DL-AP5 serves as a broad-spectrum competitive antagonist, ideal for studies investigating the general role of NMDA receptors in synaptic function and plasticity.[2][15] In contrast, ifenprodil's high selectivity for GluN2B-containing receptors allows for the targeted investigation of this specific receptor subtype, which has been implicated in various neurological and psychiatric disorders.[5][9] The choice between these two antagonists will ultimately depend on the specific research question and the desired level of pharmacological precision. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their experimental design.

References

Cross-Validation of NMDA Receptor Blockade: A Comparative Guide to DL-AP5 Sodium and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methodologies for studying N-methyl-D-aspartate (NMDA) receptor hypofunction: pharmacological antagonism with DL-2-Amino-5-phosphonovaleric acid (DL-AP5) sodium and the use of genetic models with targeted disruptions in NMDA receptor subunit genes. Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate interpretation of data in neuroscience research and drug development.

Data Presentation: Quantitative Comparison of Effects

The following tables summarize the effects of DL-AP5 and genetic models on key neurophysiological and behavioral parameters. It is important to note that direct side-by-side comparisons within the same study are limited in the current literature. The data presented here are compiled from various studies to provide a comparative overview.

ParameterPharmacological Model (DL-AP5)Genetic Models (e.g., Grin1, Grin2a knockouts)Key Differences & Considerations
Long-Term Potentiation (LTP) in Hippocampal CA1 Dose-dependent inhibition; 20-50 µM can completely block LTP induction.[1]Partial to complete block depending on the specific gene and zygosity. Grin1 hypomorphs can show complete absence of LTP in the dentate gyrus.[2]DL-AP5 offers acute and reversible blockade, whereas genetic models represent a chronic state of hypofunction that may lead to compensatory changes.
Spatial Learning & Memory (Morris Water Maze) Dose-dependent impairment in acquisition; increased escape latency.[3][4][5]Impaired acquisition and spatial memory, with increased escape latency in Grin2a knockout mice.[6][7][8][9]Pharmacological blockade with DL-AP5 can distinguish between acquisition and retrieval phases of memory, a distinction that is more complex to assess in constitutive genetic models.[5]
Fear Conditioning Blockade of acquisition of fear memory when infused into the basolateral amygdala.Genetic deletion of NMDA receptor subunits can impair fear extinction.The timing of pharmacological intervention is crucial, allowing for the dissection of different phases of fear memory. Genetic models provide insight into the role of specific subunits in the long-term consolidation and extinction of fear.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-experimental comparisons.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is for inducing and recording LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rodents.

a. Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based artificial cerebrospinal fluid - aCSF).

  • Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

b. Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 28-30°C.

  • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode to record field excitatory postsynaptic potentials (fEPSPs) from the apical dendrites of CA1 pyramidal neurons.

  • Establish a stable baseline fEPSP recording for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

c. LTP Induction and Drug Application:

  • For DL-AP5 studies: After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM) for at least 20 minutes prior to LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

  • For genetic model studies: Follow the same procedure as above, using slices from knockout and wild-type littermate control animals, without the application of DL-AP5.

Behavioral Assay: Morris Water Maze

This protocol assesses hippocampus-dependent spatial learning and memory.

a. Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • A submerged escape platform (10-15 cm in diameter) placed in one quadrant of the pool.

  • Extramaze visual cues are placed around the room and remain constant throughout the experiment.

b. Procedure:

  • Acquisition Phase:

    • For 5-7 consecutive days, each animal undergoes 4 trials per day.

    • For each trial, the animal is placed into the pool at one of four quasi-random start locations and allowed to swim freely to find the hidden platform.

    • If the animal does not find the platform within 60-90 seconds, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.[7][8][9]

  • Probe Trial:

    • 24 hours after the final acquisition trial, the platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

  • Drug Administration (for DL-AP5 studies): DL-AP5 is typically administered systemically (e.g., intraperitoneal injection) or via intracerebroventricular (ICV) infusion before each day's acquisition trials.[3][5]

Behavioral Assay: Fear Conditioning

This protocol assesses the formation and extinction of fear memories.

a. Apparatus:

  • A conditioning chamber with a grid floor capable of delivering a mild footshock.

  • A sound generator to deliver the conditioned stimulus (CS; e.g., a tone).

  • A video camera to record freezing behavior, a common measure of fear in rodents.

b. Procedure:

  • Habituation: Place the animal in the conditioning chamber for a few minutes to acclimate.

  • Conditioning:

    • Present the CS (e.g., a 30-second tone) that co-terminates with a mild footshock (the unconditioned stimulus, US; e.g., 0.5-1.0 mA for 1-2 seconds).

    • Repeat this pairing for several trials with an inter-trial interval.

  • Contextual Fear Testing: 24 hours later, place the animal back in the conditioning chamber and measure freezing behavior in the absence of the CS and US.

  • Cued Fear Testing: In a novel context, present the CS (tone) and measure freezing behavior.

  • Extinction: On subsequent days, repeatedly present the CS in the novel context without the US to measure the reduction in freezing (extinction).

  • Drug Administration (for DL-AP5 studies): DL-AP5 can be infused directly into specific brain regions, such as the basolateral amygdala, prior to the conditioning or extinction phases to assess its effect on acquisition or extinction of fear memory.

Mandatory Visualization

Signaling Pathway Diagram

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_interventions Experimental Interventions Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2 Glutamate->NMDAR:GluN2 Binds CaMKII CaMKII NMDAR:s->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression DL_AP5 DL-AP5 Sodium DL_AP5->NMDAR:GluN2 Competitively Blocks Genetic_Models Genetic Models (e.g., Grin1 KO) Genetic_Models->NMDAR Disrupts Subunit (e.g., GluN1)

NMDA Receptor Signaling and Intervention Points.
Experimental Workflow Diagram

Cross_Validation_Workflow cluster_models Model Systems cluster_interventions Interventions cluster_assays Functional Assays WT Wild-Type Animals Vehicle Vehicle Control WT->Vehicle DL_AP5 This compound WT->DL_AP5 KO Genetic Model (e.g., Grin1+/-) LTP LTP Electrophysiology KO->LTP MWM Morris Water Maze KO->MWM FC Fear Conditioning KO->FC Vehicle->LTP Vehicle->MWM Vehicle->FC DL_AP5->LTP DL_AP5->MWM DL_AP5->FC Data_Analysis Comparative Data Analysis LTP->Data_Analysis MWM->Data_Analysis FC->Data_Analysis

Workflow for Cross-Validation Experiments.

Conclusion

Both pharmacological blockade with DL-AP5 and the use of genetic models are invaluable tools for investigating the role of NMDA receptors in synaptic plasticity, learning, and memory. DL-AP5 offers temporal and dose-dependent control, allowing for the acute and reversible manipulation of NMDA receptor function. This is particularly useful for dissecting the involvement of these receptors in specific phases of a physiological or behavioral process.

Genetic models, on the other hand, provide insight into the consequences of chronic NMDA receptor hypofunction, which may be more relevant to understanding the pathophysiology of neurodevelopmental and psychiatric disorders. However, the potential for developmental compensation and off-target effects of widespread gene deletion must be carefully considered.

The ideal experimental design often involves a cross-validation approach, where the effects of a pharmacological agent in wild-type animals are compared with the phenotype of a relevant genetic model. This allows for a more comprehensive understanding of the role of NMDA receptors and increases the translational relevance of the findings. Future research should aim to conduct more direct comparative studies to quantify the overlapping and distinct effects of these two powerful methodologies.

References

A Comparative Guide to DL-AP5 and Other Competitive NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between various competitive N-methyl-D-aspartate (NMDA) receptor antagonists is crucial for designing targeted and effective therapeutic strategies. This guide provides a detailed comparison of DL-2-Amino-5-phosphonovaleric acid (DL-AP5) with other notable competitive NMDA receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations.

DL-AP5, and its more active isomer D-AP5, are widely used research tools to study the physiological roles of NMDA receptors.[1][2] They act by competing with the endogenous agonist, glutamate (B1630785), at its binding site on the GluN2 subunit of the NMDA receptor.[2][3] This competitive antagonism prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions and subsequent downstream signaling cascades.

Quantitative Comparison of Antagonist Potency

The potency of competitive NMDA receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays or their inhibitor constant (Ki) in binding assays. Lower values indicate higher potency. The following tables summarize the potency of DL-AP5 and other competitive antagonists from various studies.

Table 1: Potency of Competitive NMDA Antagonists in Electrophysiological Assays on Rat Cortical Slices [4]

AntagonistpA2 Value*
DL-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP)6.17
D-2-Amino-5-phosphonovalerate (D-AP5) 5.62
DL-2-Amino-5-phosphonovalerate (DL-AP5) 5.24
D-2-Amino-7-phosphonoheptanoate (D-AP7)5.28
DL-2-Amino-7-phosphonoheptanoate (DL-AP7)5.20
D-β-aspartylaminomethylphosphonate5.00
D-γ-glutamylglycine4.43
D-α-aminoadipate (D-AA)3.97

*pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: IC50 Values for Antagonism of NMDA-Evoked Currents in Mouse Spinal Cord Neurons [5]

AntagonistAgonist (Concentration)IC50 (nM)
CGP 37849L-aspartate (20 µM)370 ± 180
CGP 39551L-aspartate (20 µM)2200 ± 140
CGP 37849L-glutamate (2 µM)210 ± 25
CGP 39551L-glutamate (2 µM)6000 ± 4700
CGP 39551NMDA2100 ± 220

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for electrophysiological and binding assays used to characterize NMDA receptor antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through the NMDA receptor in response to agonist application, and the inhibition of these currents by antagonists.[6]

Experimental Workflow:

G prep Slice Preparation (e.g., rat hippocampus) record Establish Whole-Cell Recording (-70 mV holding potential) prep->record base Record Baseline NMDA Current (Apply NMDA/Glycine) record->base antagonist Bath Apply Antagonist (e.g., DL-AP5) base->antagonist test Record Inhibited NMDA Current (Apply NMDA/Glycine + Antagonist) antagonist->test wash Washout Antagonist test->wash recover Record Recovered NMDA Current wash->recover

Fig. 1: Whole-cell patch-clamp workflow.

Protocol:

  • Slice Preparation: Prepare acute coronal brain slices (e.g., 300-400 µm thick) from a rat hippocampus in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF at room temperature. Visualize neurons using a microscope with infrared differential interference contrast optics.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a pyramidal neuron in the CA1 region and establish a whole-cell recording configuration. Clamp the cell at a holding potential of -70 mV.

  • Data Acquisition: Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of Schaffer collaterals in the presence of an AMPA receptor antagonist (e.g., CNQX).

  • Antagonist Application: After obtaining a stable baseline of evoked NMDA EPSCs, bath-apply the competitive antagonist (e.g., DL-AP5) at various concentrations.

  • Data Analysis: Measure the peak amplitude of the NMDA EPSCs before and after antagonist application. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay measures the affinity of a competitive antagonist for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand that binds to the same site.[7]

Experimental Workflow:

G prep Membrane Preparation (e.g., rat cortical synaptosomes) incubate Incubate Membranes (Radioligand + Antagonist) prep->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze

Fig. 2: Radioligand binding assay workflow.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Reaction: In a final volume of 500 µL, incubate the membrane preparation with a fixed concentration of a radiolabeled competitive antagonist (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled test antagonist (e.g., DL-AP5).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of NMDA Receptor Competitive Antagonism

Competitive antagonists like DL-AP5 directly compete with glutamate for the binding site on the GluN2 subunit of the NMDA receptor. This prevents the conformational change necessary for channel opening and subsequent calcium influx, which is a critical step in many forms of synaptic plasticity and excitotoxicity.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density cluster_2 Competitive Antagonism Glutamate Glutamate Glut_Site Glutamate Binding Site Glutamate->Glut_Site Binds NMDA_R NMDA Receptor (GluN1/GluN2) NMDA_R->Glut_Site Gly_Site Glycine Binding Site NMDA_R->Gly_Site Channel Ion Channel (Closed) NMDA_R->Channel DLAP5 DL-AP5 DLAP5->Glut_Site Competes with Glutamate

Fig. 3: Mechanism of competitive antagonism.

References

Validating the Specificity of DL-AP5 Sodium for NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of pharmacological tools is paramount. This guide provides an objective comparison of DL-AP5 sodium, a widely used NMDA receptor antagonist, with other alternatives, supported by experimental data and detailed protocols to validate its specificity.

DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is a competitive antagonist that acts at the glutamate (B1630785) binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] Its water-soluble sodium salt form is frequently used in experimental settings to probe the function of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning, and memory.[2] The specificity of a pharmacological agent is crucial for the accurate interpretation of experimental results. This guide outlines the evidence for DL-AP5's selectivity for NMDA receptors over other ionotropic glutamate receptors, namely AMPA and kainate receptors.

Comparative Analysis of Antagonist Specificity

To objectively assess the specificity of DL-AP5, its activity is compared with that of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), a well-characterized antagonist of AMPA and kainate receptors. The half-maximal inhibitory concentration (IC50) is a key measure of antagonist potency.

CompoundPrimary TargetIC50 (NMDA Receptors)IC50 (AMPA Receptors)IC50 (Kainate Receptors)
DL-AP5 / D-AP5 NMDA ReceptorMicromolar range (Full antagonism typically at 50-100 µM)[2]No significant effect reportedNo significant effect reported
CNQX AMPA/Kainate Receptors~25 µM[2][3]~0.3 µM[2][3][4][5]~1.5 µM[2][3][4][5]

Note: D-AP5 is the more active isomer of DL-AP5, displaying approximately 52-fold higher potency.[1] For simplicity, the table reflects the general activity profile. The lack of reported IC50 values for D-AP5 on AMPA and kainate receptors in the literature is strong evidence of its high specificity, as significant effects would likely have been documented.

Experimental Validation of Specificity

The specificity of DL-AP5 is typically validated using electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices. This method allows for the direct measurement of synaptic currents mediated by different glutamate receptor subtypes.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol outlines the steps to pharmacologically isolate and record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and test the effect of DL-AP5.

  • Brain Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

    • Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least one hour to recover before recording.

  • Recording Setup:

    • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Use a glass micropipette filled with an appropriate internal solution to establish a whole-cell patch-clamp configuration on a target neuron.

  • Pharmacological Isolation of NMDA Receptor Currents:

    • To isolate NMDA receptor-mediated currents, add antagonists for AMPA/kainate and GABA-A receptors to the perfusion aCSF.

      • CNQX (e.g., 10-20 µM): To block AMPA and kainate receptors.

      • Picrotoxin (e.g., 50-100 µM) or Bicuculline (e.g., 10-20 µM): To block GABA-A receptor-mediated inhibitory currents.

    • Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.

  • Data Acquisition and Analysis:

    • Evoke synaptic responses by electrical stimulation of afferent fibers using a stimulating electrode.

    • Record the isolated NMDA receptor-mediated EPSCs.

    • Establish a stable baseline recording of the EPSCs.

    • Bath-apply this compound (e.g., 50 µM) and continue recording.

    • Observe the reduction in the amplitude of the NMDA receptor-mediated EPSC. Complete blockade of the current in the presence of DL-AP5 confirms its antagonistic action on NMDA receptors.

    • To demonstrate specificity, perform a control experiment where the application of DL-AP5 has no effect on AMPA/kainate receptor-mediated currents (recorded in the absence of CNQX and at a negative holding potential, e.g., -70 mV).

Visualizing the Molecular and Experimental Framework

To further clarify the context of DL-AP5's action and its validation, the following diagrams illustrate the NMDA receptor signaling pathway, the experimental workflow for specificity testing, and the logical relationship of DL-AP5's mechanism.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Binds AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Na_ion Na⁺ AMPA_Receptor->Na_ion Influx Signaling_Cascade Intracellular Signaling Cascade Ca_ion->Signaling_Cascade DL_AP5 DL-AP5 DL_AP5->NMDA_Receptor Blocks Glutamate Binding

Caption: NMDA Receptor Signaling Pathway and Site of DL-AP5 Action.

Experimental_Workflow cluster_prep Preparation cluster_isolation Pharmacological Isolation cluster_recording Recording & Intervention Slice_Prep Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Slice_Prep->Patch_Clamp Add_CNQX Apply CNQX (Blocks AMPA/Kainate) Patch_Clamp->Add_CNQX Add_Picrotoxin Apply Picrotoxin (Blocks GABA-A) Add_CNQX->Add_Picrotoxin Depolarize Depolarize to +40mV (Relieve Mg²⁺ Block) Add_Picrotoxin->Depolarize Record_Baseline Record Baseline NMDA EPSC Depolarize->Record_Baseline Apply_AP5 Apply DL-AP5 Record_Baseline->Apply_AP5 Record_Effect Record Effect on NMDA EPSC Apply_AP5->Record_Effect Logical_Relationship cluster_receptors Ionotropic Glutamate Receptors Glutamate_Signal Glutamatergic Synaptic Transmission NMDA NMDA Receptor Glutamate_Signal->NMDA AMPA AMPA Receptor Glutamate_Signal->AMPA Kainate Kainate Receptor Glutamate_Signal->Kainate DL_AP5 DL-AP5 DL_AP5->NMDA Inhibits CNQX CNQX CNQX->AMPA Inhibits CNQX->Kainate Inhibits

References

A Comparative Guide to the Reversibility of DL-AP5 Sodium Blockade of NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reversibility of DL-2-Amino-5-phosphonovaleric acid (DL-AP5) sodium blockade of N-methyl-D-aspartate (NMDA) receptors with other commonly used antagonists, namely ketamine and memantine (B1676192). Understanding the kinetics of antagonist binding and dissociation is critical for the design of experiments investigating synaptic plasticity and for the development of novel therapeutics targeting the glutamatergic system.

Executive Summary

Comparison of NMDA Receptor Antagonist Reversibility

The following table summarizes the key quantitative parameters related to the binding and dissociation of D-AP5 (the active isomer of DL-AP5), ketamine, and memantine from the NMDA receptor. These values are crucial for determining the duration of drug application and the necessary washout period in experimental designs.

ParameterD-AP5KetamineMemantine
Mechanism of Action Competitive AntagonistUncompetitive Channel BlockerUncompetitive Channel Blocker
Binding Site Glutamate (B1630785) binding site on the GluN2 subunitPore of the ion channel (PCP site)Pore of the ion channel (overlapping with Mg2+ site)
Dissociation Constant (Kd) / Inhibition Constant (Ki) Kd: 1.4 µM[1]Ki: ~0.5 µM; Kd: 5.3 nM (high-affinity site)[2]IC50: ~1 µM; Kd(0): 7.1 µM[2][3]
Off-Rate (k_off) Slower than memantine0.22 s⁻¹[4]Rapid, faster than ketamine[5][6]
Washout Time (Qualitative) Reversible with washout (e.g., 30 minutes for LTP recovery)Slower washout than memantineRapid washout[5][6]

Experimental Protocols

Accurate assessment of antagonist reversibility requires precise experimental protocols. Below are generalized methodologies for electrophysiological assessment of NMDA receptor blockade and its reversal.

Electrophysiological Assessment of NMDA Receptor Antagonist Reversibility

This protocol is designed for whole-cell voltage-clamp recordings from cultured neurons or brain slices to measure NMDA receptor-mediated currents.

1. Preparation and Recording Setup:

  • Prepare brain slices or neuronal cultures according to standard laboratory procedures.
  • Use a patch-clamp amplifier and data acquisition system.
  • The external solution should contain tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels and a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to isolate glutamatergic currents. AMPA receptor antagonists (e.g., NBQX or CNQX) are also included to isolate NMDA receptor currents. The external solution should be Mg2+-free to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
  • The internal solution in the patch pipette should have a suitable composition for recording excitatory postsynaptic currents (EPSCs).
  • Hold the cell at a positive potential (e.g., +40 mV) to further ensure the removal of any residual Mg2+ block.

2. Baseline Recording:

  • Obtain a stable whole-cell recording.
  • Evoke NMDA receptor-mediated EPSCs by electrical stimulation of afferent fibers or by local application of NMDA.
  • Record a stable baseline of evoked EPSCs for at least 10-15 minutes.

3. Antagonist Application:

  • Perfuse the recording chamber with the external solution containing the desired concentration of the NMDA receptor antagonist (DL-AP5, ketamine, or memantine).
  • Continue to evoke and record EPSCs to monitor the onset of the blockade.
  • Once a steady-state block is achieved (i.e., the EPSC amplitude is stable at a reduced level), continue the application for a predetermined duration.

4. Washout:

  • Switch the perfusion back to the antagonist-free external solution.
  • Continuously record the evoked EPSCs to monitor the recovery of the current amplitude.
  • The time required for the EPSC amplitude to return to the pre-drug baseline level is considered the washout period.

5. Data Analysis:

  • Measure the peak amplitude of the evoked EPSCs.
  • Normalize the amplitudes to the average baseline amplitude.
  • Plot the normalized amplitude over time to visualize the onset of the block and the time course of recovery during washout.
  • The off-rate (k_off) can be estimated by fitting an exponential function to the recovery phase of the current.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds GluN1 DL_AP5 DL-AP5 DL_AP5->NMDA_Receptor Competes with Glutamate Ketamine Ketamine Ketamine->NMDA_Receptor Blocks Pore Memantine Memantine Memantine->NMDA_Receptor Blocks Pore Mg2 Mg²⁺ Mg2->NMDA_Receptor Blocks Pore Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Signaling LTP LTP Induction Signaling->LTP

Caption: NMDA Receptor signaling and antagonist binding sites.

Experimental_Workflow A 1. Establish Stable Whole-Cell Recording B 2. Record Baseline NMDA-EPSCs (10-15 min) A->B C 3. Perfuse with Antagonist Solution B->C D 4. Monitor Onset of Blockade C->D E 5. Achieve Steady-State Block D->E F 6. Washout with Antagonist-Free Solution E->F G 7. Monitor Recovery of NMDA-EPSCs to Baseline F->G H 8. Data Analysis: Normalize and Plot Amplitudes G->H

Caption: Workflow for assessing antagonist reversibility.

References

A Comparative Guide to the Pharmacokinetics of DL-AP5 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Isomer Potency and Activity

DL-AP5 is a racemic mixture containing equal amounts of D-AP5 and L-AP5. The primary pharmacological activity of DL-AP5 as an NMDA receptor antagonist is attributed to the D-isomer. Experimental evidence consistently demonstrates that D-AP5 is the more potent and active isomer, competitively inhibiting the glutamate (B1630785) binding site on the NMDA receptor. In contrast, the L-isomer exhibits significantly lower potency.

Key Finding: D-AP5 displays approximately 52-fold higher potency as an NMDA receptor antagonist compared to its L-isomer, L-AP5.

Comparative Pharmacokinetic Data

A direct comparative study detailing the absorption, distribution, metabolism, and excretion (ADME) of D-AP5 and L-AP5 is not extensively covered in publicly available literature. Most in vivo research has focused on the pharmacologically active D-isomer or the racemic mixture. The table below summarizes the available data.

Pharmacokinetic ParameterD-AP5L-AP5
Absorption Data Not AvailableData Not Available
Distribution - Achieves relatively uniform distribution across the brain after chronic intraventricular infusion. - High tissue binding or sequestration observed in the hippocampus, with a whole tissue to microdialysate concentration ratio of approximately 30:1.[1][2][3][4]Data Not Available
Metabolism Data Not AvailableData Not Available
Excretion Data Not AvailableData Not Available
Potency (NMDA Receptor Antagonism) HighLow (approx. 52-fold less potent than D-AP5)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of D-AP5 pharmacokinetics in vivo.

In Vivo Administration via Osmotic Minipumps

This protocol describes the chronic intracerebroventricular infusion of D-AP5 in rats to study its effects on spatial learning and long-term potentiation (LTP).

Objective: To achieve a steady-state concentration of D-AP5 in the brain.

Materials:

  • D-2-amino-5-phosphonopentanoate (D-AP5)

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Osmotic minipumps

  • Stereotaxic apparatus

  • Anesthesia (e.g., urethane)

Procedure:

  • D-AP5 is dissolved in sterile saline or aCSF to the desired concentration (e.g., 0-50 mM).[1][2][3][4]

  • The osmotic minipump is filled with the D-AP5 solution.

  • Animals (e.g., rats) are anesthetized and placed in a stereotaxic apparatus.

  • A cannula connected to the osmotic minipump is surgically implanted into a lateral ventricle of the brain.

  • The minipump is placed subcutaneously, typically on the back of the animal.

  • The pump provides a continuous infusion of the D-AP5 solution at a controlled rate over an extended period.[1][2][3][4]

In Vivo Brain Microdialysis

This technique is used to sample the extracellular fluid in a specific brain region to measure the concentration of D-AP5.

Objective: To determine the extracellular concentration of D-AP5 in a target brain area (e.g., hippocampus).

Materials:

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC with fluorescence detection system

Procedure:

  • A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus).

  • The probe is perfused with aCSF at a low, constant flow rate.

  • Molecules from the extracellular fluid, including D-AP5, diffuse across the semipermeable membrane of the probe and into the perfusate.

  • The collected dialysate samples are then analyzed to determine the concentration of D-AP5.[1][2][3][4]

Quantification by HPLC with Fluorescence Detection

This analytical method is employed to measure the concentration of D-AP5 in brain tissue homogenates and microdialysate samples.

Objective: To accurately quantify the concentration of D-AP5 in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • Appropriate HPLC column

  • Mobile phase

  • Derivatizing agent (if necessary for fluorescence)

Procedure:

  • Brain tissue is dissected and homogenized.

  • Proteins are precipitated from the tissue homogenate and microdialysate samples.

  • The supernatant is collected for analysis.

  • If D-AP5 is not naturally fluorescent, a pre-column or post-column derivatization step is performed to attach a fluorescent tag.

  • The prepared sample is injected into the HPLC system.

  • D-AP5 is separated from other components in the sample on the HPLC column.

  • The fluorescence detector measures the emission of light from the derivatized D-AP5, and the signal is proportional to its concentration.[1][2][3][4]

Visualizations

NMDA Receptor Signaling and AP5 Antagonism

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptors Receptors cluster_downstream Downstream Signaling Glutamate_vesicle Glutamate Glutamate_released Glutamate_vesicle->Glutamate_released Action Potential AMPA_R AMPA Receptor NMDA_R NMDA Receptor AMPA_R->NMDA_R Na⁺ influx & Depolarization Ca_ion Ca²⁺ NMDA_R->Ca_ion Ca²⁺ Influx Signaling_Cascade Signaling Cascades Ca_ion->Signaling_Cascade Plasticity Synaptic Plasticity (e.g., LTP) Signaling_Cascade->Plasticity AP5 D-AP5 AP5->NMDA_R Blocks Binding Glutamate_released->AMPA_R Binds Glutamate_released->NMDA_R Binds

Caption: NMDA receptor signaling pathway and the antagonistic action of D-AP5.

Experimental Workflow for In Vivo Pharmacokinetic Analysis of D-AP5

PK_Workflow cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis prep_pump Prepare D-AP5 Solution & Fill Osmotic Minipump implant_pump Surgical Implantation of Cannula and Minipump prep_pump->implant_pump infusion Chronic Intracerebroventricular Infusion implant_pump->infusion implant_probe Implant Microdialysis Probe in Hippocampus infusion->implant_probe collect_dialysate Collect Microdialysate (Extracellular Fluid) implant_probe->collect_dialysate analyze_hplc Quantify D-AP5 via HPLC with Fluorescence Detection collect_dialysate->analyze_hplc collect_tissue Collect Brain Tissue (Post-mortem) homogenize Homogenize Brain Tissue collect_tissue->homogenize homogenize->analyze_hplc

Caption: Experimental workflow for in vivo pharmacokinetic analysis of D-AP5.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DL-AP5 Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DL-AP5 sodium salt, a common NMDA receptor antagonist used in neuroscience research. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound salt. According to safety data sheets (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound salt. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

In Case of a Spill: Should a spill occur, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled, and sealed container for disposal[1]. Ensure the area is then cleaned thoroughly. Do not allow the product to enter drains[1].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound salt is to treat it as chemical waste. It should not be disposed of with regular household garbage or washed down the drain.

  • Collection:

    • Place all waste this compound salt, including any contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealed, and appropriate waste container.

    • The container should be suitable for chemical waste and clearly marked with the contents, including the full chemical name: "this compound salt" or "DL-2-Amino-5-phosphonopentanoic acid sodium salt."

  • Storage:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be a dry, well-ventilated location, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department can provide specific guidance and arrange for pickup.

The following table summarizes the key disposal information:

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Environmental Precautions Do not let product enter drains. Very toxic to aquatic life with long lasting effects.[1]
Spill Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel.[1]
Containerization Keep in suitable, closed containers for disposal.[1]

Experimental Workflow for Disposal

To visualize the procedural flow of this compound salt disposal, the following diagram outlines the necessary steps from handling to final disposal.

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Solid DL-AP5 & Contaminated Items) A->B C Step 3: Secure in Labeled Container (Clearly identify as 'DL-AP5 Waste') B->C D Step 4: Store in Designated Area (Well-ventilated, secure location) C->D E Step 5: Contact EHS for Pickup (Arrange for licensed disposal) D->E F Step 6: Document Disposal (Maintain records as per lab protocol) E->F

Disposal Workflow for this compound Salt

This structured approach ensures that all safety and regulatory requirements are met, fostering a culture of safety and responsibility within the laboratory. By following these procedures, you contribute to the protection of yourself, your colleagues, and the environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for DL-AP5 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-AP5 sodium, a competitive NMDA receptor antagonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It may also cause skin, eye, and respiratory irritation. Therefore, stringent adherence to safety protocols is mandatory.

Hazard Classification & Safety InformationSummary
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[1][2]
Primary Routes of Exposure Ingestion, inhalation, skin contact, eye contact.
Recommended PPE Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust is generated.
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature, desiccated.[1][3]
Solubility Soluble in water (up to 100 mM).[1][3][4]
Typical Experimental Concentration 50-100 µM.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Skin Protection: An appropriate chemical-resistant lab coat must be worn. Disposable nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.

  • Respiratory Protection: In situations where dust may be generated, such as when weighing the solid form, a NIOSH-approved particulate respirator (e.g., N95) is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the area with absorbent, disposable bench paper. Locate the nearest eyewash station and safety shower.

  • Weighing: If working with the solid form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: To prepare an aqueous solution, slowly add the solid this compound to the appropriate volume of water while stirring. Avoid vigorous shaking that could create aerosols. It is recommended to prepare solutions on the day of use.[4]

  • Use in Experiments: When using solutions of this compound, handle with care to avoid splashes and generation of aerosols.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water. Clean and decontaminate all work surfaces and equipment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Chemical Waste: All unused this compound (solid or in solution) and any grossly contaminated materials (e.g., pipette tips, tubes) must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Environmental Precautions: Do not allow the product to enter drains. This compound is very toxic to aquatic life with long-lasting effects.[1][2]

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Protect: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.

  • Contain and Clean:

    • For solid spills: Carefully sweep up the material to avoid creating dust and place it in a sealed container for hazardous waste disposal.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Visualizing Safe Handling and Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_safety Locate Safety Equipment prep_workspace->prep_safety handling_weigh Weigh in Fume Hood prep_safety->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_use Use in Experiment handling_solution->handling_use post_wash Wash Hands handling_use->post_wash post_clean Clean Workspace post_wash->post_clean

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal collect_chem Collect Chemical Waste contain_label Label Container collect_chem->contain_label collect_contam Collect Contaminated Materials collect_contam->contain_label contain_seal Seal Container contain_label->contain_seal disposal_ehs Follow EHS Guidelines contain_seal->disposal_ehs

Caption: Step-by-step process for the proper disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。